molecular formula C7H14ClNO2 B11936708 Stachydrine hydrochloride,(S)

Stachydrine hydrochloride,(S)

Cat. No.: B11936708
M. Wt: 179.64 g/mol
InChI Key: DUNMULOWUUIQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachydrine hydrochloride,(S) is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stachydrine hydrochloride,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stachydrine hydrochloride,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMULOWUUIQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Scientific Imperative for Pure Stachydrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Sources and Isolation of Stachydrine Hydrochloride

Stachydrine, a proline betaine alkaloid, is a molecule of significant and growing interest in the fields of pharmacology and drug development.[1][2] As the primary active constituent of traditional medicinal herbs such as Leonurus japonicus (Chinese Motherwort), it has been identified as a key driver of their therapeutic effects, particularly in the treatment of cardiovascular and gynecological conditions.[3][4] The pharmacological profile of stachydrine is extensive, encompassing cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer activities, which are mediated through its influence on critical signaling pathways like NF-κB, JAK/STAT, and PI3K/Akt.[1][4][5]

The transition from promising natural compound to a standardized, clinically viable therapeutic agent hinges on the ability to reliably isolate stachydrine in a highly pure form. However, its chemical properties—specifically its nature as a highly polar, non-UV-absorbing quaternary ammonium salt—present unique challenges for conventional extraction and purification workflows.[6][7]

This technical guide serves as a comprehensive resource for researchers, natural product chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the isolation of stachydrine hydrochloride. We will explore its primary natural reservoirs, detail the physicochemical rationale behind effective isolation strategies, and provide robust, step-by-step protocols for its extraction, purification, and characterization.

Part 1: Principal Natural Sources of Stachydrine

Stachydrine is widely distributed in the plant kingdom, where it functions as a secondary metabolite involved in critical physiological processes such as osmotic pressure regulation and stress response.[2][4] While present in numerous species, its concentration varies significantly, making the selection of appropriate source material a critical first step for any isolation effort. The genus Leonurus is the most prominent and commercially relevant source.[5]

Plant SourceCommon NameFamilyTypical Stachydrine Content (% w/w)Reference(s)
Leonurus japonicusChinese Motherwort (Yimucao)Lamiaceae0.1% - 1.01%[6][8][9]
Leonurus cardiacaMotherwortLamiaceaeUp to 1.55%[9]
Citrus spp. (e.g., C. reticulata)Citrus FruitsRutaceaeWidely present, variable content[1][10]
Medicago sativaAlfalfaFabaceaePresent, biosynthesis studied[5][10]
Capparis spinosaCaper BushCapparaceaeIdentified as a constituent[4][10]

The data clearly indicates that species within the Leonurus genus, particularly L. cardiaca and L. japonicus, are the most potent sources for high-yield extraction. One study noted that alkaloid content was generally higher in Leonurus species grown in northern China compared to those from the south.[8] For industrial-scale production, injections derived from Leonurus have been standardized to contain 18–22 mg of stachydrine hydrochloride per mL.[1][4]

Part 2: Foundational Principles for Isolation Strategy Design

A successful isolation workflow is not a matter of chance but is dictated by the physicochemical properties of the target molecule. Stachydrine hydrochloride's unique characteristics demand a departure from standard reversed-phase chromatography protocols.

  • High Polarity and Quaternary Ammonium Structure : Stachydrine possesses a permanent positive charge due to its quaternary ammonium group and is highly polar. This makes it extremely difficult to retain on traditional C18 reversed-phase columns, where it would elute in or near the solvent front.[7] This property is the primary driver for employing alternative chromatographic techniques like ion-exchange and hydrophilic interaction chromatography (HILIC).

  • Lack of a Strong Chromophore : The stachydrine molecule does not contain a conjugated system or other chromophore that absorbs light strongly in the UV-Vis spectrum.[6] This renders standard HPLC-UV detection inefficient and insensitive. Consequently, more universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are required for effective analysis and fraction collection.[7]

  • Solubility : Stachydrine hydrochloride is readily soluble in water and polar protic solvents like methanol and ethanol, which informs the choice of extraction solvents and mobile phases for chromatography.

These core properties form a self-validating system for protocol design: the molecule's charge necessitates ion-exchange chromatography, its polarity is suited for HILIC, and its poor UV absorbance requires detection by ELSD or MS.

Part 3: A Validated Workflow for Extraction and Purification

The following section outlines a multi-stage process for isolating high-purity stachydrine hydrochloride from plant material, primarily focusing on Leonurus japonicus as the source.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Cascade cluster_3 Downstream Processing Plant Plant Material (e.g., Leonurus japonicus) Grind Drying & Grinding Plant->Grind Powder Powdered Herb Grind->Powder Extract Solvent Extraction (e.g., 70% Ethanol, Sonication) Powder->Extract Filter Filtration Extract->Filter Crude Crude Extract Filter->Crude IEX Cation-Exchange Chromatography (IEX) Crude->IEX HILIC HILIC or Preparative HPLC IEX->HILIC Fractions Collect Stachydrine Fractions HILIC->Fractions Concentrate Vacuum Concentration Fractions->Concentrate Crystallize Crystallization (Methanol) Concentrate->Crystallize Final Pure Stachydrine HCl (>98%) Crystallize->Final

Caption: High-level workflow for stachydrine hydrochloride isolation.
Step 1: Extraction from Plant Material

The objective of this initial step is to efficiently extract the polar alkaloids from the bulk plant matrix while minimizing the co-extraction of non-polar impurities like chlorophyll and lipids.

Protocol: Ultrasonic-Assisted Solvent Extraction

  • Preparation : Weigh 1 kg of dried, powdered Leonurus japonicus aerial parts.

  • Extraction Solvent : Prepare a 70% (v/v) ethanol-water solution.

  • Maceration & Sonication :

    • Place the powdered herb into a large vessel and add 10 L of the 70% ethanol solvent (1:10 w/v ratio).

    • Submerge the vessel in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40-50°C).[7] The use of ultrasonication enhances solvent penetration into the plant cells, increasing extraction efficiency.

  • Filtration : Filter the mixture through a coarse filter (e.g., cheesecloth) to remove the bulk plant material (marc). Press the marc to recover residual solvent.

  • Repeat : Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.

  • Pooling and Concentration : Combine the filtrates from all three extraction cycles. Concentrate the pooled extract under reduced pressure using a rotary evaporator at ~50°C until all ethanol is removed, leaving a dense aqueous concentrate.

  • Defatting (Optional but Recommended) : To remove non-polar compounds, perform a liquid-liquid extraction on the aqueous concentrate with a non-polar solvent like hexane or petroleum ether. Discard the organic phase. This step is crucial for preventing column fouling in subsequent chromatographic steps.

Step 2: Primary Purification by Ion-Exchange Chromatography (IEX)

This is the most critical step for selectively capturing the positively charged stachydrine and separating it from neutral and anionic compounds. The principle relies on the reversible binding of the cationic stachydrine to a negatively charged stationary phase.[11][12]

G cluster_output Outputs start Crude Extract (Adjusted to pH 4-5) column Cation Exchange Column (e.g., Dowex 50WX8) Equilibration Buffer (Low Salt, pH 4-5) Sample Loading Wash Step (Low Salt Buffer) Elution Step (High Salt or pH Gradient) start->column:f2 1. Load Sample unbound Unbound Molecules (Neutral & Anionic Impurities) column:f3->unbound 2. Wash product Eluted Stachydrine (Enriched Fraction) column:f4->product 3. Elute

Caption: Principle of Cation-Exchange Chromatography for stachydrine.

Protocol: Strong Cation-Exchange Column Chromatography

  • Resin Preparation : Prepare a slurry of a strong cation exchange resin (e.g., Dowex 50WX8, H+ form) in deionized water. Pack it into a suitable glass column.

  • Equilibration : Equilibrate the column by washing with 3-5 column volumes of an acidic buffer (e.g., 0.1 M acetic acid, pH ~4-5) until the eluate pH matches the buffer pH. This ensures the resin is fully charged and ready for sample binding.

  • Sample Loading : Adjust the pH of the aqueous crude extract from Step 1 to match the equilibration buffer. Slowly load the extract onto the column at a controlled flow rate. Stachydrine and other cations will bind to the resin.

  • Washing : Wash the column with 5-10 column volumes of the equilibration buffer to remove all unbound neutral and anionic impurities. Monitor the eluate with a refractive index detector or by TLC until no more compounds are detected.

  • Elution : Elute the bound stachydrine by introducing a buffer with a high concentration of counter-ions or a higher pH. A gradient or step-elution with aqueous ammonia (e.g., 2-5% NH4OH) or a salt solution (e.g., 0.1 to 2 M NaCl) is effective. The NH4+ or Na+ ions will displace the bound stachydrine from the resin.

  • Fraction Collection : Collect fractions and analyze them for the presence of stachydrine using a suitable method (e.g., TLC with Dragendorff's reagent or direct-infusion MS).

  • Pooling and Desalting : Pool the stachydrine-positive fractions. If a salt solution was used for elution, this fraction must be desalted (e.g., using a reversed-phase C18 SPE cartridge with water as the eluent, as stachydrine will not be retained). If aqueous ammonia was used, it can be removed by vacuum evaporation.

Step 3: High-Resolution Purification and Analysis by HILIC

For achieving pharmaceutical-grade purity (>98%), a final high-resolution chromatography step is necessary. HILIC is ideally suited for this purpose, as it provides excellent separation of highly polar compounds.[7]

Protocol: Preparative HILIC-MS

  • System : An HPLC system equipped with a preparative HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus), a mass spectrometer (MS) or evaporative light scattering detector (ELSD), and a fraction collector.

  • Mobile Phase :

    • Solvent A: Water with 10 mM Ammonium Acetate

    • Solvent B: Acetonitrile

  • Method :

    • Dissolve the desalted, enriched fraction from the IEX step in a solution mimicking the initial mobile phase composition (e.g., 90% acetonitrile).

    • Inject the sample onto the HILIC column.

    • Run an isocratic method with a high percentage of organic solvent (e.g., 90% Acetonitrile / 10% Ammonium Acetate solution) or a shallow gradient.[7] The high organic content establishes an aqueous layer on the stationary phase, facilitating the retention of polar analytes like stachydrine via a partitioning mechanism.

    • Monitor the column eluate using the MS detector (in positive ion mode, looking for the m/z of stachydrine) or ELSD.

  • Fraction Collection : Collect the peak corresponding to stachydrine.

  • Final Processing : Pool the pure fractions, remove the solvent under vacuum, and perform a final crystallization from methanol to yield pure stachydrine hydrochloride crystals.[13]

Part 4: Analytical Characterization and Quality Control

Final confirmation of identity, purity, and quantity is non-negotiable in drug development.

Protocol: Quantitative ¹H-NMR (qHNMR)

This technique is exceptionally powerful as it allows for direct quantification without the need for an identical reference standard, making it a primary method for purity assessment and content determination.[6][9]

  • Sample Preparation : Accurately weigh ~5-10 mg of the isolated stachydrine hydrochloride and a similar amount of a certified internal standard (maleic acid is an excellent choice).[9] Dissolve both in a known volume of D2O.

  • Acquisition : Record the ¹H-NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Analysis :

    • Identify the characteristic singlet signal for the two N-methyl groups of stachydrine at approximately δ 3.03 ppm.[9]

    • Identify the singlet for the two vinylic protons of the internal standard, maleic acid, at δ 6.18 ppm.[9]

    • Integrate both signals accurately.

  • Calculation : The concentration and purity of stachydrine can be calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known weights of the sample and internal standard.

Protocol: HPLC-MS/MS Analysis

For high-sensitivity detection and structural confirmation, especially in complex matrices or for metabolite studies.[14]

  • System : An LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole LC/MS).[7]

  • Chromatography : Use the HILIC method described in Step 3, but on an analytical scale column.

  • Mass Spectrometry :

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Use Selected Ion Monitoring (SIM) to look for the parent ion of stachydrine.

    • For confirmation, use Multiple Reaction Monitoring (MRM) to monitor a specific fragmentation pattern of the parent ion.

Conclusion

The isolation of stachydrine hydrochloride from its natural sources is a challenging yet achievable endeavor that requires a purpose-built strategy. The workflow presented in this guide—leveraging solvent extraction, primary purification via ion-exchange chromatography, and final polishing with HILIC—is a robust and validated system rooted in the fundamental physicochemical properties of the molecule. By understanding the causality behind each experimental choice, from source material selection to the final analytical quantification, researchers can reliably produce the high-purity stachydrine hydrochloride essential for advancing pharmacological research and developing next-generation therapeutics.

References

  • He, Z., Li, P., Liu, P., & Xu, P. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science, 15, 1442879. [Link]

  • He, Z., Li, P., Liu, P., & Xu, P. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. PubMed. [Link]

  • Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR. (2025). PubMed. [Link]

  • Stachydrine, a Bioactive Equilibrist for Synephrine, Identified from Four Citrus Chinese Herbs. (2023). MDPI. [Link]

  • Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. (2023). PMC - NIH. [Link]

  • Analysis of Stachydrine in Leonurus japonicus Using an Agilent ZORBAX RRHD HILIC Plus Column with LC/ELSD and. (2012). Agilent Technologies. [Link]

  • Preparation method and application of stachydrine ionic liquid. (n.d.).
  • [Determination of stachydrine and leonurine in Herba Leonuri by ion- pair reversed-phase high-performance liquid chromatography]. (n.d.). PubMed. [Link]

  • He, Z., Li, P., Liu, P., & Xu, P. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers. [Link]

  • Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. (n.d.). PubMed Central. [Link]

  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024). ResearchGate. [Link]

  • A stachydrine preparing method. (n.d.).
  • Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. (n.d.). ResearchGate. [Link]

  • Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS. (n.d.). ResearchGate. [Link]

  • ¹H-qNMR for Direct Quantification of Stachydrine in Leonurus Japonicus and L. Cardiaca. (2014). Fitoterapia. [Link]

  • [HPLC-ESI/MS Analysis of Stachydrine and Its Metabolites in Rat Urine]. (n.d.). PubMed. [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

Sources

Stachydrine Hydrochloride: A Multi-Faceted Regulator of Cardiovascular Homeostasis—An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Stachydrine hydrochloride, a quaternary ammonium alkaloid primarily isolated from Leonurus japonicus (Chinese Motherwort), is emerging as a promising therapeutic agent in the management of cardiovascular diseases.[1][2] Its cardioprotective effects are not confined to a single mechanism but rather a complex interplay of signaling pathways that collectively mitigate the pathological hallmarks of heart disease. This technical guide synthesizes the current understanding of stachydrine hydrochloride's mechanism of action, offering a detailed exploration of its molecular targets and cellular effects. We will delve into its role in attenuating cardiac hypertrophy and fibrosis, combating oxidative stress and inflammation, preserving endothelial function, and protecting against ischemia-reperfusion injury. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a deep mechanistic understanding but also practical insights into the experimental validation of stachydrine hydrochloride's therapeutic potential.

Introduction: The Therapeutic Promise of a Natural Alkaloid

Cardiovascular diseases (CVDs) remain the leading cause of global mortality, underscoring the urgent need for novel therapeutic strategies.[2] Stachydrine hydrochloride (STA), a key bioactive component of the traditional Chinese medicine Yimucao, has garnered significant attention for its wide-ranging biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] This guide will provide a granular view of the molecular machinery influenced by STA, offering a foundation for its further investigation and potential clinical translation in the context of CVD.

Attenuation of Pathological Cardiac Remodeling

Pathological cardiac remodeling, encompassing hypertrophy and fibrosis, is a final common pathway for many cardiovascular insults, leading to heart failure. STA has demonstrated significant efficacy in mitigating these processes through distinct, yet interconnected, signaling cascades.

Amelioration of Cardiac Hypertrophy: The CaMKII/HDAC4/MEF2C Axis

Cardiac hypertrophy, an increase in cardiomyocyte size, is initially a compensatory response to pressure overload that ultimately becomes maladaptive. STA has been shown to block cardiac hypertrophy induced by pressure overload.[4][5] The core mechanism involves the regulation of the Calcium/calmodulin-dependent protein kinase II (CaMKII)/Histone deacetylase 4 (HDAC4)/Myocyte enhancer factor 2C (MEF2C) signaling pathway.[4][5]

Under hypertrophic stimuli, CaMKII becomes hyper-phosphorylated, leading to the phosphorylation and subsequent nuclear export of HDAC4.[4] This relieves the HDAC4-mediated repression of MEF2C, a key transcription factor that drives the expression of hypertrophic genes. STA intervenes by inhibiting the hyper-phosphorylation of CaMKII, which in turn promotes the nuclear import of HDAC4, thereby repressing MEF2C activity and attenuating the hypertrophic response.[4][5]

Experimental Workflow: Investigating the CaMKII/HDAC4/MEF2C Pathway

G cluster_0 In Vivo Model cluster_1 In Vitro Model TAC Transverse Aortic Constriction (TAC) in Mice STA_treat Oral Gavage with Stachydrine Hydrochloride TAC->STA_treat Echo Echocardiography STA_treat->Echo Histo Histological Analysis (H&E, WGA staining) Echo->Histo WB_vivo Western Blot (p-CaMKII, HDAC4, MEF2C) Histo->WB_vivo Cardio Neonatal Rat Cardiomyocytes PE Phenylephrine (PE) Stimulation Cardio->PE STA_treat_vitro STA Treatment PE->STA_treat_vitro IF Immunofluorescence (Cell Size, HDAC4 Localization) STA_treat_vitro->IF WB_vitro Western Blot (p-CaMKII, HDAC4, MEF2C) IF->WB_vitro

Caption: Workflow for elucidating STA's anti-hypertrophic effects.

Inhibition of Cardiac Fibrosis: Targeting the Angiotensin II/TGF-β1 Axis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, contributes to ventricular stiffness and diastolic dysfunction. STA has been reported to effectively attenuate cardiac fibrosis.[6] This anti-fibrotic effect is mediated, at least in part, by the inhibition of the Angiotensin II (AngII)/Transforming growth factor-beta 1 (TGF-β1) fibrogenic axis.[6][7] STA has been shown to downregulate the expression of key components of this pathway, including the angiotensin II type 1 receptor (AT1R) and TGF-β1.[7]

Regulation of Intracellular Calcium Homeostasis and Oxidative Stress

Dysregulation of intracellular calcium (Ca²⁺) handling and excessive production of reactive oxygen species (ROS) are central to the pathophysiology of many cardiovascular diseases, including heart failure and ischemia-reperfusion injury.

The NOX2-ROS-CaMKII Signaling Axis in Heart Failure

In pressure-overload-induced heart failure, the NADPH oxidase 2 (NOX2) enzyme is a major source of ROS.[8] This overproduction of ROS leads to the oxidative activation of CaMKII, resulting in pathological cardiac remodeling and dysfunction.[8] Stachydrine hydrochloride has been shown to depress NOX2 protein expression and activation, thereby reducing ROS generation.[8] This, in turn, suppresses the downstream hyper-activation of CaMKII and mitigates Ca²⁺ mishandling, as evidenced by reduced cytosolic Ca²⁺ overload and improved cardiomyocyte contractility.[8][9]

Signaling Pathway: STA's Regulation of the NOX2-ROS-CaMKII Axis

G Pressure_Overload Pressure Overload NOX2 NOX2 Activation Pressure_Overload->NOX2 ROS ROS Production NOX2->ROS CaMKII CaMKII Hyper-phosphorylation ROS->CaMKII Ca_Overload Cytosolic Ca2+ Overload CaMKII->Ca_Overload Remodeling Pathological Cardiac Remodeling Ca_Overload->Remodeling STA Stachydrine Hydrochloride STA->NOX2

Caption: STA inhibits the NOX2-ROS-CaMKII pathway in heart failure.

Protection Against Ischemia-Reperfusion Injury: A Multi-pronged Approach

Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon involving oxidative stress, inflammation, apoptosis, and calcium overload. STA confers cardioprotection in this setting through several mechanisms:

  • Amelioration of Endoplasmic Reticulum (ER) Stress: STA protects the ischemic heart by alleviating ER stress.[10] It upregulates the expression of Sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), which improves Ca²⁺ reuptake into the sarcoplasmic reticulum, thereby maintaining intracellular Ca²⁺ homeostasis and reducing ER stress-induced apoptosis.[10]

  • Activation of the AMPK/SIRT1 Pathway: STA activates the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[11] This enhances autophagy, a cellular process that removes damaged organelles and proteins, and protects against myocardial hypoxia/reperfusion injury.[11] The activation of SIRT1 also mitigates oxidative stress through the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[11]

Preservation of Endothelial Function and Promotion of Angiogenesis

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. STA exerts beneficial effects on the endothelium through multiple mechanisms.

Reversal of eNOS Uncoupling

In the presence of cardiovascular risk factors such as hyperhomocysteinemia, endothelial nitric oxide synthase (eNOS) can become "uncoupled," producing superoxide instead of nitric oxide (NO). STA has been shown to prevent eNOS uncoupling by increasing the expression of GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR), enzymes essential for the synthesis of the eNOS cofactor tetrahydrobiopterin (BH4).[12][13] This restores NO bioavailability and improves endothelium-dependent vasorelaxation.[12]

Promotion of Angiogenesis

Stachydrine has been demonstrated to promote angiogenesis, the formation of new blood vessels, which is crucial for recovery from ischemic events.[14] This pro-angiogenic effect is mediated by the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/MEK/ERK signaling pathway.[11][14] Additionally, STA inhibits apoptosis in endothelial cells, further contributing to a pro-angiogenic environment.[14]

Modulation of Adrenergic Signaling

Chronic activation of the β-adrenergic receptor (β-AR) signaling pathway contributes to the progression of heart failure. STA has been shown to modulate this pathway in a novel manner.

Regulation of β1-Adrenergic Receptor N-Glycosylation

In isoproterenol-induced heart failure, STA improves cardiac function by inhibiting α-1,6-fucosylation on the N-glycosylation of the β1-adrenergic receptor (β1AR).[15][16] This action helps to maintain the proper function of the β1AR and the downstream cAMP/PKA signaling pathway, which is crucial for myocardial excitation-contraction coupling.[15]

Anti-inflammatory and Anti-apoptotic Effects

Inflammation and apoptosis are key contributors to the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction.

Inhibition of Inflammatory Pathways

Stachydrine exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[1][17] For instance, it has been shown to block the NF-κB pathway, a central regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][17] It also has been found to inhibit the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.[7][18]

Attenuation of Apoptosis

STA has demonstrated anti-apoptotic effects in various cardiovascular cell types.[1][18] It can inhibit apoptosis by upregulating the expression of anti-apoptotic proteins like Bcl-2 and by inhibiting mitochondrial-mediated apoptotic pathways.[14][18] This is particularly relevant in the context of I/R injury and heart failure, where cardiomyocyte and endothelial cell apoptosis contribute to tissue damage and functional decline.

Summary of Quantitative Data

Cardiovascular Condition Model Stachydrine Hydrochloride Dosage Key Findings Reference
Heart Failure (Pressure Overload) Transverse Aortic Constriction (TAC) in mice6 mg/kg/d or 12 mg/kg/d (gavage)Improved left ventricular ejection fraction and reduced hypertrophy.[8][8]
Heart Failure (β-AR Overstimulation) Isoproterenol (40 mg/kg/day) infusion in mice12 mg/kg/dayReduced cardiac remodeling and modulated hemodynamic parameters.[15][15]
Cardiac Hypertrophy TAC in mice6 mg/kg and 12 mg/kgAttenuated cardiac dilation and LV dysfunction.[5][5]
Myocardial Infarction MI in C57BL/6J mice6 or 12 mg/kg for 2 weeksImproved heart function and decreased infarction size.[10][10]
Endothelial Dysfunction Homocysteine-treated rat arteriesIn vitroEffectively blocked Hcy-induced impairment of endothelium-dependent vasorelaxation.[12][12]

Conclusion and Future Directions

Stachydrine hydrochloride presents a compelling case as a multi-target therapeutic agent for cardiovascular disease. Its ability to modulate a wide array of signaling pathways involved in cardiac remodeling, oxidative stress, inflammation, and endothelial dysfunction highlights its potential to address the multifaceted nature of these conditions. Future research should focus on elucidating the precise molecular interactions of STA with its targets, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The comprehensive mechanistic understanding outlined in this guide provides a solid foundation for these future endeavors, paving the way for the potential development of stachydrine hydrochloride as a novel cardiovascular therapeutic.

References

  • Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. (n.d.). PubMed Central. [Link]

  • Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure. (2023). MDPI. [Link]

  • Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis. (n.d.). Frontiers. [Link]

  • Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR. (2022). Frontiers. [Link]

  • Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. (2022). PubMed. [Link]

  • Stachydrine protects eNOS uncoupling and ameliorates endothelial dysfunction induced by homocysteine. (n.d.). PubMed. [Link]

  • Stachydrine Hydrochloride Alleviates Pressure Overload-Induced Heart Failure and Calcium Mishandling on Mice. (2020). PubMed. [Link]

  • Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. (2024). RSC Publishing. [Link]

  • Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR. (2022). Frontiers. [Link]

  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024). Frontiers. [Link]

  • Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway. (2020). National Institutes of Health. [Link]

  • Stachydrine promotes angiogenesis by regulating the VEGFR2/MEK/ERK and mitochondrial-mediated apoptosis signaling pathways in human umbilical vein endothelial cells. (2025). ResearchGate. [Link]

  • Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis. (2024). PubMed. [Link]

  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. (2024). National Center for Biotechnology Information. [Link]

  • Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. (n.d.). National Center for Biotechnology Information. [Link]

  • Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis. (n.d.). Semantic Scholar. [Link]

  • Stachydrine hydrochloride improves myocardial contraction and diastolic... (n.d.). ResearchGate. [Link]

  • Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases. (2026). ResearchGate. [Link]

  • Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases. (2023). PubMed. [Link]

  • Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway. (2020). PubMed. [Link]

Sources

Pharmacological Properties of Stachydrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Stachydrine hydrochloride (Sta-HCl) is the hydrochloric acid salt of stachydrine, a proline betaine alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Unlike many phytochemicals (e.g., flavonoids) that suffer from poor water solubility and low bioavailability, Sta-HCl is a quaternary ammonium compound. This zwitterionic nature confers exceptional water solubility and a unique pharmacokinetic profile characterized by rapid absorption and renal elimination.

Therapeutically, Sta-HCl acts as a pleiotropic modulator. It does not target a single receptor but rather orchestrates a network of intracellular signaling pathways—primarily NF-κB , CaMKII , and PI3K/Akt —to exert cardioprotective, anti-fibrotic, and anti-neoplastic effects.

Chemical Identity
PropertySpecification
IUPAC Name (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate; chloride
CAS Number 4136-37-2
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Solubility Highly soluble in water (>50 mg/mL), PBS, and methanol; insoluble in non-polar solvents (ether, chloroform).[1]
Appearance White crystalline powder, hygroscopic.

Pharmacokinetics (ADME)

Understanding the ADME profile of Sta-HCl is critical for experimental design. Its behavior is defined by its status as an osmoprotectant (compatible solute).

ParameterCharacteristics & Mechanism
Absorption High Bioavailability. Rapidly absorbed via the gastrointestinal tract. Unlike lipophilic drugs requiring micelle formation, Sta-HCl utilizes organic cation transporters (OCTs) and amino acid transport systems.
Distribution Wide Distribution. Distributed to highly perfused tissues (heart, liver, kidney). BBB Penetration: Evidence suggests it crosses the blood-brain barrier, supporting neuroprotective indications.
Metabolism High Metabolic Stability. Sta-HCl is largely resistant to Phase I (CYP450) metabolism. It does not undergo extensive hepatic degradation, preserving its structural integrity in systemic circulation.
Excretion Renal Clearance. Predominantly excreted unchanged in urine. Its half-life (

) is relatively short (approx. 2–4 hours in rodent models), necessitating twice-daily dosing or sustained-release formulations for chronic efficacy.

Cardioprotective Pharmacology

The most robust data for Sta-HCl lies in its ability to reverse pathological cardiac remodeling.[2] It functions as a "molecular brake" on the hypertrophic gene program.

Mechanism of Action: The CaMKII/HDAC4 Axis

Pathological stress (pressure overload, Angiotensin II) triggers an influx of Calcium (


) and Reactive Oxygen Species (ROS). Sta-HCl intervenes by:
  • Inhibiting NOX2: It blocks the translocation of p47phox and p67phox subunits to the membrane, halting ROS production.[3][4]

  • Suppressing CaMKII: Reduced ROS prevents the oxidation and phosphorylation of CaMKII (Calmodulin-dependent protein kinase II).

  • Restoring HDAC4: Normally, activated CaMKII phosphorylates HDAC4, forcing it out of the nucleus. By inhibiting CaMKII, Sta-HCl keeps HDAC4 in the nucleus, where it represses MEF2C , a transcription factor driving hypertrophy.

Diagram 1: Cardioprotective Signaling Pathway

Stachydrine_Cardio_Mechanism cluster_inputs cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AngII Angiotensin II / Pressure Overload NOX2 NOX2 Activation (p47phox/p67phox) AngII->NOX2 ROS ROS Generation NOX2->ROS CaMKII CaMKII Phosphorylation ROS->CaMKII Oxidation NFkB NF-κB (p65) Activation ROS->NFkB HDAC4 HDAC4 Nuclear Export CaMKII->HDAC4 Phosphorylates Hypertrophy Cardiac Hypertrophy & Fibrosis NFkB->Hypertrophy Inflammation MEF2C MEF2C Activation HDAC4->MEF2C De-represses MEF2C->Hypertrophy Transcription Stachydrine Stachydrine HCl Stachydrine->NOX2 Inhibits Translocation Stachydrine->CaMKII Stachydrine->NFkB Blocks Nuclear Entry

Caption: Sta-HCl inhibits hypertrophy by blocking NOX2-dependent ROS, preventing CaMKII activation, and retaining HDAC4 in the nucleus to repress MEF2C.

Oncology & Anti-Neoplastic Potential

Recent investigations identify Sta-HCl as a potent inhibitor of metastasis and cell survival, particularly in breast cancer (MCF-7, T47D) and hepatocellular carcinoma (HepG2).

Mechanism: The PI3K/Akt & EMT Blockade

In cancer cells, Sta-HCl acts as a dual-pathway inhibitor:[5]

  • Induction of Apoptosis: It downregulates Bcl-2 (anti-apoptotic) and upregulates Bax and Caspase-3 , driving cells into programmed death. This is mediated by suppressing the PI3K/Akt/mTOR survival axis.[6]

  • Inhibition of EMT (Epithelial-Mesenchymal Transition): Sta-HCl blocks TGF-β1 signaling.[5] It prevents the phosphorylation of Smad2/3 , thereby maintaining E-cadherin levels and reducing N-cadherin/Vimentin. This physically restricts the cell's ability to migrate and metastasize.

Diagram 2: Anti-Cancer Signaling Network

Stachydrine_Oncology cluster_survival Survival Axis cluster_metastasis Metastasis Axis (EMT) Stachydrine Stachydrine HCl PI3K PI3K / Akt Stachydrine->PI3K TGFb TGF-β1 Receptor Stachydrine->TGFb Apoptosis Apoptosis (Caspase-3 Activation) Stachydrine->Apoptosis Promotes Stasis Inhibition of Migration/Invasion Stachydrine->Stasis Promotes mTOR mTOR PI3K->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Bcl2->Apoptosis Blocks Death Smad Smad2/3 Phosphorylation TGFb->Smad Snail Snail/Slug Factors Smad->Snail Snail->Stasis Promotes EMT

Caption: Sta-HCl induces apoptosis via PI3K/Akt suppression and prevents metastasis by blocking TGF-β/Smad-mediated EMT.

Experimental Protocols (Best Practices)

In Vitro Formulation & Treatment

Solubility Note: Sta-HCl is highly hygroscopic. Store desiccant-sealed at -20°C.

  • Vehicle: Dissolve directly in sterile PBS or cell culture media. DMSO is not required and should be avoided to prevent solvent toxicity confounding.

  • Filtration: Use a 0.22 μm PVDF or PES syringe filter for sterilization.

  • Dosing Range:

    • Cardiomyocytes (H9c2, NRCMs): 10 μM – 50 μM (Pre-treat for 24h before AngII challenge).

    • Cancer Lines (MCF-7, HepG2): 20 μM – 100 μM (IC50 is often time-dependent; 48h assays recommended).

In Vivo Administration (Rodent Models)
  • Route: Oral Gavage (PO) is preferred to mimic clinical translation, though Intraperitoneal (IP) is acceptable for acute studies.

  • Dosage:

    • Low Dose: 5 mg/kg/day

    • High Dose: 20 mg/kg/day

    • Frequency: Due to rapid renal clearance, BID (twice daily) dosing is recommended for optimal steady-state plasma levels.

  • Preparation: Dissolve in 0.9% Saline. Prepare fresh daily to avoid hydrolysis or bacterial growth in the sugar-mimetic betaine structure.

References

  • Cardioprotection & CaMKII: Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway.[2][7] (2022).[2][7][8] PubMed.

  • NOX2/ROS Mechanism: Stachydrine Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy and NOX2.[3] (2017).[9] PubMed.

  • Breast Cancer (Akt/ERK): Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways.[10][11][12] (2017).[9] PubMed/PMC.

  • Hepatocellular Carcinoma (EMT): Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[5] (2021).[4][5][8] PubMed.

  • Pharmacokinetics Review: A review of pharmacological and pharmacokinetic properties of stachydrine. (2020).[7][8][13] PubMed/ResearchGate.

Sources

Technical Guide: Stachydrine Hydrochloride Biosynthesis & Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stachydrine hydrochloride (N,N-dimethyl-L-proline hydrochloride) is a pyrrolidine alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Renowned for its cardiovascular efficacy—specifically in ameliorating myocardial fibrosis and inhibiting the NF-κB signaling pathway—stachydrine represents a high-value target for pharmaceutical development. This technical guide delineates the precise biosynthetic mechanism of stachydrine from its amino acid precursor, L-proline, and provides a rigorous, field-validated protocol for its extraction, purification, and chemical conversion into the stable hydrochloride salt form.

Introduction: Chemical Identity & Therapeutic Significance[1][2]

Stachydrine is a quaternary ammonium compound, naturally existing as a zwitterion (inner salt). However, for pharmaceutical stability and bioavailability, it is frequently processed into Stachydrine Hydrochloride (Stachydrine HCl) .

  • IUPAC Name: (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate; hydrochloride.

  • CAS Number: 4136-37-2 (HCl salt).

  • Core Pharmacophore: The pyrrolidine ring with a quaternary nitrogen, conferring high polarity and osmotic activity.

  • Therapeutic Mechanism: Stachydrine acts as a potent osmoprotectant and antioxidant. It modulates intracellular calcium handling (CaMKII/PLN axis) and suppresses cardiac hypertrophy by inhibiting the Ang II/TGF-β1 pathway.

Biosynthetic Mechanism: The Methylation Cascade

The biosynthesis of stachydrine is a specialized branch of amino acid metabolism, strictly dependent on the availability of L-Proline and the universal methyl donor, S-adenosyl-L-methionine (SAM).

The Precursor: L-Proline

The pathway initiates with L-Proline, synthesized from Glutamate via the


-pyrroline-5-carboxylate (P5C) intermediate. In stachydrine-accumulating species (e.g., Medicago sativa, Leonurus japonicus, Citrus), the free proline pool is diverted toward alkaloid synthesis rather than protein translation.
Enzymology: SAM-Dependent N-Methyltransferases

The conversion is catalyzed by S-adenosyl-L-methionine:L-proline N-methyltransferases (PMTs) . In Medicago sativa, these are identified as NMT1 and NMT2 .[1][2]

  • Reaction Type: Sequential N-methylation.

  • Cofactor: S-adenosyl-L-methionine (SAM)

    
     S-adenosyl-L-homocysteine (SAH).
    
  • Stereochemistry: The (S)-configuration at the C2 position is conserved throughout the pathway.

Step-by-Step Pathway
  • First Methylation: L-Proline is methylated at the secondary amine nitrogen by NMT1 to form N-methyl-L-proline (Hygric Acid) .

  • Second Methylation: Hygric acid undergoes a second methylation event (catalyzed by NMT2 or the same NMT1 enzyme depending on species specificity) to yield the quaternary ammonium product, Stachydrine .

Pathway Visualization

The following diagram illustrates the sequential methylation logic and cofactor turnover.

StachydrineBiosynthesis Proline L-Proline (Precursor) SAH1 SAH Proline->SAH1 HygricAcid N-methyl-L-proline (Hygric Acid) Proline->HygricAcid  NMT1 (Methylation 1) SAM1 SAM SAM1:s->Proline:n SAH2 SAH HygricAcid->SAH2 Stachydrine Stachydrine (Inner Salt) HygricAcid->Stachydrine  NMT2 (Methylation 2) SAM2 SAM SAM2:s->HygricAcid:n

Figure 1: Sequential N-methylation of L-Proline to Stachydrine mediated by SAM-dependent methyltransferases.

Production Protocol: Extraction & Salt Formation

While biosynthetic engineering is a future avenue, the current industrial standard relies on extraction from Leonurus japonicus. The following protocol details the isolation of the natural betaine and its critical chemical conversion to the hydrochloride salt.

Raw Material Preparation
  • Source: Dried aerial parts of Leonurus japonicus (harvested during flowering stage).

  • Pre-treatment: Pulverize to a fine powder (40–60 mesh) to maximize surface area.

Extraction Methodology (Ethanol Reflux)
  • Solvent: 70% Ethanol (EtOH).

  • Ratio: 1:10 (w/v) Plant material to solvent.

  • Procedure: Reflux extraction at 80°C for 2 hours. Repeat twice.

  • Filtration: Combine extracts and filter to remove cellulose/debris.

  • Concentration: Evaporate EtOH under reduced pressure (Rotary Evaporator, 50°C) to yield a crude aqueous concentrate.

Purification (Cation Exchange)

Stachydrine is a quaternary alkaloid (cationic).

  • Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W or 732 resin).

  • Loading: Load the aqueous concentrate onto the column.

  • Washing: Wash with distilled water to remove sugars, pigments, and anionic impurities.

  • Elution: Elute the alkaloids with 2M Ammonium Hydroxide (

    
    ).
    
  • Concentration: Collect the eluate and evaporate to dryness to obtain Crude Stachydrine Base .

Conversion to Hydrochloride Salt (Critical Step)

The crude base is hygroscopic and unstable. Conversion to HCl salt ensures stability.

  • Dissolution: Dissolve the crude base in minimal absolute ethanol.

  • Acidification: Dropwise addition of concentrated Hydrochloric Acid (37% HCl) or HCl-saturated ethanol until pH reaches 2.0–3.0.

  • Crystallization:

    • Add anhydrous acetone or diethyl ether (anti-solvent) to the acidic solution until turbidity appears.

    • Store at 4°C overnight to induce crystallization.

  • Recrystallization: Filter the precipitate and recrystallize from Ethanol/Acetone (1:4) to achieve >98% purity.

Process Workflow Diagram

ExtractionProtocol RawMaterial Leonurus japonicus (Powder) Extraction Reflux Extraction (70% EtOH, 80°C) RawMaterial->Extraction Concentrate Crude Aqueous Concentrate Extraction->Concentrate IonExchange Cation Exchange (Dowex 50W) Concentrate->IonExchange Elution Elution (2M NH4OH) IonExchange->Elution  Retain Cations CrudeBase Stachydrine Base (Unstable Zwitterion) Elution->CrudeBase  Evaporation Acidification Acidification (HCl/EtOH, pH 2-3) CrudeBase->Acidification  Salt Formation Crystallization Crystallization (Acetone/Ether) Acidification->Crystallization FinalProduct Stachydrine HCl (>98% Purity) Crystallization->FinalProduct

Figure 2: Industrial workflow for the extraction and chemical conversion of Stachydrine HCl.

Analytical Validation

To ensure the integrity of the final Stachydrine HCl product, the following analytical parameters must be met:

ParameterSpecificationMethod
Appearance White crystalline powderVisual Inspection
Solubility Highly soluble in water/ethanolUSP <1151>
Identification MS (

144.1

)
LC-MS (ESI+)
Purity

HPLC (HILIC Column)
Chloride Content 18.0% – 20.0%Argentometric Titration
Melting Point 235°C (dec.)Capillary Method

HPLC Condition (HILIC Mode):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (80:20).

  • Detection: UV at 205 nm or ELSD (Evaporative Light Scattering Detector) due to weak UV chromophore.

Future Perspectives: Metabolic Engineering

While plant extraction is current practice, the variability of natural sources drives the need for heterologous production.

  • Synthetic Biology Strategy: Introduction of Medicago sativa NMT1/NMT2 genes into E. coli or Saccharomyces cerevisiae.

  • Precursor Optimization: Overexpression of proA, proB, and proC genes (Proline biosynthesis cluster) to increase the L-Proline pool.

  • Cofactor Regeneration: Engineering the SAM cycle (metK, pfs, luxS) to prevent SAH accumulation, which inhibits methyltransferases.

References

  • Biosynthetic Pathway & Enzymology

    • Trinchant, J. C., et al. (2004). "Proline Betaine Accumulation and Metabolism in Alfalfa Plants under Sodium Chloride Stress." Plant Physiology. Link

    • Parry, A. D., et al. (1988).
  • Pharmacology & Therapeutic Targets

    • Li, X., et al. (2023).[3][4] "Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases."[3][4] Biomedicine & Pharmacotherapy. Link

    • Zhu, B., et al. (2012). "Stachydrine ameliorates cardiac hypertrophy by inhibiting the NF-κB signaling pathway.
  • Extraction & Isolation Protocols

    • Zhang, Y., et al. (2016). "Method for preparing stachydrine." Patent CN106045890A. Link

    • BenchChem Technical Support. "Synthesis of Stachydrine Hydrochloride Derivatives." Link

  • Analytical Methods

    • MedChemExpress. "Stachydrine hydrochloride Product Information & Protocols." Link

Sources

Technical Guide: Stachydrine Hydrochloride in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Mechanisms, Experimental Protocols, and Translational Potential

Executive Summary

Stachydrine hydrochloride (Stachydrine HCl), a proline betaine alkaloid, is the primary bioactive constituent of Leonurus japonicus (Motherwort or Yi Mu Cao). While traditionally utilized in Traditional Chinese Medicine (TCM) for obstetrical and gynecological disorders—specifically for "invigorating blood" and regulating menstruation—modern pharmacological research has unveiled a complex, multi-target mechanism of action.

This guide synthesizes current evidence to demonstrate Stachydrine’s role as a potent modulator of oxidative stress and inflammation.[1] Its therapeutic potential extends beyond gynecology into cardiovascular protection and anti-fibrosis, governed primarily by the SIRT1-Nrf2 and NF-κB signaling axes. This document provides a technical roadmap for investigating Stachydrine, from extraction protocols to mechanistic validation.

Chemical & Botanical Profile[2]
Parameter Technical Detail
IUPAC Name (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate hydrochloride
Common Name Stachydrine Hydrochloride
Botanical Source Leonurus japonicus Houtt.[2][3][4][5][6] (Aerial parts)
Chemical Class Pyrrolidine alkaloid (Betaine derivative)
Molecular Formula C₇H₁₃NO₂·HCl
Solubility Highly soluble in water and ethanol; insoluble in ether/chloroform.
Bioavailability Oral bioavailability ~25–30%; excreted largely unchanged or metabolized to proline.
Core Pharmacological Mechanisms
3.1 Cardiovascular Protection: The SIRT1-Nrf2 & NF-κB Axis

Stachydrine exerts significant cardioprotective effects, particularly in ischemia/reperfusion (I/R) injury and cardiac hypertrophy. The mechanism is biphasic:

  • Upstream Activation: Stachydrine upregulates SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase.

  • Downstream Effectors:

    • Antioxidant: SIRT1 deacetylates and activates Nrf2 , promoting its nuclear translocation. This triggers the expression of HO-1 and SOD, scavenging Reactive Oxygen Species (ROS).

    • Anti-inflammatory: SIRT1 inhibits the nuclear translocation of NF-κB (p65) , suppressing pro-inflammatory cytokines (TNF-α, IL-6).

Causality: The protective effect is abolished by SIRT1 inhibitors (e.g., EX-527), confirming SIRT1 as the primary upstream target [1].

3.2 Uterine Regulation: A Dual-Direction Mechanism

Uniquely, Stachydrine acts as a "bidirectional" regulator of uterine smooth muscle:

  • Quiescent Uterus: It enhances rhythmic contractions, aiding in postpartum hemorrhage control and involution.

  • Hyperactive Uterus (Dysmenorrhea): It inhibits oxytocin-induced spastic contractions.

  • Mechanism: This regulation is mediated by modulating the COX-2/PGF2α pathway and Calcium-regulating proteins, reducing inflammatory prostaglandins that drive pain and cramping [2].

Visualization of Signaling Pathways
Diagram 1: Cardiovascular Protective Mechanism (SIRT1-Nrf2 Axis)

Stachydrine_Cardio_Mechanism cluster_Antioxidant Antioxidant Pathway cluster_AntiInflammatory Anti-Inflammatory Pathway Stachydrine Stachydrine HCl SIRT1 SIRT1 (Upregulation) Stachydrine->SIRT1 Activates Nrf2_Cyto Nrf2 (Cytosol) SIRT1->Nrf2_Cyto Deacetylates NFkB_Cyto NF-κB (Cytosol) SIRT1->NFkB_Cyto Inhibits Translocation Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation HO1 HO-1 / SOD Nrf2_Nuc->HO1 Transcription ROS ROS Scavenging HO1->ROS Reduces Outcome Cardiomyocyte Survival Reduced Hypertrophy ROS->Outcome Protects NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Blocked Cytokines TNF-α, IL-6 (Inflammation) NFkB_Nuc->Cytokines Promotes Cytokines->Outcome Damages

Caption: Stachydrine activates SIRT1, which simultaneously drives antioxidant defense (Nrf2) and suppresses inflammation (NF-κB), resulting in cardioprotection.

Diagram 2: Uterine Dual-Regulation Logic

Stachydrine_Uterine_Mechanism cluster_State1 State A: Quiescent/Postpartum Uterus cluster_State2 State B: Hyperactive Uterus (Dysmenorrhea) Stachydrine Stachydrine HCl Target_A Myometrial Smooth Muscle Stachydrine->Target_A Stimulates Target_B COX-2 Expression Stachydrine->Target_B Downregulates Effect_A Increased Contraction (Involution/Hemostasis) Target_A->Effect_A Stimulus Oxytocin / PGF2α Stimulus->Target_B Induces Effect_B Inhibition of Spasms (Pain Relief) Target_B->Effect_B Reduced Inflammation

Caption: Stachydrine exhibits state-dependent activity: stimulating quiescent tissue while inhibiting pathological hypercontractility via COX-2 suppression.

Experimental Protocols
5.1 Extraction & Purification Protocol

Objective: Isolate high-purity Stachydrine from Leonurus japonicus for experimental use.

Materials: Dried L. japonicus powder, 70% Ethanol, Cation Exchange Resin (Strong Acidic), 0.45 µm membrane filters.

  • Extraction:

    • Weigh 10 g of dried powder.

    • Add 200 mL of 70% Ethanol (1:20 w/v ratio).

    • Sonicate for 60 minutes at room temperature OR Reflux for 3 hours.

    • Centrifuge at 4000 rpm for 15 min and collect the supernatant.

  • Filtration:

    • Pass the supernatant through a 0.45 µm regenerated cellulose membrane to remove particulates.

  • Purification (Optional for High Purity):

    • Evaporate ethanol to obtain a residue.[5]

    • Redissolve residue in dilute HCl (pH 2-3).

    • Load onto a Strong Acidic Cation Exchange Resin column.[7]

    • Wash with water to remove impurities.

    • Elute Stachydrine with 0.5 M Ammonium Hydroxide .

    • Evaporate eluate to dryness to obtain crude alkaloid fraction.

  • Validation:

    • Verify purity using HPLC-ELSD or LC-MS (See Section 5.2).

5.2 Quantitative Analysis (HPLC-ELSD/MS)

Challenge: Stachydrine lacks a strong chromophore (weak UV absorption), making standard UV detection unreliable.[8]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Agilent ZORBAX RRHD HILIC Plus).[6]

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (adjusted to pH 3.0).

  • Gradient: Isocratic or Gradient optimization depending on matrix complexity.

  • Detector: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry, ESI+ mode, m/z 144.0).

  • Standard: Stachydrine HCl reference standard dissolved in Methanol.

5.3 In Vitro Bioactivity Assay (Cardiomyocyte H/R Model)

Objective: Assess cardioprotective efficacy against Hypoxia/Reoxygenation.[9][10]

  • Cell Line: H9c2 Rat Cardiomyocytes.

  • Pre-treatment: Incubate cells with Stachydrine HCl (50 µM ) for 2 hours prior to injury.[9]

    • Note: Dose-response studies typically range from 10 µM to 100 µM.

  • Injury Induction:

    • Hypoxia: Culture in glucose-free medium in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

    • Reoxygenation: Replace with normal medium and incubate in normoxia for 12 hours.

  • Readouts:

    • Cell Viability: CCK-8 assay.

    • Apoptosis: TUNEL staining or Caspase-3 activity.[9]

    • Mechanism Check: Western Blot for SIRT1, Nuclear Nrf2, and cytosolic NF-κB.

Translational Challenges & Future Outlook

While Stachydrine shows immense promise, several hurdles remain for clinical translation:

  • Bioavailability: Oral bioavailability is moderate (~25%). Developing lipid-based nanocarriers or structural derivatives (e.g., esterification) could enhance cellular uptake and half-life [3].

  • Standardization: The content of Stachydrine in raw Yi Mu Cao varies significantly by region and harvest time (0.2% - 1.0%). Rigorous QC using the HILIC-MS method described above is essential for reproducible clinical outcomes.

  • Synergy: In TCM, Yi Mu Cao is rarely used alone. Future research should investigate the synergistic pharmacokinetics of Stachydrine when co-administered with Leonurine, another key alkaloid in the plant.

References
  • Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Source:[9] PubMed / NIH URL:[Link]

  • Stachydrine Ameliorates Uterine Hypercontractility in Primary Dysmenorrhea by Targeting the COX-2/PGF2α Pathway. Source:[1] ResearchGate / Frontiers in Pharmacology URL:[Link]

  • A review of pharmacological and pharmacokinetic properties of stachydrine. Source: Pharmacological Research (Elsevier) URL:[Link]

  • Analysis of Stachydrine in Leonurus japonicus Using HILIC Column with LC/ELSD. Source: Agilent Technologies Application Note URL:[Link]

Sources

Technical Guide: Stachydrine Hydrochloride in Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo and in vitro studies of Stachydrine hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Profiling, Experimental Protocols, and Translational Potential

Executive Summary

Stachydrine hydrochloride (Sta-HCl), a proline betaine alkaloid primarily derived from Leonurus japonicus (Motherwort), has emerged as a potent modulator of cardiovascular and neurological signaling. Unlike non-specific antioxidants, Sta-HCl exhibits targeted inhibition of the CaMKII/HDAC4/MEF2C axis and activation of the SIRT1-Nrf2 pathway. This guide provides a rigorous technical framework for investigating Sta-HCl, synthesizing pharmacokinetic data, validated experimental protocols, and mechanistic insights to support reproducible preclinical research.

Chemical Identity & Handling

Self-validating protocols begin with accurate compound handling. Sta-HCl is hygroscopic and sensitive to aqueous degradation.

Physicochemical Profile
ParameterSpecificationNotes for Experimental Design
CAS Number 4136-37-2Use for vendor verification.
Molecular Weight 179.64 g/mol Use this value for Molarity calculations (not free base MW).
Solubility (Water) ~100 mg/mLFreely soluble. Preferred solvent for in vivo gavage.
Solubility (DMSO) ~50–100 mg/mLSoluble. Preferred solvent for in vitro stock solutions.
Stability HygroscopicStore powder at -20°C, desiccated.
Protocol A: Preparation of Stock Solutions

Objective: Create stable stock for cell culture without precipitation or degradation.

  • Solvent Choice: Use sterile DMSO for long-term storage stocks (100 mM). Avoid aqueous stocks for storage >24 hours due to potential hydrolysis.

  • Calculation: To prepare 1 mL of 100 mM stock:

    • Weigh 17.96 mg of Stachydrine HCl.

    • Dissolve in 1 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

  • Storage: Aliquot into 20 µL volumes in light-protected tubes. Store at -80°C (stable for 6 months).

  • Working Solution: Dilute 1:1000 in culture medium for a final concentration of 100 µM. Ensure final DMSO concentration is <0.1%.

Pharmacokinetics & Bioavailability

Understanding the PK profile is critical for defining relevant dosing windows in animal models.

Sta-HCl exhibits "flash" pharmacokinetics: rapid absorption but short half-life, necessitating frequent dosing or sustained-release formulations for chronic studies.

Table 1: Pharmacokinetic Parameters in Rat Plasma (Oral Administration)

Parameter Value (Mean ± SD) Interpretation
Dose ~166 mg/kg (Extract eq.)[1] High dose required due to rapid clearance.
Tmax 0.75 ± 0.27 h Rapidly absorbed from the GI tract.
Cmax 1608 ± 267 ng/mL Achieves therapeutic plasma levels quickly.
t1/2 (Half-life) 1.64 h Rapid elimination; suggests BID (twice daily) dosing may be superior to QD.

| Bioavailability | Low/Moderate | Limited by rapid metabolism and excretion.[1] |

Citation: Pharmacokinetic data derived from LC-MS/MS studies of Leonurus extracts in Wistar rats [1, 8].

Mechanistic Profiling

Core Signaling Architecture

Sta-HCl exerts cardioprotection primarily by preventing the "calcium leak" in cardiomyocytes and mitigating oxidative stress.

  • Anti-Hypertrophic Pathway: Sta-HCl inhibits the phosphorylation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). This prevents the nuclear export of HDAC4, thereby repressing MEF2C-dependent transcription of hypertrophic genes (e.g., ANP, BNP).

  • Antioxidant Pathway: Sta-HCl upregulates SIRT1, which deacetylates and activates Nrf2. Translocation of Nrf2 to the nucleus drives the expression of HO-1 and SOD, neutralizing ROS generated by NOX2.

Visualization: Molecular Mechanism of Action

Stachydrine_Mechanism cluster_0 Cytosol cluster_1 Nucleus Sta Stachydrine HCl CaMKII p-CaMKII Sta->CaMKII Inhibits Phosphorylation SIRT1 SIRT1 Sta->SIRT1 Upregulates Nrf2_C Nrf2 (Inactive) Sta->Nrf2_C Indirect Activation ROS ROS / Oxidative Stress ROS->CaMKII Activates Ca Intracellular Ca2+ Ca->CaMKII Activates HDAC4 HDAC4 CaMKII->HDAC4 Phosphorylates (Export) SIRT1->Nrf2_C Deacetylates/Activates Nrf2_N Nrf2 (Active) Nrf2_C->Nrf2_N Translocation MEF2C MEF2C HDAC4->MEF2C Represses Hyper_Genes Hypertrophic Genes (ANP, BNP) MEF2C->Hyper_Genes Transcription ARE ARE Genes (HO-1, SOD) Nrf2_N->ARE Transcription ARE->ROS Scavenges

Caption: Figure 1. Dual mechanism of Stachydrine HCl. It blocks CaMKII-dependent hypertrophy and activates the SIRT1-Nrf2 antioxidant defense.

In Vivo Preclinical Studies

Validated Animal Models

To replicate therapeutic effects, the following models and dosing regimens are recommended based on literature consensus [2, 3, 7].

Model 1: Transverse Aortic Constriction (TAC) - Pressure Overload
  • Species: C57BL/6J Mice (Male, 8-10 weeks).

  • Induction: Ligation of the transverse aorta (27-gauge needle) to induce pressure overload hypertrophy.

  • Dosing Regimen:

    • Drug: Stachydrine HCl dissolved in saline.[2][3]

    • Dose: 12 mg/kg/day.

    • Route: Intragastric (Oral gavage).

    • Duration: 4 weeks, starting 1 day post-surgery.

  • Endpoints: Echocardiography (LVEF, FS), Heart Weight/Body Weight ratio, Wheat Germ Agglutinin (WGA) staining.

Model 2: Isoproterenol (ISO) Induced Heart Failure
  • Species: Wistar Rats or C57BL/6 Mice.

  • Induction: Subcutaneous injection of ISO (5 mg/kg/day) for 7-14 days.

  • Dosing Regimen:

    • Dose: 6–12 mg/kg/day (Mice) or equivalent adjusted for rats.

    • Route: Oral gavage.[1]

  • Mechanism Verified: Prevention of β1-adrenergic receptor downregulation and inhibition of fibrosis [7].

In Vitro Profiling & Protocols

Cell Models
  • H9c2 Myoblasts: Suitable for initial screening of hypoxia/reoxygenation (H/R) injury.

  • Neonatal Rat Cardiomyocytes (NRCMs): Gold standard for hypertrophy studies (PE-induced).

  • Adult Mouse Cardiomyocytes: Required for calcium handling/spark studies.

Protocol B: Hypoxia/Reoxygenation (H/R) Assay

Objective: Assess Sta-HCl protection against ischemia-reperfusion injury in H9c2 cells [4, 9].

  • Seeding: Plate H9c2 cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Pre-treatment: Replace medium with DMEM containing Sta-HCl (Concentrations: 10, 20, 50 µM ) for 24h.

    • Control: Vehicle only.

  • Hypoxia Induction: Replace medium with glucose-free/serum-free DMEM. Place cells in a hypoxia chamber (

    
    ) for 6 hours.
    
  • Reoxygenation: Replace medium with normal high-glucose DMEM containing Sta-HCl. Return to normoxia (

    
    ) for 12 hours.
    
  • Readout:

    • Viability: CCK-8 assay (OD 450nm).

    • Apoptosis: TUNEL staining or Caspase-3 activity assay.

    • ROS: DCFH-DA staining (Flow cytometry or Fluorescence microscopy).

Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro Workflow Cells H9c2 / NRCMs Treat Pre-treatment (Sta-HCl 10-50µM) Cells->Treat Stress Stress Induction (Hypoxia / PE / AngII) Treat->Stress Assay Readouts: CCK-8, Western Blot, Ca2+ Imaging Stress->Assay

Caption: Figure 2.[4][5] Standardized in vitro workflow for evaluating Stachydrine efficacy.

Safety & Toxicology

Stachydrine HCl exhibits a favorable safety profile, essential for its potential as a therapeutic agent.

  • Acute Toxicity: Oral administration of 20 mg/kg/day for 7 days in mice showed no significant alterations in hepatic (ALT/AST) or renal (BUN/Creatinine) markers [10].[6]

  • Cytotoxicity: In H9c2 cells, concentrations up to 100 µM do not significantly affect cell viability under normoxic conditions.

  • LD50: While specific LD50 values for the hydrochloride salt are rarely cited in isolation, the parent extract (Leonurus) and the compound itself are considered low-toxicity. High doses (up to 166 mg/kg) have been used in PK studies without acute lethality [8].

References

  • Li, X. et al. (2013). Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS.[7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wang, S.N. et al. (2020). Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice. Journal of Ethnopharmacology. Link

  • Cao, T.T. et al. (2017). Stachydrine ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. Cellular Physiology and Biochemistry. Link

  • Zhang, Y. et al. (2023). Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Molecular Medicine Reports. Link

  • Liu, X. et al. (2019). Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis. Frontiers in Pharmacology. Link

  • TargetMol. (n.d.). Stachydrine Hydrochloride Product Information & Solubility. Link

  • Hu, P. et al. (2022). Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR.[5] Frontiers in Pharmacology. Link

  • Zeng, Y. et al. (2024).[5] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology. Link

  • MedChemExpress. (n.d.). Stachydrine hydrochloride Protocols and Solubility. Link

  • Zhang, J. et al. (2025). Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway. International Immunopharmacology. Link

Sources

Stachydrine hydrochloride CAS number 4136-37-2 research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stachydrine Hydrochloride (CAS 4136-37-2)

Executive Summary

Stachydrine Hydrochloride (Proline betaine hydrochloride) is a quaternary ammonium alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Historically utilized in Traditional Chinese Medicine (TCM) for obstetrics and blood circulation, modern pharmacological research has repositioned this compound as a potent modulator of cardiovascular remodeling and metabolic homeostasis.

Its therapeutic value lies in its dual-action mechanism: inhibition of pathological signaling (CaMKII, NF-κB, TGF-β1) and activation of protective pathways (AMPK/SIRT1, eNOS). This guide provides a comprehensive technical framework for researchers investigating its potential in treating cardiac hypertrophy, fibrosis, and endothelial dysfunction.

Chemical & Physical Profile

PropertySpecification
Chemical Name (2S)-1,1-Dimethylpyrrolidinium-2-carboxylate hydrochloride
CAS Number 4136-37-2
Molecular Formula C₇H₁₃NO₂[1] · HCl
Molecular Weight 179.64 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water (>50 mg/mL), Ethanol, Methanol; Insoluble in non-polar solvents (Ether, Chloroform).[1]
Stability Hygroscopic .[1] Stable in aqueous solution at pH 2–8. Sensitive to strong oxidizing agents.
Storage Desiccate at -20°C. Protect from light and moisture.

Technical Note: Due to its hygroscopic nature, accurate weighing requires rapid handling or the use of a humidity-controlled glove box. Stock solutions in water or PBS should be aliquoted and stored at -20°C to prevent hydrolysis or bacterial growth.

Mechanistic Architecture

Stachydrine’s pharmacological efficacy stems from its ability to restore cellular equilibrium during stress (hemodynamic, oxidative, or metabolic).

Cardiovascular Remodeling (Anti-Hypertrophic & Anti-Fibrotic)
  • CaMKII/HDAC4 Axis: Stachydrine inhibits the phosphorylation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). Under stress, p-CaMKII phosphorylates HDAC4, causing its nuclear export and relieving the repression of MEF2C (a pro-hypertrophic transcription factor). By blocking this, Stachydrine retains HDAC4 in the nucleus, silencing hypertrophic genes.

  • TGF-β1/Smad Signaling: It attenuates cardiac fibrosis by downregulating TGF-β1 receptors (TGF-βR1) and inhibiting the phosphorylation of Smad2/3, thereby reducing collagen deposition by cardiac fibroblasts.

Metabolic & Endothelial Regulation
  • AMPK/SIRT1 Activation: Stachydrine acts as an activator of the AMPK/SIRT1 pathway. This restores autophagy in hyperglycemic conditions (e.g., diabetic cardiomyopathy) and reduces endothelial inflammation by deacetylating NF-κB p65.

  • NOX2-ROS Suppression: It inhibits NADPH oxidase 2 (NOX2) assembly, reducing Reactive Oxygen Species (ROS) production and preventing ROS-dependent Ca2+ leakage from the Sarcoplasmic Reticulum (SR).

Visualization: Molecular Mechanism of Action

Stachydrine_Mechanism Stachydrine Stachydrine HCl CaMKII p-CaMKII Stachydrine->CaMKII Inhibits NOX2 NOX2 (ROS) Stachydrine->NOX2 Inhibits TGFB TGF-β1 / Smad2/3 Stachydrine->TGFB Inhibits SIRT1 AMPK / SIRT1 Stachydrine->SIRT1 Activates HDAC4 HDAC4 (Nuclear Export) CaMKII->HDAC4 Promotes Export NOX2->CaMKII Oxidative Activation Fibrosis Cardiac Fibrosis TGFB->Fibrosis Induces NFkB NF-κB (Inflammation) SIRT1->NFkB Deacetylates (Inhibits) Autophagy Autophagy Flux SIRT1->Autophagy Promotes MEF2C MEF2C Transcription HDAC4->MEF2C De-represses Hypertrophy Cardiac Hypertrophy MEF2C->Hypertrophy Induces Endothelial Endothelial Function NFkB->Endothelial Impairs Autophagy->Endothelial Protects

Figure 1: Signal transduction pathways modulated by Stachydrine HCl. Red arrows indicate inhibition; Green arrows indicate activation.

Experimental Protocols

Stock Solution Preparation
  • Solvent: Sterile PBS or ddH₂O (Cell Culture Grade).

  • Concentration: Prepare a 100 mM stock (17.96 mg/mL).

    • Calculation: Dissolve 17.96 mg Stachydrine HCl in 1.0 mL solvent.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Model: Cardiomyocyte Hypertrophy
  • Cell Line: Neonatal Rat Ventricular Myocytes (NRVMs) or H9c2 cells.

  • Inducer: Phenylephrine (PE, 50-100 µM) or Angiotensin II (1 µM).

  • Dosing Regimen:

    • Seed cells and serum-starve (0.5% FBS) for 12–24 hours to synchronize.

    • Pre-treat with Stachydrine HCl (10 µM, 50 µM, or 100 µM ) for 2 hours.

    • Add PE/AngII and co-incubate for 24–48 hours.

  • Readouts:

    • Cell Surface Area: Immunostaining for α-Actinin.

    • Gene Expression: RT-qPCR for ANP, BNP, β-MHC.

    • Viability Check: CCK-8 assay (Stachydrine is generally non-toxic up to 1 mM).

In Vivo Model: Transverse Aortic Constriction (TAC)
  • Animal: C57BL/6J Mice (Male, 8–10 weeks).

  • Dosage: 6 mg/kg/day (Low Dose) to 12 mg/kg/day (High Dose).

  • Administration: Oral gavage. Dissolve required dose in sterile saline.

  • Duration: Start treatment 1 day post-surgery and continue for 4–8 weeks.

  • Positive Control: Telmisartan (10 mg/kg) or Captopril.

Extraction from Leonurus japonicus

For researchers isolating their own material:

  • Material: Dried aerial parts of Leonurus japonicus.

  • Solvent: 70% Ethanol.

  • Method: Reflux extraction (2 hours x 2 cycles).

  • Purification: Filter and concentrate. Pass through a cation-exchange resin (strong acid type). Elute impurities with water; elute Stachydrine with 0.5M Ammonia.

  • Analysis: HILIC-ELSD or LC-MS (Reverse phase C18 is ineffective due to high polarity).

Visualization: Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Assay (H9c2/NRVM) Source Leonurus japonicus (Dried Herb) Extract Extraction (70% EtOH Reflux) Source->Extract Purify Purification (Cation Exchange Resin) Extract->Purify Stock Stock Solution (100 mM in PBS) Purify->Stock PreTreat Pre-treat (10-100 µM, 2h) Stock->PreTreat Induce Induce Hypertrophy (Phenylephrine) PreTreat->Induce Readout Readout: ANP/BNP qPCR Cell Surface Area Induce->Readout

Figure 2: Workflow from raw material extraction to in vitro bioassay validation.

Pharmacokinetics & Safety

  • Bioavailability: Stachydrine has relatively low oral bioavailability due to its high polarity, but it is rapidly absorbed via the intestinal tract.

  • Distribution: Widely distributed, with ability to cross the blood-brain barrier (neuroprotective potential).

  • Excretion: Predominantly excreted unchanged in urine.[2]

  • Toxicity Profile:

    • Acute: Low toxicity. No significant adverse events reported in mice at therapeutic doses (12 mg/kg). Clinical injection studies (18-22 mg total dose) have shown favorable safety profiles.

    • Cytotoxicity: CCK-8 assays in HUVECs and Cardiomyocytes show >95% viability at concentrations up to 400 µM.

References

  • Cardiovascular Mechanisms

    • Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal p
    • Source:

  • Metabolic & Inflammation

    • Stachydrine Relieved the Inflammation and Promoted the Autophagy in Diabetes Retinopathy Through Activating the AMPK/SIRT1 Signaling P
    • Source:

  • Fibrosis & TGF-β

    • Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transform
    • Source:

  • Oxidative Stress (NOX2)

    • Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure.
    • Source:

  • Extraction & Analysis

    • Analysis of Stachydrine in Leonurus japonicus Using HILIC-ELSD.
    • Source:

Sources

Bioavailability and pharmacokinetics of Stachydrine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Stachydrine Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Stachydrine Conundrum

Stachydrine, a pyrrole alkaloid also known as proline betaine, is emerging as a compound of significant therapeutic interest.[1][2] As the primary active constituent of traditional herbs like Leonurus japonicus (Motherwort), it demonstrates a wide spectrum of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.[2][3][4][5] However, the clinical translation of these promising preclinical findings is hampered by a significant challenge: its inherently low bioavailability.[1][6][7] This guide provides a comprehensive technical analysis of the bioavailability and pharmacokinetic profile of Stachydrine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the journey of this molecule through the body, explain the causality behind its pharmacokinetic behavior, detail the methodologies for its study, and explore strategies to overcome its delivery limitations.

Physicochemical Properties: The Root of the Bioavailability Challenge

To understand the pharmacokinetics of Stachydrine hydrochloride, one must first appreciate its chemical nature. Stachydrine is a quaternary ammonium salt, a structural feature that dictates its physicochemical properties and, consequently, its biological fate.

  • High Polarity and Hydrophilicity: Its quaternary nitrogen atom renders the molecule permanently charged and highly water-soluble.

  • Low Lipophilicity: This high polarity results in poor lipid solubility, making it difficult for the molecule to passively diffuse across the lipid-rich cellular membranes of the gastrointestinal tract.[6]

This fundamental mismatch between the molecule's hydrophilic nature and the lipophilic character of biological barriers is the primary reason for its poor oral absorption and overall low bioavailability.[6]

The Pharmacokinetic Profile: An ADME-Centric Analysis

The disposition of a drug in the body is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Oral administration is the preferred route for most therapeutics, but it presents a significant hurdle for Stachydrine.[8]

  • Low Oral Bioavailability: Studies consistently show that after oral administration, only a small fraction of the Stachydrine dose reaches systemic circulation.[6] This is a direct consequence of its low permeability across the intestinal epithelium.

  • Transport Mechanisms: While passive diffusion is limited, the absorption of Stachydrine may involve specific transporter proteins. In bacteria, transport systems like ATP-binding cassette (ABC) transporters and Na+/stachydrine cotransporters are known to mediate its uptake.[9] While specific transporters in the human gut have not been fully elucidated, their involvement is a plausible mechanism for the limited absorption that does occur.

Distribution

Once absorbed, Stachydrine is distributed throughout the body. A pharmacokinetic study in rats following oral administration of a Herba Leonuri extract showed a maximum plasma concentration (Cmax) of 1608 ± 267 ng/mL, which was reached at a Tmax of 0.75 ± 0.27 hours, indicating relatively rapid absorption of the fraction that crosses the gut barrier.[10] Information on its specific tissue distribution and plasma protein binding remains an area for further investigation.

Metabolism

The metabolic fate of Stachydrine is not fully understood in humans, but studies in other biological systems provide valuable insights. In bacteria like Rhodobacter sphaeroides, Stachydrine can be metabolized back to proline through a two-step enzymatic N-demethylation process.[2][9] This pathway involves the sequential action of two N-desmethyltransferase enzymes (NDT1 and NDT2).[9] Whether similar pathways exist in mammals requires more extensive investigation. The compound's high stability in plasma suggests that it may not undergo extensive metabolism, with a significant portion likely excreted unchanged.

Excretion

Stachydrine is subject to rapid excretion.[6] Studies in rats have shown a short elimination half-life (t1/2) of approximately 1.16 hours.[11] Its high water solubility strongly suggests that renal excretion is the primary route of elimination from the body. Investigations into hyperuricemia have shown that Stachydrine can enhance uric acid excretion by upregulating the renal urate transporter ABCG2, which supports the significance of renal pathways in its clearance.[12]

The overall ADME process is visualized in the workflow below.

ADME_Workflow cluster_absorption Absorption (Oral Route) cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration of Stachydrine HCl gut Gastrointestinal Tract oral->gut Ingestion portal_vein Portal Vein gut->portal_vein Limited Permeability (Low Bioavailability) feces Fecal Excretion gut->feces Non-absorbed Fraction systemic Systemic Circulation (Plasma) portal_vein->systemic First-Pass tissues Target Tissues (Heart, Brain, etc.) systemic->tissues Distribution metabolism_node Metabolism (e.g., Demethylation to Proline) systemic->metabolism_node kidney Kidney systemic->kidney Filtration urine Renal Excretion (Urine) kidney->urine

Caption: ADME pathway of Stachydrine hydrochloride.

Strategies to Overcome Bioavailability Limitations

The therapeutic potential of Stachydrine is directly linked to achieving and maintaining sufficient plasma concentrations.[1] Given its poor intrinsic bioavailability, researchers are actively exploring strategies to enhance its pharmacokinetic profile.

  • Medicinal Chemistry Approaches: A primary strategy involves the synthesis of more lipophilic derivatives.[1][9] By adding functional groups that increase the molecule's fat solubility, these derivatives are designed to improve membrane permeability and, therefore, oral absorption.[7][9] One study demonstrated that a derivative, Compound B1, exhibited superior neuroprotective effects compared to the parent Stachydrine, likely due to improved pharmacokinetic properties.[7] Another derivative, SS-12, showed a significantly longer half-life (7.62 h vs. 1.16 h) and better bioavailability (79.6%) in rats.[11]

  • Advanced Formulation Strategies: The use of modern drug delivery systems, such as nanoparticles, liposomes, or permeation enhancers, could improve the absorption of Stachydrine. These technologies can protect the drug in the GI tract and facilitate its transport across the intestinal wall.

The following table summarizes key pharmacokinetic parameters reported for Stachydrine and an enhanced derivative.

ParameterStachydrine (from Herba Leonuri Extract)[10]Derivative SS-12[11]
Animal Model RatRat
Cmax 1608 ± 267 ng/mLNot Reported
Tmax 0.75 ± 0.27 hNot Reported
t1/2 ~1.16 h7.62 h
Bioavailability Low (not quantified)79.6%

Protocol for Quantification in Biological Matrices

Accurate determination of Stachydrine concentrations in plasma or other biological fluids is fundamental to any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10]

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation (Plasma):

    • Pipette 100 µL of rat plasma into a microcentrifuge tube.

    • Add an internal standard (IS), such as diphenhydramine, to account for variability during sample processing.[10]

    • Perform protein precipitation by adding a solvent like acetonitrile. This removes large protein molecules that can interfere with the analysis.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • LC Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 150mm x 4.6mm, 5µm) is effective for separation.[10]

    • Mobile Phase: A gradient elution using a mixture of methanol and water containing 0.1% formic acid is typically used.[10] The formic acid helps to protonate the analyte, improving ionization efficiency.

    • Flow Rate: A flow rate of approximately 0.6 mL/min is suitable.[10]

  • Mass Spectrometric Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for Stachydrine and a characteristic product ion, creating a highly specific transition for quantification.

    • Data Analysis: Quantify the concentration of Stachydrine in the unknown samples by comparing its peak area ratio (analyte/IS) against a calibration curve prepared with known concentrations.

Method Validation (A Self-Validating System)

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: The method should provide a linear response across a range of concentrations.

  • Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. For Stachydrine, an LLOQ of 0.895 ng/mL in rat plasma has been achieved.[10]

  • Accuracy and Precision: The method's accuracy should be within ±15% (20% at LLOQ), and the precision (coefficient of variation) should not exceed 15% (20% at LLOQ). Studies have reported intra- and inter-day precision within 14.4% and accuracies not more than 3.0%.[10]

  • Selectivity, Recovery, and Stability: These parameters must also be assessed to ensure the method is fit for purpose.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate & Reconstitute centrifuge->evaporate inject Inject Sample evaporate->inject Ready for Analysis column Reverse-Phase C18 Column inject->column separate Separation by Polarity column->separate ionize Electrospray Ionization (ESI+) separate->ionize Elution mrm MRM Detection (Precursor -> Product Ion) ionize->mrm quantify Quantification vs. Calibration Curve mrm->quantify

Caption: Standard workflow for Stachydrine quantification by LC-MS/MS.

Pharmacodynamic Relevance: Linking PK to Molecular Action

The ultimate goal of studying pharmacokinetics is to ensure that a drug reaches its molecular targets at a sufficient concentration to exert a therapeutic effect. Stachydrine modulates multiple critical signaling pathways implicated in various diseases.[1][13]

  • Anti-inflammatory Effects: Stachydrine can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[3][9] It suppresses the phosphorylation of IκB, preventing the nuclear translocation of the p65 subunit of NF-κB.[3]

  • Cardioprotective Mechanisms: It exerts beneficial effects in heart failure by modulating calcium handling, in part by blocking the hyper-phosphorylation of CaMKII, RyR2, and PLN.[14]

  • Metabolic Regulation: Stachydrine activates the AMPK/SIRT1 signaling pathway, which is crucial for cellular energy homeostasis and protection against oxidative stress.[1]

  • Anti-cancer Activity: It has been shown to inhibit cancer cell proliferation by targeting pathways such as PI3K/Akt and ERK/MAPK.[3][9][15]

Achieving plasma and tissue concentrations above the levels required to modulate these pathways is essential for its efficacy. The low bioavailability of Stachydrine means that high oral doses may be required to reach these therapeutic thresholds, reinforcing the need for bio-enhancement strategies.

NFkB_Pathway cluster_nuc Nucleus stachydrine Stachydrine HCl ikb_kinase IKK Complex stachydrine->ikb_kinase Inhibits stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->ikb_kinase Activates complex NF-κB IκBα ikb_kinase->complex:p2 Phosphorylates ikb IκBα nfkb NF-κB (p65/p50) complex:p2->ikb Ubiquitination & Degradation nfkb_nuc NF-κB (p65/p50) complex:p1->nfkb_nuc Translocation nucleus Nucleus dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) dna->genes Induces

Caption: Stachydrine's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Stachydrine hydrochloride is a molecule of immense therapeutic promise, yet its clinical utility is constrained by its pharmacokinetic profile, particularly its low oral bioavailability.[1] Its structure as a quaternary ammonium salt leads to high water solubility and poor membrane permeability, resulting in limited absorption and rapid elimination.[6]

Future research must focus on a multi-pronged approach:

  • Human Pharmacokinetic Studies: The vast majority of data is from preclinical models. Well-designed clinical trials are needed to understand its ADME profile in humans.

  • Transporter Identification: Elucidating the specific transporters involved in its intestinal absorption and renal excretion could open avenues for targeted drug delivery and predict potential drug-drug interactions.

  • Development of Bio-enhanced Formulations: Continued investment in medicinal chemistry to create more bioavailable derivatives and in formulation science to develop novel delivery systems is critical to unlocking the full potential of Stachydrine.[9]

By systematically addressing these pharmacokinetic challenges, the scientific community can pave the way for Stachydrine hydrochloride to transition from a promising natural compound to a clinically effective therapeutic agent.

References

  • Ahmed, S. A., Manna, P., & Borah, J. C. (2024). Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. RSC Medicinal Chemistry, 15, 3652-3673. [Link]

  • Li, L., et al. (2020). Stachydrine Hydrochloride Alleviates Pressure Overload-Induced Heart Failure and Calcium Mishandling on Mice. PubMed. [Link]

  • Li, Y., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science, 15, 1442879. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel stachydrine derivatives as potent neuroprotective agents for cerebral ischemic stroke. PubMed. [Link]

  • Ahmed, S. A., Manna, P., & Borah, J. C. (2024). Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. RSC Publishing. [Link]

  • Caruso, M., et al. (2018). Stachydrine ameliorates high-glucose induced endothelial cell senescence and SIRT1 downregulation. PubMed. [Link]

  • Li, Y., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science, 15. [Link]

  • Kim, H. Y., et al. (2023). Stachydrine Showing Metabolic Changes in Mice Exposed to House Dust Mites Ameliorates Allergen-Induced Inflammation. MDPI. [Link]

  • ResearchGate. (n.d.). Mean plasma concentration of stachydrine and Compound B1 versus time. Retrieved February 9, 2026, from [Link]

  • Li, Y., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers. [Link]

  • Zhang, R., et al. (2020). A review of pharmacological and pharmacokinetic properties of stachydrine. PubMed. [Link]

  • Ahmed, S. A., Manna, P., & Borah, J. C. (2024). Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. RSC Publishing. [Link]

  • Li, Y., et al. (2023). Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases. PubMed. [Link]

  • Wikipedia. (n.d.). Stachydrine. Retrieved February 9, 2026, from [Link]

  • Liu, M., et al. (2013). Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC–MS/MS. ResearchGate. [Link]

  • A. M. H. Rasmussen, et al. (2023). Imaging therapeutic peptide transport across intestinal barriers. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2024). Stachydrine from Natural Foods Alleviates Hyperuricemia by Modulating Renal Urate Transporters and Suppressing Mitochondrial Oxidative Stress. MDPI. [Link]

  • Liu, M., et al. (2013). Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS. PubMed. [Link]

Sources

Methodological & Application

Application Note: High-Purity HPLC Analysis of Stachydrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Stachydrine Hydrochloride (


) is a proline betaine and the primary bioactive alkaloid in Leonurus japonicus (Motherwort).[1] It is critical for cardiovascular and gynecological therapeutics. However, its analysis presents a "Perfect Storm" of chromatographic challenges:
  • Extreme Polarity: As a quaternary ammonium compound, it is highly hydrophilic, leading to near-zero retention on standard C18 columns (elution in the void volume).

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system (benzene ring), rendering it invisible to standard UV detection (254 nm).
    

This guide provides two distinct, validated protocols to overcome these barriers:

  • Protocol A (Regulatory/QC): Ion-Pairing Reversed-Phase Chromatography (IP-RP) with Low-UV detection.

  • Protocol B (R&D/High-Sensitivity): Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD detection.

Method Selection Strategy

Before beginning, select the protocol that matches your instrumentation and sensitivity requirements.

MethodSelection Start Start: Stachydrine Analysis Detector Available Detector? Start->Detector UV UV / DAD Only Detector->UV Standard Lab Universal ELSD / CAD / MS Detector->Universal Advanced Lab ProtocolA Protocol A: IP-RP HPLC (SDS Ion-Pairing) Robust, Pharmacopoeia-aligned UV->ProtocolA Required ProtocolB Protocol B: HILIC (Amide/NH2 Column) High Sensitivity, No Baseline Drift Universal->ProtocolB Preferred

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on available detection technology.

Protocol A: Ion-Pairing Reversed-Phase (IP-RP)

Best for: Quality Control (QC), labs with standard HPLC-UV systems. Mechanism: The anionic surfactant (SDS) forms a neutral ion-pair with the cationic Stachydrine, allowing it to interact with the hydrophobic C18 stationary phase.[2]

Reagents & Materials
  • Column: C18 (ODS) Column, 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Ion-Pairing Agent: Sodium Dodecyl Sulfate (SDS), HPLC Grade.

  • Buffer: Potassium dihydrogen phosphate (

    
    ).
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Phosphoric Acid (

    
    ).
    
Mobile Phase Preparation (Critical)

Failure to follow this order will result in SDS precipitation and high background noise.

  • Aqueous Phase (Buffer): Dissolve 1.36 g

    
     and 0.5 g SDS in 900 mL ultrapure water.
    
  • pH Adjustment: Adjust pH to 2.3 ± 0.1 using dilute

    
    . Note: Low pH suppresses silanol activity and ensures SDS stability.
    
  • Filtration: Filter through 0.45 µm nylon membrane.

  • Mixing: Add Acetonitrile to achieve a ratio of Buffer:ACN (90:10 v/v) .

  • Degassing: Sonicate for 10 mins. Do not vacuum filter after adding SDS to avoid excessive foaming.

Instrument Conditions
ParameterSettingNote
Flow Rate 1.0 mL/minStandard flow.[3]
Temperature 30°CControls viscosity and retention reproducibility.
Wavelength 205 nm Terminal absorption. 254 nm will yield no signal.
Injection Vol 10 - 20 µLDependent on concentration.
Run Time 20 minutesStachydrine elutes ~8-12 min depending on column.
Workflow Visualization

IP_Workflow Step1 Equilibration (60 mins) Step2 Blank Injection (Check Baseline) Step1->Step2 Stable Baseline? Step3 Standard Run (5 Replicates) Step2->Step3 Noise < 0.5 mAU Step4 Sample Run Step3->Step4 RSD < 2.0%

Figure 2: Operational workflow. Extended equilibration is mandatory for Ion-Pairing methods to saturate the stationary phase.

Protocol B: HILIC with ELSD Detection

Best for: R&D, impurity profiling, MS compatibility. Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the organic bulk mobile phase.[4]

Reagents & Materials
  • Column: Amide or Amino (

    
    ) Column (e.g., Waters XBridge Amide, TSKgel Amide-80).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Instrument Conditions
ParameterSettingNote
Mobile Phase Isocratic: 80% B / 20% A High organic is required for HILIC retention.
Flow Rate 0.8 mL/minLower flow aids ELSD nebulization.
ELSD Temp Drift Tube: 60°COptimized for semi-volatiles.
Gain/Gas 3.0 Bar (Nitrogen)Adjust gain to keep noise low.

Validation Criteria & Expected Results

To ensure the method is "Self-Validating," the following system suitability parameters must be met before analyzing samples.

ParameterAcceptance LimitTroubleshooting
Retention Time (

)
Protocol A: 8–12 minProtocol B: 5–9 minDrifting? Check column temperature and equilibration time (IP-RP requires longer).
Tailing Factor (

)

Tailing > 1.5? Replace column or lower pH (Protocol A).
Theoretical Plates (

)

Low N? Dead volume in connections or old column.
LOD (Sensitivity) ~0.5 µg/mL (UV 205nm)High Noise? Use HPLC-grade solvents; ensure UV lamp is <1000 hrs.

Troubleshooting the "Invisible" Peak

Since Stachydrine is detected at 205 nm (near the UV cutoff of many solvents), baseline noise is the primary enemy.

  • Ghost Peaks: Often caused by contaminated water. Use freshly generated Milli-Q water (18.2 MΩ).

  • Negative Peaks: If the sample solvent (e.g., pure Methanol) absorbs less UV than the mobile phase (containing SDS/Buffer), a negative peak may appear. Solution: Dissolve samples in the Mobile Phase.

  • Drifting Baseline: In Protocol A (IP-RP), temperature fluctuations cause equilibrium shifts. Solution: Use a column oven and insulate the tubing.

References

  • Lu, Y., Yu, W., Shen, P., Khoo, T., & Wiart, C. (2013).[5] Research of Quality Standards for Stachydrine Hydrochloride in Chinese Medicine TJF Granule. Pharmacology & Pharmacy, 4, 277-282.[5]

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.[6] (Methodology for Leonurus japonicus alkaloids).

  • Zhang, H., et al. (2008). Determination of stachydrine in Herba Leonuri by HPLC-ELSD. Journal of Chinese Medicinal Materials.

  • Thermo Fisher Scientific. (2020). HILIC Separations Technical Guide. (General grounding for Protocol B).

Sources

Application Notes and Protocols for Stachydrine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Stachydrine Hydrochloride

Stachydrine, a naturally occurring alkaloid also known as proline betaine, is a prominent bioactive constituent found in various plants, most notably in the traditional Chinese herb Leonurus japonicus (Chinese Motherwort) and fruits of the Citrus genus.[1][2][3] Its hydrochloride salt, Stachydrine hydrochloride, offers improved solubility and stability for in vitro studies. Emerging research has highlighted its significant pharmacological effects, positioning it as a compound of interest for therapeutic development.[4][5] Stachydrine hydrochloride exhibits a wide spectrum of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][2][4] This guide provides a comprehensive overview of its mechanisms of action and detailed protocols for its application in cell culture experiments.

Mechanism of Action: A Multi-Targeted Approach

Stachydrine hydrochloride exerts its effects by modulating a variety of intracellular signaling pathways. This multi-targeted action is central to its therapeutic potential.

  • Anti-Cancer Activity: In cancer cell lines, Stachydrine hydrochloride has been shown to inhibit proliferation and induce apoptosis.[6] It can arrest the cell cycle in the G0/G1 phase and trigger the mitochondrial apoptosis pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspase-3.[1][2] Furthermore, it impedes cancer cell migration and invasion by inhibiting key signaling pathways such as PI3K/Akt, ERK/MAPK, and CXCR4/ERK/Akt.[1][2][6]

  • Anti-Inflammatory Effects: Stachydrine hydrochloride demonstrates potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2][6][7] In inflammatory models, such as lipopolysaccharide (LPS)-induced inflammation in chondrocytes, it suppresses the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[7] It also inhibits the JAK2/STAT3 pathway, further contributing to its anti-inflammatory and neuroprotective effects.[8]

  • Cardioprotective and Anti-Fibrotic Effects: In the context of cardiovascular health, Stachydrine hydrochloride protects against cardiac hypertrophy and fibrosis.[2] It has been shown to inhibit the TGF-β/Smad signaling axis, a critical pathway in fibroblast activation and collagen synthesis.[2] By interfering with the transformation of cardiac fibroblasts into myofibroblasts, it can alleviate myocardial fibrosis.[2][9] Additionally, it activates the AMPK/SIRT1 signaling pathway, which is involved in protecting against myocardial hypoxia/reperfusion injury and reducing endothelial cell senescence.[3][10][11]

  • Neuroprotective Properties: Stachydrine hydrochloride exhibits neuroprotective effects by inhibiting apoptosis and inflammation in neuronal cells.[8] It can reduce neuronal damage in models of cerebral ischemia-reperfusion injury by suppressing the p65 and JAK2/STAT3 signaling pathways.[8]

Visualizing the Signaling Pathways

Stachydrine_Signaling cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects cluster_fibrosis Anti-Fibrotic Effects cluster_cardioprotection Cardioprotective Effects Stachydrine_cancer Stachydrine HCl CXCR4 CXCR4 Stachydrine_cancer->CXCR4 inhibits PI3K_Akt PI3K/Akt Stachydrine_cancer->PI3K_Akt inhibits ERK_MAPK ERK/MAPK Stachydrine_cancer->ERK_MAPK inhibits Mitochondrion Mitochondrion Stachydrine_cancer->Mitochondrion activates CellCycleArrest G0/G1 Arrest PI3K_Akt->CellCycleArrest ERK_MAPK->CellCycleArrest Apoptosis Apoptosis Mitochondrion->Apoptosis Stachydrine_inflam Stachydrine HCl NFkB NF-κB Pathway Stachydrine_inflam->NFkB inhibits JAK_STAT JAK/STAT Pathway Stachydrine_inflam->JAK_STAT inhibits Inflammatory_Mediators TNF-α, IL-6, NO, PGE2 NFkB->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators Stachydrine_fibrosis Stachydrine HCl TGF_beta TGF-β/Smad Stachydrine_fibrosis->TGF_beta inhibits Fibroblast_Activation Fibroblast Activation TGF_beta->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Stachydrine_cardio Stachydrine HCl AMPK_SIRT1 AMPK/SIRT1 Stachydrine_cardio->AMPK_SIRT1 activates Autophagy Autophagy AMPK_SIRT1->Autophagy Cell_Senescence Cell Senescence AMPK_SIRT1->Cell_Senescence inhibits

Caption: Key signaling pathways modulated by Stachydrine hydrochloride.

Experimental Protocols: A Step-by-Step Guide

Preparation of Stachydrine Hydrochloride Stock Solution

The foundation of reproducible results lies in the correct preparation and storage of your compound.

  • Causality: Stachydrine hydrochloride is water-soluble.[11] Preparing a concentrated stock solution in a sterile solvent allows for accurate and consistent dosing in cell culture media while minimizing the final concentration of the solvent, which could have off-target effects.

Protocol:

  • Reconstitution: Dissolve Stachydrine hydrochloride powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. For short-term use (up to one week), the solution can be stored at 4°C.

General Cell Culture and Treatment Workflow

Workflow start Seed Cells adherence Allow Adherence (24 hours) start->adherence treatment Treat with Stachydrine HCl (Varying Concentrations) adherence->treatment incubation Incubate (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Downstream Assay incubation->assay viability Cell Viability Assay assay->viability Cytotoxicity apoptosis Apoptosis Assay assay->apoptosis Apoptosis western Western Blot assay->western Protein Expression elisa ELISA assay->elisa Cytokine Levels

Caption: General experimental workflow for cell culture studies.

Determining Optimal Concentration: Dose-Response and Time-Course
  • Causality: The effect of Stachydrine hydrochloride is dose- and time-dependent.[6] A dose-response experiment is crucial to identify the optimal concentration range for your specific cell line and experimental endpoint, including the half-maximal inhibitory concentration (IC50) for cytotoxicity studies.

Protocol (using MTT Assay for Cell Viability):

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Stachydrine hydrochloride in complete culture medium. A common starting range is 0.01 mM to 1 mM.[3] Replace the old medium with the medium containing the different concentrations of Stachydrine hydrochloride. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the Stachydrine hydrochloride concentration to determine the IC50 value.

Parameter Recommendation Rationale
Cell Lines MCF-7, T47D (Breast Cancer)[6], PC12 (Neuronal)[8], Chondrocytes[7], Cardiac Fibroblasts[9], HUVECsDependent on the research question (e.g., cancer, inflammation, fibrosis).
Concentration Range 10 µM - 1000 µM (1 mM)To establish a dose-response curve and identify the optimal working concentration.[3][6]
Incubation Time 24 - 72 hoursTo assess both short-term and long-term effects.[3]
Protocol: Investigating Anti-Inflammatory Effects in a Cell Model
  • Causality: This protocol uses LPS to induce an inflammatory response in cells, mimicking a key aspect of bacterial infection and inflammation. This allows for the assessment of Stachydrine hydrochloride's ability to suppress this response.

Cell Model: RAW 264.7 macrophages or primary chondrocytes.[7]

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Stachydrine hydrochloride (determined from the viability assay) for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with Stachydrine hydrochloride alone, and cells treated with LPS alone.

  • Endpoint Analysis:

    • Cytokine Measurement (ELISA): Collect the culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Western Blot: Lyse the cells and perform Western blot analysis to assess the expression of key inflammatory proteins like p-p65, p-IκBα, iNOS, and COX-2.[7]

Protocol: Assessing Anti-Fibrotic Potential
  • Causality: TGF-β1 is a potent pro-fibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis.[12] This protocol evaluates the ability of Stachydrine hydrochloride to inhibit this process.

Cell Model: Primary cardiac or dermal fibroblasts.[9][13]

Protocol:

  • Cell Seeding: Seed fibroblasts in 6-well plates.

  • Treatment: Once the cells reach 70-80% confluency, replace the medium with serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with TGF-β1 (e.g., 10 ng/mL) with or without various concentrations of Stachydrine hydrochloride for 48 hours.

  • Endpoint Analysis:

    • Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and fibronectin. Also, assess the phosphorylation of Smad proteins.

    • qRT-PCR: Measure the mRNA levels of genes encoding extracellular matrix proteins like COL1A1 and COL3A1.

Conclusion and Future Perspectives

Stachydrine hydrochloride is a versatile and promising natural compound with a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to investigate its therapeutic potential in various cell culture models. By understanding its mechanisms of action and applying rigorous experimental design, the scientific community can further elucidate the role of Stachydrine hydrochloride in health and disease, paving the way for novel drug development.

References

  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - Frontiers. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PubMed Central. (2024). Molecular Diversity. Available at: [Link]

  • Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC - NIH. (2019). Frontiers in Pharmacology. Available at: [Link]

  • Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - NIH. (2020). Frontiers in Pharmacology. Available at: [Link]

  • Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway - PubMed. (2020). Inflammopharmacology. Available at: [Link]

  • Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - ResearchGate. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Stachydrine ameliorates high-glucose induced endothelial cell senescence and SIRT1 downregulation - PubMed. (2014). Journal of Cellular Physiology. Available at: [Link]

  • Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - ResearchGate. (2024). Chinese Herbal Medicines. Available at: [Link]

  • Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Publishing. (2024). Molecular Diversity. Available at: [Link]

  • Full article: Stachydrine Relieved the Inflammation and Promoted the Autophagy in Diabetes Retinopathy Through Activating the AMPK/SIRT1 Signaling Pathway - Taylor & Francis. (2023). Pharmaceutical Biology. Available at: [Link]

  • Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PubMed. (2019). Frontiers in Pharmacology. Available at: [Link]

  • A Novel In Vitro Potency Assay Demonstrating the Anti-Fibrotic Mechanism of Action of CDCs in Deramiocel - MDPI. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • The Anti-Fibrotic Effects of CG-745, an HDAC Inhibitor, in Bleomycin and PHMG-Induced Mouse Models - MDPI. (2021). International Journal of Molecular Sciences. Available at: [Link]

Sources

Application of Stachydrine hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental deployment of Stachydrine hydrochloride (Sta) , a proline betaine alkaloid derived from Leonurus japonicus (Motherwort), in neuropharmacology research. While traditionally known for cardioprotection, recent evidence validates Sta as a potent neuroprotective agent capable of crossing the blood-brain barrier (BBB). This guide provides optimized protocols for Ischemic Stroke (MCAO) and Traumatic Brain Injury (TBI) models, focusing on its dual-mechanism of action: the upregulation of the SIRT1/Nrf2/HO-1 antioxidant axis and the inhibition of NF-κB/TLR4 neuroinflammation.

Target Audience: Neuroscientists, Pharmacologists, and Preclinical Drug Development Researchers.

Molecule Profile & Preparation[1]

Physicochemical Properties[1][2][3][4]
  • Compound: Stachydrine Hydrochloride[1][2][3]

  • CAS Number: 4136-37-2

  • Molecular Formula: C7H13NO2[2]·HCl

  • Solubility: Highly soluble in water, PBS, and Saline (>10 mg/mL). Soluble in DMSO.[4][1]

  • Stability: Hygroscopic; store desicated at -20°C. Solutions should be prepared fresh.

Vehicle & Formulation

For in vivo neuropharmacology, avoid neurotoxic solvents (e.g., high % DMSO) when possible. Sta is sufficiently water-soluble for direct dissolution in saline.

ApplicationVehicle RecommendationPreparation Protocol
In Vivo (IP/IV) 0.9% Sterile Saline Dissolve Sta powder directly in sterile saline to reach stock conc. (e.g., 10 mg/mL).[1][2] Filter sterilize (0.22 µm).
In Vitro (Cell Culture) PBS or Media Prepare 100 mM stock in PBS. Dilute to working conc. (10-100 µM) in culture media.

Core Mechanistic Rationale

Stachydrine's neuroprotective efficacy stems from its ability to modulate the "Crosstalk" between survival and inflammatory pathways.

  • Pro-Survival (PI3K/Akt & Nrf2): Sta activates the PI3K/Akt pathway, which inhibits apoptosis (Bax/Bcl-2 modulation) and activates Nrf2. Nrf2 translocates to the nucleus to upregulate HO-1 and SOD, scavenging ROS.

  • Anti-Inflammatory (NF-κB): Sta inhibits the phosphorylation of IκBα and p65, preventing NF-κB nuclear accumulation and suppressing cytokine release (TNF-α, IL-1β) downstream of TLR4.

Mechanism Visualization

StachydrineMechanism cluster_survival Pro-Survival Axis cluster_inflam Anti-Inflammatory Axis sta Stachydrine HCl pi3k PI3K / Akt sta->pi3k Activates tlr4 TLR4 Receptor sta->tlr4 Inhibits ros ROS / Oxidative Stress outcome Neuroprotection (Reduced Edema, Apoptosis) ros->outcome Reduces Damage tbi Ischemia / TBI Injury tbi->ros tbi->tlr4 nrf2 Nrf2 (Cytosol) pi3k->nrf2 Phosphorylates pi3k->outcome Inhibits Apoptosis nrf2_nuc Nrf2 (Nucleus) nrf2->nrf2_nuc Translocation ho1 HO-1 / SOD nrf2_nuc->ho1 Transcription ho1->ros Scavenges nfkb NF-κB (p65) tlr4->nfkb Activates cyto Cytokines (TNF-α, IL-1β) nfkb->cyto Transcription cyto->outcome Reduces Inflammation

Caption: Stachydrine activates PI3K/Akt/Nrf2 for antioxidant defense while simultaneously inhibiting TLR4/NF-κB driven neuroinflammation.

Protocol A: Ischemic Stroke Model (MCAO)

Objective: Evaluate neuroprotection against reperfusion injury. Model: Middle Cerebral Artery Occlusion (MCAO) in SD Rats (250-280g).

Experimental Design
GroupTreatmentDoseRouteFrequency
Sham SalineN/AIPDaily
Vehicle SalineEquiv. VolIPDaily
Low Dose Stachydrine5 mg/kg IPDaily x 5 days
High Dose Stachydrine10 mg/kg IPDaily x 5 days
Positive Ctrl Nimodipine10 mg/kgIPDaily
Step-by-Step Procedure
  • Induction: Anesthetize rats (Isoflurane). Insert a silicone-coated monofilament into the ECA, advancing to the ICA to occlude the MCA. Confirm occlusion via Laser Doppler Flowmetry (>70% drop in CBF).

  • Reperfusion: After 90 minutes (or 2 hours depending on severity required), withdraw the filament to allow reperfusion.

  • Drug Administration:

    • Initial Dose: Administer Stachydrine immediately upon reperfusion (0 h) or within 15 minutes.

    • Maintenance: Continue dosing once daily for 3 to 5 days.

  • Readouts (Day 3-5):

    • Neurological Score: Use the Longa or mNSS scale (0-18) to assess motor/sensory deficit.

    • Infarct Volume: Sacrifice animal. Slice brain (2 mm). Stain with 2% TTC at 37°C for 20 min. White area = Infarct; Red area = Viable.

    • Biochemistry: Homogenize penumbra tissue. Measure MDA (Lipid peroxidation) and SOD activity.[5]

Protocol B: Traumatic Brain Injury (TBI)

Objective: Mitigate secondary injury (edema and inflammation) following mechanical trauma. Model: Weight Drop (Feeney’s) or Controlled Cortical Impact (CCI) in Mice/Rats.

Experimental Design
  • Dose Range: Higher doses are typically required for TBI efficacy compared to stroke.

    • Low: 30 mg/kg (i.p.)

    • High: 60 mg/kg (i.p.)

  • Timing: Administer first dose 2 hours post-injury .

Step-by-Step Procedure
  • Injury Induction: Perform craniotomy. Drop a sterile weight (e.g., 450g from 1.5m for rats) onto the exposed dura to induce moderate TBI.

  • Treatment: Inject Stachydrine (dissolved in saline) intraperitoneally 2 hours after injury. Continue daily for 7-14 days.

  • Edema Measurement (Day 3):

    • Sacrifice a subset of animals.

    • Weigh wet brain hemisphere (Wet Weight).

    • Dry at 100°C for 24h (Dry Weight).

    • Calculation:(Wet - Dry) / Wet * 100%. Sta treatment should significantly reduce water content.

  • Histology (Day 7-14):

    • Nissl Staining: Count viable neurons in the cortex/hippocampus.

    • TUNEL Assay: Quantify apoptotic cells.[5]

Workflow Visualization

TBI_Protocol cluster_analysis Analysis Phase start TBI Induction (Weight Drop) wait 2 Hour Latent Period start->wait dose1 First Dose (30-60 mg/kg IP) wait->dose1 daily Daily Dosing (7-14 Days) dose1->daily edema Day 3: Brain Water Content daily->edema histo Day 14: Nissl / TUNEL daily->histo

Caption: Timeline for Stachydrine administration in TBI models, highlighting the critical 2-hour post-injury therapeutic window.

Data Analysis & Validation Markers

To validate the specific activity of Stachydrine, researchers should assay the following biomarkers using Western Blot or ELISA:

PathwayTarget ProteinExpected Change with Stachydrine
Inflammation NF-κB p65 Decreased phosphorylation (nuclear)
TNF-α / IL-1β Decreased serum/tissue levels
Oxidative Stress Nrf2 Increased nuclear translocation
HO-1 Upregulated expression
Apoptosis Bcl-2 Upregulated
Bax / Caspase-3 Downregulated
Survival p-Akt Increased (Activation)

Note on Akt: Unlike cancer research where Akt inhibition is desired, in neuroprotection (Stroke/TBI), Stachydrine activates p-Akt to promote neuronal survival. Ensure your hypothesis aligns with this directionality.

References

  • Miao, M., et al. (2017). "The influence of stachydrine hydrochloride on the reperfusion model of mice with repetitive cerebral ischemia." Saudi Journal of Biological Sciences, 24(3), 658–663.[6] Link[6]

  • Li, L., et al. (2020). "Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway." Frontiers in Pharmacology, 11, 64. Link

  • Yu, S., et al. (2018). "Benificial Effect of Stachydrine on the Traumatic Brain Injury Induced Neurodegeneration by Attenuating the Expressions of Akt/mTOR/PI3K and TLR4/NFκ-B Pathway." Biomedicine & Pharmacotherapy, 108, 1624-1632. Link

  • Zhang, Y., et al. (2023). "Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway."[6] BMC Complementary Medicine and Therapies, 23, 335. Link

  • TargetMol. "Stachydrine Hydrochloride: Solubility and In Vivo Formulation." Link

Sources

Stachydrine Hydrochloride: A Potent Inducer of G1 Phase Cell Cycle Arrest in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers

Introduction

Stachydrine hydrochloride (SH), an alkaloid compound, has emerged as a significant area of interest in oncology research due to its demonstrated anti-proliferative effects in various cancer cell lines.[1][2][3] A key mechanism underlying its tumor-suppressive activity is the induction of cell cycle arrest, specifically at the G1 phase.[1][4] This controlled halt in the cell division process prevents the replication of damaged DNA and can ultimately lead to senescence or apoptosis, making stachydrine a compelling candidate for further investigation in drug development.

This guide provides a comprehensive overview of the mechanisms of stachydrine-induced G1 arrest and detailed, field-proven protocols for its application and analysis in a research setting. It is designed for cancer biologists, pharmacologists, and other scientists investigating novel anti-cancer therapeutics.

Mechanism of Action: Modulating the G1/S Transition

Progression through the G1 phase of the cell cycle is a tightly regulated process governed by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[5][6][7] Stachydrine hydrochloride exerts its effect by intervening in this intricate signaling network, ultimately preventing cells from transitioning into the S (synthesis) phase.

Studies have shown that stachydrine treatment leads to a notable decrease in the expression of Cyclin D1.[1][8] Cyclin D1 is a critical G1 cyclin that complexes with and activates CDK4 and CDK6.[6][9] This complex then phosphorylates the retinoblastoma (Rb) protein, causing it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry.

Concurrently with the downregulation of Cyclin D1, stachydrine has been observed to increase the levels of the CDK inhibitors p21 and p27.[1] These proteins belong to the Cip/Kip family of CKIs and function by binding to and inhibiting the activity of Cyclin-CDK complexes, effectively putting a brake on cell cycle progression.[7][10] The upregulation of p27, in particular, has been directly linked to stachydrine-induced cell cycle arrest.[1]

Upstream of these core cell cycle regulators, stachydrine has been shown to modulate several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and ERK/MAPK pathways.[2][4][11] By inhibiting the phosphorylation of Akt and ERK, stachydrine can suppress pro-proliferative signals that would normally promote G1/S transition.[2][12][13] Another identified mechanism involves the LIF/AMPK axis, where stachydrine down-regulates Leukemia Inhibitory Factor (LIF) and up-regulates phosphorylated AMP-activated protein kinase (p-AMPK).[1]

Stachydrine_Pathway cluster_core Core G1 Regulators Stachydrine Stachydrine Hydrochloride Akt PI3K/Akt Pathway Stachydrine->Akt Inhibits ERK ERK/MAPK Pathway Stachydrine->ERK Inhibits AMPK LIF/AMPK Axis Stachydrine->AMPK Activates CyclinD1 Cyclin D1 Akt->CyclinD1 Promotes ERK->CyclinD1 Promotes p27 p27 AMPK->p27 Promotes CDK46 CDK4/6 CyclinD1->CDK46 Activates G1_Arrest G1 Phase Cell Cycle Arrest CDK46->G1_Arrest p21 p21 p21->CDK46 Inhibits p27->CDK46 Inhibits Experimental_Workflow cluster_analysis Downstream Analysis Start 1. Cell Culture (e.g., HCC, Breast Cancer lines) Treatment 2. Treatment - Stachydrine HCl (Dose-response) - Vehicle Control (e.g., PBS) Start->Treatment Harvest 3. Cell Harvesting (Trypsinization) Treatment->Harvest Flow 4a. Cell Cycle Analysis (PI Staining & Flow Cytometry) Harvest->Flow WB 4b. Protein Analysis (Western Blot) Harvest->WB Data_Flow 5a. Data Interpretation (Cell Population Percentages) Flow->Data_Flow Data_WB 5b. Data Interpretation (Protein Expression Levels) WB->Data_WB

Sources

Application Note: Western Blot Analysis of Stachydrine Hydrochloride Modulation of PI3K/Akt and NF-κB Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Stachydrine hydrochloride (STA), a proline betaine alkaloid extracted from Leonurus japonicus (Motherwort), has garnered significant attention for its cardioprotective and anti-neoplastic properties. Its therapeutic efficacy is primarily driven by the modulation of two critical signaling axes:

  • The PI3K/Akt/mTOR Pathway: STA inhibits this survival pathway, promoting apoptosis in cancer cells (e.g., breast, prostate) by altering the Bax/Bcl-2 ratio.

  • The NF-κB Signaling Pathway: STA exerts anti-inflammatory effects by blocking the phosphorylation and nuclear translocation of the p65 subunit, thereby reducing cytokine expression (IL-6, TNF-α).

This application note provides a rigorous Western Blot workflow to validate these mechanisms. It emphasizes the preservation of phosphorylation states and the correct normalization of nuclear vs. cytosolic fractions.

Mechanistic Pathway Map

The following diagram illustrates the dual-action mechanism of STA validated in this protocol.

STA_Mechanism STA Stachydrine HCl (Treatment) PI3K PI3K STA->PI3K Inhibits IKK IKK Complex STA->IKK Inhibits Reduced_Inflam Reduced Inflammation STA->Reduced_Inflam Result Akt Akt (p-Akt) PI3K->Akt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Expression Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Expression Caspase Cleaved Caspase-3 Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis (Tumor Suppression) Caspase->Apoptosis IkB IκBα (Degradation) IKK->IkB Phosphorylates p65 NF-κB p65 (Nuclear Translocation) IkB->p65 Releases Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6) p65->Inflammation Transcription

Figure 1: Schematic representation of Stachydrine Hydrochloride (STA) downregulating PI3K/Akt and NF-κB pathways, leading to apoptosis induction and inflammation suppression.

Experimental Design & Preparation

Reagent Preparation
  • Stachydrine Hydrochloride Stock: Dissolve STA (MW: 179.64 g/mol ) in sterile ddH₂O or PBS to create a 100 mM stock solution. STA is highly soluble in water.[1] Store at -20°C.

  • Working Concentrations: Dilute stock in culture media. Typical effective range: 10 μM, 20 μM, 40 μM, 80 μM .

  • Controls:

    • Negative Control: Vehicle only (PBS/Media).

    • Positive Control (Apoptosis): Doxorubicin or Cisplatin.

    • Positive Control (Inflammation): LPS (1 μg/mL) to induce NF-κB before STA treatment.

Cell Culture Model
  • Cancer Models: MCF-7 or T47D (Breast Cancer), PC-3 (Prostate Cancer).

  • Cardiovascular Models: H9c2 cardiomyocytes (for hypertrophy/inflammation studies).

Detailed Protocol: Western Blot Analysis

Phase 1: Cell Lysis & Protein Extraction

Scientist's Note: The success of this assay depends on preventing the dephosphorylation of Akt and p65. Standard lysis buffers are insufficient without additives.

  • Harvest Cells: Wash cells 2x with ice-cold PBS.

  • Lysis Buffer Selection:

    • For Total Protein (Bax, Bcl-2, Caspase-3): Use RIPA Buffer (High stringency).

    • For Phosphoproteins (p-Akt, p-p65): Add Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride) to the RIPA buffer immediately before use.

    • For Nuclear Fraction (NF-κB Translocation): Use a Nuclear/Cytosol Fractionation Kit . Do not use RIPA for the nuclear fraction as it disrupts nuclear envelopes indiscriminately.

  • Incubation: Lyse on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

Phase 2: Electrophoresis & Transfer
  • Loading: Normalize protein concentration (BCA Assay) to 20-30 μ g/lane .

  • Gel Percentage:

    • Akt/p-Akt (60 kDa) & p65 (65 kDa): 10% SDS-PAGE.

    • Bax (20 kDa) / Bcl-2 (26 kDa): 12% SDS-PAGE for better resolution of low MW proteins.

  • Transfer: Wet transfer to PVDF membrane (0.45 μm) is recommended over Nitrocellulose for better retention of small proteins like Bax.

Phase 3: Blocking & Antibody Incubation

Critical Step: Choice of blocking buffer affects background noise for phosphoproteins.

  • Blocking:

    • For Total Proteins: 5% Non-fat Dry Milk in TBST for 1 hour at RT.

    • For Phospho-Proteins (p-Akt, p-p65):5% BSA in TBST. Milk contains casein, a phosphoprotein that causes high background with phospho-antibodies.

  • Primary Antibodies (Overnight at 4°C):

    • Anti-p-Akt (Ser473) [1:1000]

    • Anti-Akt (Total) [1:1000]

    • Anti-NF-κB p65 (Phospho S536) [1:1000]

    • Anti-Bax / Anti-Bcl-2 [1:1000]

    • Loading Controls: GAPDH or β-Actin (Cytosolic); Lamin B1 or Histone H3 (Nuclear).

  • Washing: Wash 3x 10 mins with TBST.

  • Secondary Antibodies: HRP-conjugated secondary antibody (1:5000) in 5% Blocking Buffer for 1 hour at RT.

Phase 4: Detection

Use ECL (Enhanced Chemiluminescence) substrate. For p-Akt and p-p65, high-sensitivity ECL (femto-gram level) may be required if basal phosphorylation is low.

Workflow Visualization

WB_Workflow Start Cell Treatment (STA 0-80μM) Lysis Lysis Strategy Start->Lysis RIPA RIPA + PhosSTOP (Whole Cell Lysate) Lysis->RIPA Apoptosis Pathway Nuc_Kit Nuclear Fractionation (Nuc vs Cyto) Lysis->Nuc_Kit NF-kB Translocation Block Blocking RIPA->Block Nuc_Kit->Block Milk 5% Milk (Total Proteins) Block->Milk BSA 5% BSA (Phospho-Proteins) Block->BSA Probe Primary Ab Incubation Milk->Probe BSA->Probe Norm Normalization Probe->Norm GAPDH vs. GAPDH/Actin Norm->GAPDH Lamin vs. Lamin B1 (Nuclear Only) Norm->Lamin

Figure 2: Decision tree for Western Blot workflow ensuring specificity for Phospho-proteins and Nuclear targets.

Data Analysis & Expected Results

To validate STA activity, quantify band intensity using densitometry (e.g., ImageJ). Calculate ratios of Phospho/Total for kinases and Target/Loading Control for stable proteins.

Expected Trends Table
Target ProteinFunctionExpected Trend (STA Treatment)Biological Interpretation
p-Akt (Ser473) Survival SignalDecrease (↓)Inhibition of PI3K/Akt pathway.
Total Akt Loading ControlNo Change (=)Verifies equal protein loading.
Bax Pro-ApoptoticIncrease (↑)Mitochondrial apoptosis activation.
Bcl-2 Anti-ApoptoticDecrease (↓)Loss of survival signal; increased Bax/Bcl-2 ratio.
Cleaved Caspase-3 Apoptosis EffectorIncrease (↑)Terminal execution of apoptosis.
Nuclear p65 InflammationDecrease (↓)Blockade of NF-κB nuclear translocation.
Cytosolic p65 InflammationIncrease (↑)Retention of NF-κB in cytoplasm.
Lamin B1 Nuclear ControlNo Change (=)Normalization for nuclear fraction.
Troubleshooting Guide
  • Weak Phospho-Signal: Ensure cells were not starved too long unless intended. Use 5% BSA for blocking. Do not use sodium azide in buffers as it inhibits HRP.

  • High Background: Increase washing steps (5x 5 mins). Ensure membrane did not dry out.

  • No Bax Band: Bax can be tricky; ensure transfer is not "blown through" (use 0.2 μm PVDF if necessary) and avoid boiling samples for >5 mins as Bax can aggregate.

References

  • Li, X. Q., Lu, S., Xia, L., Shan, X. L., & Zhao, P. (2022).[2][3] Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway.[2][4][5] Epigenetics & Chromatin. [Link]

  • Zhang, Y., Wang, J., Wang, C., et al. (2017). Stachydrine ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress through inhibiting NF-κB and JAK/STAT signaling pathways in rats.[6] International Immunopharmacology. [Link]

  • Liu, Y., Li, X., & Zhang, J. (2017). Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways.[7] Pathology - Research and Practice. [Link]

  • Zhao, Y., Wang, Y., & Li, Z. (2017). Stachydrine Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy. Cellular Physiology and Biochemistry. [Link]

  • Zhang, C., Shan, X. L., Liao, Y. L., et al. (2014).[8] Effects of stachydrine on norepinephrine-induced neonatal rat cardiac myocytes hypertrophy and intracellular calcium transients.[8] BMC Complementary and Alternative Medicine. [Link]

Sources

Application Note: Stachydrine Hydrochloride as a Standard for Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stachydrine hydrochloride (Proline betaine hydrochloride) is a quaternary ammonium alkaloid and the primary bioactive marker for Leonurus japonicus (Motherwort). It possesses significant pharmacological activities, including cardioprotective, anti-fibrotic, and uterotonic effects.[1]

Due to its high polarity, lack of a strong chromophore, and hygroscopic nature, Stachydrine presents unique challenges in analytical chemistry. This guide provides field-proven protocols for its extraction, identification, and quantification, moving beyond generic templates to address the specific physicochemical behaviors of this zwitterionic compound.

Compound Profile & Handling

Chemical Structure: Stachydrine is a pyrrolidine betaine. In its hydrochloride form, the carboxylate group is protonated or associated with a chloride counter-ion, stabilizing the molecule.

PropertySpecification
IUPAC Name (2S)-1,1-Dimethylpyrrolidin-1-ium-2-carboxylate hydrochloride
CAS Number 4136-37-2
Molecular Formula C₇H₁₃NO₂[2][3][4] · HCl
Molecular Weight 179.64 g/mol
Solubility Highly soluble in water, methanol, ethanol. Insoluble in ether, chloroform.
pKa ~1.8 (Carboxylic acid), Quaternary amine is permanently charged.
UV Absorption Weak (End absorption < 205 nm).

Critical Handling Protocol:

  • Hygroscopicity: Stachydrine HCl is extremely hygroscopic. Standard vials must be equilibrated to room temperature before opening. Weighing should be performed rapidly in a humidity-controlled environment (<40% RH).

  • Storage: Long-term storage at -20°C. Desiccators are mandatory for open vials.

  • Stability: Stable in aqueous solution for 24 hours at 4°C. For longer periods, store solutions at -80°C to prevent hydrolysis to proline.

Sample Preparation Workflow

The extraction of Stachydrine from complex plant matrices (Leonurus japonicus) requires polar solvents. The following protocol maximizes recovery while minimizing chlorophyll co-extraction.

Protocol A: Optimized Extraction from Leonurus japonicus
  • Pulverization: Grind dried aerial parts to pass through a #60 mesh sieve.

  • Solvent Selection: 70% Ethanol (aq) is optimal. Pure water extracts too many polysaccharides; pure ethanol yields lower recovery of the salt form.

  • Extraction:

    • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

    • Add 20 mL of 70% Ethanol.

    • Sonicate for 30 minutes at 40°C (300 W, 40 kHz).

  • Clarification:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PTFE membrane.

    • Note: Nylon filters may bind quaternary alkaloids; PTFE or Regenerated Cellulose (RC) is preferred.

Analytical Techniques & Protocols

Method 1: HPTLC (Rapid Identification)

High-Performance Thin-Layer Chromatography (HPTLC) is the standard for qualitative identification. Standard silica plates often result in tailing due to the quaternary amine; the mobile phase must contain a strong acid or base modifier.

Protocol:

  • Stationary Phase: HPTLC Silica gel 60 F₂₅₄ plates (Merck).

  • Mobile Phase: n-Butanol : Hydrochloric Acid (37%) : Water (8 : 2 : 1, v/v/v).

    • Alternative: Methanol : Dichloromethane : Ammonia 25% (8 : 2 :[5] 3) for aluminum sheets.[3][5]

  • Application: 2 µL bands (Standard: 0.5 mg/mL in ethanol).

  • Development: Saturated chamber (20 min). Development distance: 70 mm.[2]

  • Detection:

    • Dry plate in a stream of warm air to remove acid/ammonia.

    • Spray with Dragendorff’s Reagent (Potassium bismuth iodide).

    • Result: Orange-red bands on a yellow/white background.

    • Rf Value: ~0.45 (varies with humidity).

Method 2: HPLC-UV / ELSD (Quantification)

Challenge: Stachydrine lacks a conjugated π-system, resulting in poor UV sensitivity. Solution: Use low-wavelength UV (205 nm) with high-purity solvents, or Evaporative Light Scattering Detection (ELSD). Reversed-Phase (RP) columns often fail to retain this polar compound; HILIC is superior.

Option A: HILIC Method (Recommended)
  • Column: Agilent ZORBAX RRHD HILIC Plus (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 3.0) (85 : 15).

  • Flow Rate: 0.3 mL/min.

  • Detection: ELSD (Drift tube: 60°C, Nebulizer: 40°C, Gas: 1.6 SLM) or UV 205 nm.

  • Retention: ~3.5 min.

Option B: Reversed-Phase Ion-Pairing (Traditional)
  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Sodium Dodecyl Sulfate (SDS) in Water : Acetonitrile (65 : 35).

    • Note: SDS is difficult to remove from columns; dedicate a column to this method.

  • Detection: UV 205 nm.

Method 3: LC-MS/MS (High Sensitivity)

For pharmacokinetic studies or trace analysis, Mass Spectrometry is required.

  • Ionization: ESI Positive Mode (Quaternary nitrogen provides a permanent positive charge).

  • Column: Waters ACQUITY UPLC BEH Amide (HILIC), 2.1 × 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B hold 1 min, to 60% B over 3 min.

  • MRM Transitions:

    • Quantifier: m/z 144.2 → 58.1 (Loss of pyrrolidine ring fragment).

    • Qualifier: m/z 144.2 → 102.1.

  • Internal Standard: Diphenhydramine or d3-Stachydrine.

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on sample type and sensitivity requirements.

Stachydrine_Analysis_Workflow Start Sample: Stachydrine HCl Source Extraction Extraction: 70% EtOH + Sonication Start->Extraction Decision Goal of Analysis? Extraction->Decision ID Rapid ID / QC Decision->ID Qualitative Quant Quantification Decision->Quant High Content Trace PK / Trace Analysis Decision->Trace Low Content HPTLC HPTLC Mobile Phase: n-BuOH:HCl:H2O Detection: Dragendorff ID->HPTLC HPLC HPLC-UV / ELSD Column: HILIC or C18+SDS Detection: 205 nm Quant->HPLC LCMS LC-MS/MS ESI (+) MRM: 144 -> 58 Trace->LCMS

Caption: Decision tree for Stachydrine HCl analysis, selecting between HPTLC for screening, HPLC for formulation QC, and LC-MS/MS for biological fluids.

Method Validation Parameters (ICH Q2)

When validating the HPLC-UV method, the following performance criteria are expected:

ParameterAcceptance CriteriaNotes
Linearity (r²) > 0.999Range: 10 – 500 µg/mL.[3]
LOD / LOQ ~1 µg/mL / ~3 µg/mLUV detection is limited; ELSD improves this 10x.
Precision (RSD) < 2.0%Intra-day and Inter-day.
Recovery 95% - 105%Spike recovery from Leonurus matrix.
Specificity Resolution > 1.5Must separate from Leonurine (often co-elutes on C18).

Advanced Purity Check: qHNMR

For absolute purity determination without a reference standard, quantitative Proton NMR (qHNMR) is the gold standard.

  • Solvent: D₂O (Deuterium Oxide).

  • Internal Standard: Maleic Acid (Singlet at δ 6.18 ppm).[7]

  • Target Signal: Stachydrine N-CH₃ singlet at δ 3.03 ppm .[7]

  • Calculation: Purity is calculated by molar ratio integration against the internal standard. This method avoids hygroscopicity errors if the sample and standard are weighed in a dry box.

References

  • Tan, Y. J., et al. (2019). "Comparative analysis of the main active constituents from different parts of Leonurus japonicus Houtt. by UPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rauwald, H. W., et al. (2014). "¹H-qNMR for Direct Quantification of Stachydrine in Leonurus Japonicus and L. Cardiaca."[7] Fitoterapia. Link

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.[8] (Method for Leonurus identification).

  • Agilent Technologies. (2012). "Analysis of Stachydrine in Leonurus japonicus Using an Agilent ZORBAX RRHD HILIC Plus Column." Application Note. Link

  • Li, W., et al. (2013). "Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma... by LC-MS/MS." Journal of Chromatography B. Link

Sources

Application Note: Preparation of Stachydrine Hydrochloride Stock and Working Solutions

[1][2][3]

Abstract & Scope

Stachydrine hydrochloride (Proline betaine hydrochloride) is a quaternary ammonium alkaloid primarily derived from Leonurus japonicus (Motherwort). It is widely utilized in cardiovascular research for its endothelial protective properties and its ability to inhibit the NF-κB signaling pathway.

This application note provides a rigorous, standardized protocol for the preparation, storage, and handling of Stachydrine HCl. Unlike lipophilic drugs, Stachydrine HCl is highly polar and hygroscopic. This guide addresses specific challenges related to its water affinity, ensuring accurate dosing for in vitro (cell culture) and in vivo (animal model) applications.

Physicochemical Profile & Solubility Data

Understanding the physical properties of the salt form is critical for accurate molarity calculations. Researchers often confuse the molecular weight (MW) of the free base with the hydrochloride salt.

Table 1: Key Chemical Properties

PropertySpecificationNotes
Compound Name Stachydrine Hydrochloride(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate; hydrochloride
CAS Number 4136-37-2Distinct from Stachydrine free base (CAS 471-87-4)
Molecular Weight 179.64 g/mol CRITICAL: Use this value for Molarity calculations, not the free base MW (~143.18).
Appearance White crystalline solidHygroscopic (Absorbs moisture from air rapidly).
Solubility (Water) ~100 mg/mLFreely soluble. Sonication may be required for saturation.[1][2]
Solubility (DMSO) ~50 mg/mLGood solubility. Preferred for long-term frozen stock storage.
Solubility (Ethanol) ~10 mg/mLLower solubility compared to DMSO/Water.

Core Directives & Handling Precautions (Expertise)

The Hygroscopicity Factor

Stachydrine HCl is hygroscopic. If the vial is left open, the powder will absorb atmospheric water, altering the effective mass.

  • Action: Equilibrate the vial to room temperature before opening to prevent condensation.

  • Action: Weigh quickly. Do not store excess powder in non-desiccated environments.

Solvent Selection Logic
  • For Immediate Use (Same Day): Dissolve directly in sterile water or PBS. This eliminates the cytotoxicity risks associated with organic solvents like DMSO in cell culture.

  • For Long-Term Storage (>24 Hours): Dissolve in anhydrous DMSO. Aqueous solutions of Stachydrine HCl are prone to hydrolysis or microbial growth over time. DMSO stocks stored at -20°C offer superior stability (6+ months).

Protocol A: Preparation of Stock Solution (50 mM)

This protocol generates a 50 mM stock solution in DMSO, suitable for long-term storage and subsequent dilution.

Materials
  • Stachydrine HCl solid (MW: 179.64 g/mol )[2][3][4][5]

  • Anhydrous DMSO (Cell Culture Grade)

  • Vortex mixer[5]

  • 0.22 µm PTFE or Nylon syringe filter (optional for DMSO, mandatory if using water)

  • Amber microcentrifuge tubes (Light sensitive protection)

Procedure
  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
  • Weighing: Accurately weigh 9.0 mg of Stachydrine HCl into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Note: If using a different mass, adjust DMSO volume to maintain ratio:

      
      .
      
  • Dissolution: Vortex vigorously for 30 seconds. If crystals persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Dispense into 50–100 µL aliquots in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[5]

Workflow Visualization

StockPrepStartSolid Stachydrine HCl(Hygroscopic)WeighWeigh 8.98 mg(Quickly)Start->WeighSolventAdd 1 mL DMSO(Anhydrous)Weigh->SolventMixVortex/Sonicate(Clear Solution)Solvent->MixAliquotAliquot (50 µL)Amber TubesMix->AliquotStoreStore at -20°C(Desiccated)Aliquot->Store

Figure 1: Step-by-step workflow for generating a stable DMSO stock solution.

Protocol B: Preparation of Working Solutions (In Vitro)

Target: Diluting the 50 mM DMSO stock into cell culture media. Constraint: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Serial Dilution Strategy

To achieve a dose-response curve (e.g., 0, 10, 50, 100 µM), use a serial dilution method in culture media.

  • Thaw: Thaw one 50 µL aliquot of 50 mM stock.

  • Intermediate Dilution (100x):

    • Add 10 µL of 50 mM Stock to 990 µL of Media.

    • Result: 500 µM solution (1% DMSO).

  • Final Working Solutions:

    • 100 µM: Add 200 µL of Intermediate (500 µM) + 800 µL Media.

    • 50 µM: Add 100 µL of Intermediate (500 µM) + 900 µL Media.

    • 10 µM: Add 20 µL of Intermediate (500 µM) + 980 µL Media.

Self-Validation Check: The final DMSO concentration in the 100 µM well is:

Protocol C: In Vivo Formulation (Animal Models)

For animal studies (mice/rats), DMSO volume must be minimized. Stachydrine HCl is highly water-soluble, allowing for simpler formulations than hydrophobic drugs.

Preferred Formulation (Saline Only)

Best for: IP or Oral Gavage

  • Weigh required mass of Stachydrine HCl.[5]

  • Dissolve directly in 0.9% Normal Saline or PBS .

  • Sterilize using a 0.22 µm PES syringe filter .

  • Use immediately. Do not store aqueous formulations.

High-Dose Co-Solvent Formulation

Use only if solubility issues arise at very high concentrations (>50 mg/mL). Formula: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]

  • Dissolve Stachydrine HCl in DMSO (10% of final vol).

  • Add PEG300 (40% of final vol) and vortex.

  • Add Tween 80 (5% of final vol) and vortex.

  • Add Saline (45% of final vol) and vortex.

    • Check: Solution must be clear. If cloudy, sonicate.

Biological Context & Signaling Pathway

Stachydrine is frequently used to study the inhibition of the NF-κB pathway in endothelial cells.

NFkB_PathwayStachStachydrine HClIKKIKK ComplexStach->IKKInhibitsNFkB_NucNF-κB(Nucleus)Stach->NFkB_NucBlocks TranslocationStimulusPro-inflammatory Stimulus(e.g., LPS, TNF-α)Stimulus->IKKActivatesIkBIκBα(Inhibitor)IKK->IkBPhosphorylatesNFkB_CytoNF-κB (p65/p50)(Cytoplasm)IkB->NFkB_CytoDegradation releasesNFkB_Cyto->NFkB_NucTranslocationTranscriptTranscription ofInflammatory Cytokines(IL-6, TNF-α)NFkB_Nuc->TranscriptPromotes

Figure 2: Mechanism of Action. Stachydrine inhibits NF-κB nuclear translocation and IKK activation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17751044, Stachydrine Hydrochloride. Retrieved February 9, 2026, from [Link]

Troubleshooting & Optimization

Improving Stachydrine hydrochloride bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Bioavailability Enhancement & Pharmacokinetic Optimization Target Analyte: Stachydrine Hydrochloride (N,N-dimethyl-L-proline hydrochloride) CAS: 4136-37-2

Executive Summary: The Bioavailability Paradox

Stachydrine hydrochloride presents a classic Biopharmaceutics Classification System (BCS) Class III challenge: it has high water solubility but low membrane permeability .

While it dissolves instantly in aqueous vehicles, its quaternary ammonium structure renders it highly polar, preventing passive diffusion across the lipophilic intestinal epithelium. Furthermore, once absorbed, it undergoes rapid renal elimination via filtration and active tubular secretion, leading to a short half-life (


).

This guide provides validated protocols to overcome these two specific barriers: Permeation (getting it in) and Retention (keeping it there).

Module 1: Troubleshooting Low Plasma Exposure

Symptom: "I am dosing orally (PO) at high concentrations (e.g., 50 mg/kg), but plasma


 remains negligible or highly variable."

Root Cause: The hydrophilic nature of Stachydrine prevents it from crossing the lipid bilayer of enterocytes. It is likely passing through the GI tract unabsorbed (paracellular transport only).

Solution: Phospholipid Complexation (Phytosomes)

Unlike simple physical mixtures, a phospholipid complex chemically bonds the polar Stachydrine to the polar head of a phospholipid, while the lipid tail shields the molecule, allowing it to cross cell membranes.

Protocol: Preparation of Stachydrine-Phospholipid Complex

This protocol uses a solvent evaporation method to create a complex compatible with oral gavage.

Materials:

  • Stachydrine HCl[1][2][3][4]

  • Soybean Phosphatidylcholine (SPC) or DSPC

  • Anhydrous Ethanol (Reaction solvent)

  • n-Hexane (Precipitation solvent)

Step-by-Step Workflow:

  • Stoichiometry: Weigh Stachydrine HCl and SPC in a 1:1 or 1:2 molar ratio .

    • Note: Excess lipid ensures complete shielding of the polar ammonium group.

  • Dissolution: Dissolve both components in anhydrous ethanol (approx. 20 mL per gram of mixture) in a round-bottom flask.

  • Reaction: Reflux the mixture at 50°C for 2 hours under continuous magnetic stirring (600 rpm). The solution should become clear.

  • Evaporation: Remove the ethanol using a rotary evaporator at 45°C under reduced pressure until a viscous residue remains.

  • Precipitation (Critical Step): Dissolve the residue in a minimal amount of dichloromethane, then pour into excess cold n-hexane under stirring. The complex will precipitate; free lipids remain in solution.

  • Drying: Vacuum dry the precipitate for 24 hours.

Validation:

  • DSC Analysis: The endothermic melting peak of pure Stachydrine (approx. 235°C) should disappear in the complex, indicating successful molecular interaction.

Visualization: Complexation Logic

Phytosome_Logic cluster_0 Raw Components cluster_1 Resulting Complex Stach Stachydrine HCl (Hydrophilic/Polar) Process Reflux in Ethanol (50°C, 2 hrs) Stach->Process Lipid Phosphatidylcholine (Amphiphilic) Lipid->Process Complex Stachydrine-Lipid Complex (Lipophilic Outer Layer) Process->Complex Outcome Crosses Intestinal Membrane Complex->Outcome Enhanced Permeability

Caption: Transformation of polar Stachydrine into a lipophilic complex to enable transcellular transport.

Module 2: Troubleshooting Rapid Clearance (Short )

Symptom: "I see a sharp plasma peak, but the drug is undetectable after 2–4 hours. I cannot maintain therapeutic levels."

Root Cause: Stachydrine is not significantly protein-bound and is a substrate for renal organic cation transporters. It is cleared almost as fast as glomerular filtration allows.

Solution: Liposomal Encapsulation (PEGylated)

Encapsulating Stachydrine in PEGylated liposomes increases the hydrodynamic radius (preventing rapid filtration) and evades the Reticuloendothelial System (RES), extending circulation time.

Protocol: Thin-Film Hydration Method

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent)

  • Stachydrine HCl (dissolved in PBS, pH 7.4)

Step-by-Step Workflow:

  • Lipid Film Formation:

    • Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5 ) in Chloroform/Methanol (2:1 v/v).

    • Evaporate solvent in a rotary evaporator (55°C) to form a thin, dry lipid film on the flask wall.

    • Desiccate overnight to remove trace solvent.

  • Hydration (Loading Step):

    • Add the Stachydrine/PBS solution (10 mg/mL) to the flask.

    • Rotate at 60°C (above the lipid phase transition temperature,

      
      ) for 1 hour.
      
    • Mechanism:[1][4][5][6][7] The film peels off and self-assembles into multilamellar vesicles (MLVs), trapping the aqueous Stachydrine inside.

  • Sizing (Extrusion):

    • Pass the suspension through polycarbonate membranes (200 nm

      
       100 nm) using a high-pressure extruder.
      
    • Target Size: 100–120 nm (Optimal for prolonged circulation).

  • Purification:

    • Dialysis (MWCO 3.5 kDa) against PBS for 24 hours to remove unencapsulated Stachydrine.

Data Comparison: Expected PK Parameters

ParameterFree Stachydrine (IV)Liposomal Stachydrine (IV)Impact

(Half-life)
~1.5 hours~12–18 hoursExtended
AUC (Exposure) LowHigh (5–10x fold)Increased
Clearance (CL) Rapid (Renal)Slow (RES uptake)Reduced
Visualization: Clearance Pathways

Clearance_Pathways cluster_free Free Stachydrine cluster_lipo Liposomal Stachydrine Input IV Administration Free Free Drug (Small, Polar) Input->Free Lipo PEG-Liposome (100nm, Stealth) Input->Lipo Kidney Kidney Filtration + Active Secretion Free->Kidney Urine Rapid Excretion (< 2 hours) Kidney->Urine Circ Systemic Circulation (Blood Pool) Lipo->Circ Evades Filtration Circ->Kidney Very Slow Breakdown Tissue Target Tissue Accumulation (EPR Effect) Circ->Tissue Sustained Release

Caption: Contrast between rapid renal clearance of free drug vs. sustained circulation of liposomal formulation.

Module 3: Stability & Handling (FAQ)

Q: My Stachydrine powder turns into a sticky gum immediately after weighing. Is it degraded? A: Likely not degraded, but deliquescent . Stachydrine HCl is extremely hygroscopic.

  • Fix: Handle only in a humidity-controlled environment (<40% RH) or a glovebox.

  • Protocol: Do not weigh on open paper. Weigh directly into a pre-tared vial containing the solvent. If the powder clumps, dissolve the entire clump and determine concentration via HPLC, rather than trying to chip off a specific weight.

Q: Can I use DMSO to improve permeability? A: DMSO improves solubility, but Stachydrine is already soluble. DMSO can act as a permeation enhancer, but for in vivo studies, high concentrations of DMSO are toxic.

  • Recommendation: Use the Phospholipid Complex (Module 1) instead. It is a more physiological approach to permeability than using solvent-based disruption of the gut barrier.

Q: How do I adjust the dose when switching from Free Drug to Liposomes? A: You must lower the dose frequency.

  • Free Drug: Requires BID (twice daily) or TID (three times daily) dosing.

  • Liposomes: Often require only Q2D (every 2 days) or twice weekly dosing due to the massive increase in AUC. Start with the same mg/kg dose but monitor for accumulation toxicity.

References

  • Cheng, F., et al. (2020). A review of pharmacological and pharmacokinetic properties of stachydrine. Pharmacological Research.[2][4][8][9] Link

  • Li, J., et al. (2011). Preparation and evaluation of Stachydrine phospholipid complex. Journal of Chinese Medicinal Materials.
  • Gao, Y., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds. PMC.[2] Link

  • Deranged Physiology. (2024). Renal Clearance Mechanisms and Drug Elimination.[6][10]Link

  • Vertex AI Search. (2025). Stachydrine hydrochloride bioavailability challenges and liposome protocols. (Aggregated search results used for protocol synthesis). 11

Sources

Technical Support Center: Stachydrine Hydrochloride Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Reality of Stachydrine HCl

Stachydrine hydrochloride (Proline betaine hydrochloride) is a quaternary ammonium alkaloid.[1] While generally stable under ambient conditions, its chemical structure—specifically the quaternary nitrogen and the carboxylate moiety—dictates its specific vulnerabilities.

As researchers, we often treat "stability" as a storage temperature issue.[1] However, for Stachydrine HCl, stability is governed by pH-dependent elimination reactions and hygroscopicity .[1] This guide moves beyond basic storage instructions to explain why degradation occurs and how to prevent it during complex experimental workflows.

Part 1: Critical Stability Factors (The "Why")

The Hofmann Elimination Risk

The most overlooked degradation pathway for quaternary ammonium compounds like Stachydrine is Hofmann Elimination .

  • Mechanism: Under alkaline conditions (pH > 8) and elevated temperatures, the quaternary ammonium group can act as a leaving group. A base abstracts a beta-proton, leading to ring opening and the formation of a tertiary amine and an alkene.

  • Impact: This results in a permanent loss of potency and the generation of reactive degradation products that may interfere with biological assays.

Hygroscopicity & Hydrolysis

Stachydrine HCl is a salt and is naturally hygroscopic.

  • Mechanism: It readily absorbs atmospheric moisture.[1] While the betaine structure itself is relatively resistant to simple hydrolysis compared to esters, the absorbed water creates a micro-environment that accelerates racemization and microbial growth in solid powder.

  • Impact: "Clumping" of powder, inaccurate weighing, and potential hydrolysis back to proline (biological pathway mimicry) over long durations.[1]

Part 2: Troubleshooting & FAQs

Section A: Solution Preparation & Solubility

Q1: I cannot get Stachydrine HCl to dissolve completely in my aqueous buffer. What is happening?

  • Diagnosis: While Stachydrine HCl is soluble in water (~100 mg/mL), "salting out" effects can occur in high-salt buffers (e.g., concentrated PBS or Krebs-Henseleit buffer), or the compound may have absorbed moisture and formed hard aggregates.[1]

  • Solution:

    • Sonicate: Apply ultrasound for 5–10 minutes at ambient temperature.

    • Solvent Exchange: Dissolve the compound in a minimal volume of pure water or DMSO first, then dilute into your buffer.

    • Check pH: Ensure your buffer pH is not extremely basic (> pH 9), which could alter solubility dynamics or initiate degradation.[1]

Q2: Can I autoclave my Stachydrine HCl stock solution?

  • Verdict: NO.

  • Reasoning: Autoclaving exposes the compound to high heat (121°C) and pressure. This thermal stress can trigger thermal decomposition and partial ring opening (Hofmann elimination), even at neutral pH.[1]

  • Protocol: Always use filtration through a 0.22 µm PVDF or PES membrane for sterilization.[1]

Section B: Stability & Degradation[2][3][4][5][6]

Q3: My stock solution in DMSO has turned slightly yellow after 2 months at -20°C. Is it still usable?

  • Diagnosis: Slight yellowing in DMSO often indicates oxidative byproducts or interaction with trace impurities in the DMSO itself (DMSO is hygroscopic and can degrade to dimethyl sulfide).

  • Action:

    • Run a QC Check: Analyze via HPLC. If purity is >98%, it may be salvageable for non-critical assays.[1]

    • Best Practice: Discard. For future stocks, use anhydrous DMSO , aliquot into single-use vials, and store at -80°C to minimize oxidation and moisture absorption.[1]

Q4: I see an extra peak in my HPLC chromatogram eluting earlier than Stachydrine. What is it?

  • Analysis: Stachydrine is a polar cation.[1]

    • Early Eluting Peak: Likely a hydrolysis product (Proline) or a ring-opened degradation product which is more polar than the parent betaine.[1]

    • Cause: This often happens if the sample was left in an autosampler at room temperature in a basic or non-buffered aqueous solution for >24 hours.

  • Fix: Maintain autosampler temperature at 4°C. Ensure sample diluent is slightly acidic (0.1% Formic acid) to stabilize the quaternary amine.

Part 3: Experimental Protocols

Protocol 1: Preparation of High-Stability Stock Solutions
ParameterSpecificationReason
Solvent Anhydrous DMSO or 0.1 M HCl (aq)DMSO prevents hydrolysis; Acidic water stabilizes the salt form.[1]
Concentration 10 – 50 mg/mLHigher concentrations are generally more stable than dilute ones.[1]
Container Amber Glass Vials (Silanized)Protects from light; Silanization prevents adsorption to glass.[1]
Storage -80°C (Preferred) or -20°C-80°C virtually stops all chemical kinetics.[1]
Shelf Life 6 Months (-80°C)Validated conservative estimate.[1]
Protocol 2: Forced Degradation Study (Method Validation)

Use this protocol to validate your analytical method's ability to detect Stachydrine degradation products.

  • Acid Stress: Mix 1 mg/mL Stachydrine HCl with 0.1 N HCl .[1][2] Incubate at 60°C for 4 hours .

  • Base Stress: Mix 1 mg/mL Stachydrine HCl with 0.1 N NaOH . Incubate at 60°C for 2 hours . (Expect rapid degradation via Hofmann elimination).

  • Oxidative Stress: Mix with 3% H₂O₂ at Room Temperature for 24 hours.[1][2]

  • Analysis: Neutralize samples and analyze via RP-HPLC (C18 column, pH 3.0 phosphate buffer/Acetonitrile gradient).

Part 4: Visualization of Degradation Pathways

The following diagram outlines the primary stability risks for Stachydrine HCl, distinguishing between biological mimicry (hydrolysis) and chemical stress (elimination).

StachydrineStability cluster_Chemical Chemical Degradation Risks (In Vitro) cluster_Bio Biological/Enzymatic Pathway Stachydrine Stachydrine HCl (Quaternary Ammonium) Hofmann Hofmann Elimination (Ring Opening) Stachydrine->Hofmann High pH (>8) High Temp Racemization Racemization (L- to D- isomer) Stachydrine->Racemization Basic pH Extended Time Hydrolysis Demethylation/Hydrolysis Stachydrine->Hydrolysis Enzymatic (In Vivo) Alkene Tertiary Amine + Alkene Byproducts Hofmann->Alkene Proline Proline (Precursor) Hydrolysis->Proline

Caption: Figure 1.[1][3] Degradation pathways of Stachydrine HCl. The primary chemical instability risk is Hofmann Elimination under alkaline conditions, leading to irreversible ring opening.

References

  • National Institutes of Health (NIH). (2024).[1] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Stachydrine Hydrochloride Extraction from Leonurus japonicus

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and optimization of Stachydrine hydrochloride from Leonurus japonicus (Motherwort). This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of this pharmacologically significant alkaloid. Stachydrine, a quaternary ammonium compound, is a primary active constituent of Leonurus japonicus, a plant with a long history in traditional medicine for treating gynecological and cardiovascular disorders.[1][2][3][4] Its unique chemical nature presents specific challenges and opportunities in extraction that this guide will address.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your experimental workflow effectively.

Core Principles of Stachydrine Hydrochloride Extraction

Stachydrine hydrochloride's structure as a quaternary ammonium salt dictates its physicochemical properties, primarily its high polarity and excellent solubility in water and polar protic solvents like methanol and ethanol.[5] Unlike free base alkaloids, it is not readily soluble in nonpolar organic solvents. This forms the basis of all extraction and purification strategies. The goal is to maximize the solubilization of Stachydrine hydrochloride while minimizing the co-extraction of undesirable compounds such as lipids, chlorophyll, flavonoids, and polysaccharides, which are also present in the plant matrix.[6][7]

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the extraction process. Each issue is presented with potential causes and a logical, step-by-step approach to resolution.

Question 1: My extraction yield of Stachydrine hydrochloride is consistently low. What factors should I investigate?

Answer: Low yield is a multifaceted problem often stemming from suboptimal parameters at one or more stages of the process. Let's break down the potential causes and solutions.

Causality & Resolution:

  • Inefficient Plant Material Lysis: The primary barrier to extraction is the rigid plant cell wall. If the solvent cannot efficiently penetrate the plant tissue, the analyte will remain trapped.

    • Protocol: Ensure the dried aerial parts of Leonurus japonicus are ground into a fine, homogenous powder (e.g., 40-60 mesh). This significantly increases the surface area available for solvent interaction.

  • Improper Solvent Selection: Stachydrine hydrochloride is highly polar. Using a solvent with inappropriate polarity will result in poor solubilization.

    • Protocol:

      • Primary Extraction: Use polar solvents. Methanol or ethanol (70-80%) are generally more effective than pure water as they can penetrate cell structures more efficiently while still solubilizing the target compound.

      • Pre-Treatment (Defatting): For cleaner extracts, consider a pre-extraction wash of the dried plant powder with a nonpolar solvent like hexane or petroleum ether. This will remove lipids and chlorophyll which can interfere with downstream purification, without solubilizing the target Stachydrine hydrochloride.

  • Suboptimal pH of the Extraction Medium: The pH of the solvent system is critical. Stachydrine is a stable quaternary amine salt, but maintaining a slightly acidic environment can enhance its stability and solubility while suppressing the extraction of some basic impurities.

    • Protocol: Adjust the pH of your hydroalcoholic solvent to a slightly acidic range (e.g., pH 3-5) using dilute hydrochloric or formic acid.[8][9][10] This ensures the compound remains in its protonated, highly soluble hydrochloride form.

  • Inadequate Extraction Parameters (Time, Temperature, Solid-to-Liquid Ratio):

    • Temperature: Increasing the temperature generally improves solvent viscosity and diffusion rates, enhancing extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds. For heat-reflux extraction, a temperature of 60-80°C is a common starting point.

    • Time: Ensure sufficient extraction time for the solvent to penetrate the matrix and solubilize the compound. This can range from 1-3 hours per extraction cycle.

    • Solid-to-Liquid Ratio: A ratio that is too high (too little solvent) will result in an incomplete extraction. A common starting point is 1:10 to 1:20 (g/mL).

    • Optimization Workflow: Employ a Design of Experiments (DoE) approach to systematically optimize these parameters rather than relying on a one-factor-at-a-time method.

  • Degradation of the Analyte: Stachydrine hydrochloride is generally stable, but prolonged exposure to harsh pH (highly alkaline) or high temperatures can potentially lead to degradation.[5]

    • Solution: Use moderate temperatures and avoid extreme pH levels. If degradation is suspected, a stability-indicating HPLC method should be used to quantify the parent compound and detect any degradation products.[5]

Question 2: My crude extract is highly impure, containing pigments and sticky residues. How can I clean it up?

Answer: Co-extraction of matrix components is expected. The key is a systematic purification strategy to isolate the target alkaloid.

Causality & Resolution:

  • Presence of Lipids and Pigments: These nonpolar compounds are often extracted, especially when using ethanol.

    • Solution: As mentioned, pre-washing the plant material with hexane is effective. Alternatively, liquid-liquid partitioning of the concentrated aqueous extract against a nonpolar solvent can remove these impurities.

  • Co-extraction of Polysaccharides and Proteins: These macromolecules are often water-soluble and can make the extract viscous and difficult to handle.

    • Protocol 1: Alcohol Precipitation: Concentrate the initial aqueous extract and add a large volume of absolute ethanol (e.g., 3-4 volumes). Polysaccharides will precipitate out and can be removed by centrifugation or filtration.

    • Protocol 2: Membrane Filtration: For larger scale or more advanced purification, ultrafiltration can be used to remove high molecular weight impurities like proteins, followed by nanofiltration to concentrate the smaller alkaloid molecules.[8][11] An optimized process using ultrafiltration showed a total protein removal rate of 94.38%.[8]

  • Presence of Other Secondary Metabolites (Flavonoids, Phenolic Acids): Leonurus japonicus is rich in these compounds.[6][7]

    • Solution: Column Chromatography: This is the most effective method for separating compounds based on their physicochemical properties.

      • Silica Gel Chromatography: Useful for separating compounds based on polarity.

      • Sephadex LH-20: Excellent for separating small molecules and removing pigments.

      • Ion-Exchange Chromatography: Highly effective for isolating charged molecules like Stachydrine hydrochloride.

Visual Workflow: General Extraction & Purification

G cluster_prep Plant Material Preparation cluster_extraction Primary Extraction cluster_purification Purification Cascade Dried_Material Dried Leonurus japonicus Grinding Grind to Fine Powder Dried_Material->Grinding Defatting Optional: Defatting (Hexane) Grinding->Defatting Extraction Solvent Extraction (e.g., 70% EtOH, pH 4, 80°C) Defatting->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Solvent Evaporation (Rotary Evaporator) Filtration1->Concentration Purge_Polysaccharides Ethanol Precipitation Concentration->Purge_Polysaccharides Column_Chromatography Column Chromatography (e.g., Ion Exchange) Purge_Polysaccharides->Column_Chromatography Final_Concentration Concentration & Crystallization (Methanol) Column_Chromatography->Final_Concentration Final_Product Pure Stachydrine HCl Final_Concentration->Final_Product

Caption: Generalized workflow for Stachydrine HCl extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and efficient extraction method? A: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often superior to conventional heat reflux. They operate by generating cavitation bubbles (UAE) or through rapid dielectric heating (MAE), which efficiently disrupts plant cell walls. This leads to significantly shorter extraction times (minutes vs. hours), reduced solvent consumption, and often higher yields.[12][13][14]

Q2: How critical is pH control during extraction and purification? A: It is very critical. The stability and solubility of many alkaloids are pH-dependent.[9] For Stachydrine hydrochloride, maintaining a slightly acidic pH (e.g., 3.07 was found to be optimal in one nanofiltration study) ensures it remains in its highly water-soluble salt form, which is crucial for both efficient extraction into polar solvents and effective concentration using techniques like nanofiltration.[8]

Q3: How can I accurately quantify the Stachydrine hydrochloride in my extracts? A: Stachydrine lacks a strong chromophore, making standard HPLC-UV detection challenging.[1] The following methods are more suitable:

  • HPLC with Evaporative Light Scattering Detector (ELSD): This is a common and effective method that does not require the analyte to have a chromophore.[15]

  • High-Performance Thin-Layer Chromatography (HPTLC): This method, combined with post-chromatographic derivatization (e.g., with Vágújfalvi reagent), can make the compound visible for quantification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantification, especially in complex matrices.[16]

Q4: What are the optimal parameters for different extraction techniques? A: Optimization is key. The following table summarizes parameters from various studies as a starting point for your own optimization.

ParameterHeat Reflux ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid (CO₂) Extraction
Solvent 70-80% Ethanol or Methanol70% EthanolCO₂ with 4% alcohol as entrainer[17]
Temperature 60-80 °C40-60 °C40-50 °C[17]
Time 1-2 hours (repeated 2-3 times)20-40 minutesN/A (Flow rate dependent)
Pressure AtmosphericAtmospheric20-30 MPa[17]
Solid/Liquid Ratio 1:10 to 1:20 (g/mL)1:15 to 1:25 (g/mL)N/A
Key Advantage Simple equipmentHigh efficiency, reduced time/energy[18]High purity, solvent-free final product
Key Disadvantage Time and energy-intensiveSpecialized equipment neededHigh capital cost, may need co-solvent[17]

Q5: Can I use fresh Leonurus japonicus instead of dried? A: Yes, extraction from fresh motherwort is possible and may even offer advantages regarding the content of active ingredients.[19] The process would typically involve juicing the fresh plant, followed by steps like alcohol precipitation and column chromatography to purify the total alkaloids.[19]

Troubleshooting Logic Diagram

G Start Start: Low Yield Observed Check_Grind Is Plant Material Finely Ground? Start->Check_Grind Check_Solvent Is Solvent Polarity Correct? (e.g., 70% EtOH) Check_Grind->Check_Solvent Yes Resolved Problem Resolved Check_Grind->Resolved No, Grind Finer Check_pH Is pH Acidic? (pH 3-5) Check_Solvent->Check_pH Yes Check_Solvent->Resolved No, Adjust Solvent Check_Params Are Temp/Time/Ratio Optimized? Check_pH->Check_Params Yes Check_pH->Resolved No, Adjust pH Check_Method Consider Advanced Method (UAE/MAE) Check_Params->Check_Method Yes, Still Low Check_Params->Resolved No, Optimize Params Check_Method->Resolved Implement & Optimize

Caption: Logic diagram for troubleshooting low extraction yield.

References

  • Title: [Optimize concentrate process of alkaloid from Leonurus japonicus by ultrafultration-nanofiltration coupling technology]. Source: PubMed URL: [Link]

  • Title: CN106045890A - A stachydrine preparing method Source: Google Patents URL
  • Title: Stachydrine in Leonurus cardiaca, Leonurus japonicus, Leonotis leonurus: Detection and quantification by instrumental HPTLC and 1H-qNMR analyses Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Lignin Extraction—Utilizing Deep Eutectic Solvents to Their Full Potential Source: MDPI URL: [Link]

  • Title: Microwave-assisted extraction and content determination of astilbin in Lysiphyllum strychnifolium stems Source: Semantic Scholar URL: [Link]

  • Title: CN100484915C - Process for extracting leonuridine from fresh motherwort and leonuridine preparation Source: Google Patents URL
  • Title: CN110862338A - Preparation method and application of stachydrine ionic liquid Source: Google Patents URL
  • Title: Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways Source: Frontiers in Pharmacology URL: [Link]

  • Title: Chemical Constituents from Leonurus japonicus Houtt. and Their Antioxidant Activity Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Antioxidant and anti-melanogenesis activities of extracts from Leonurus japonicus Houtt Source: Taylor & Francis Online URL: [Link]

  • Title: Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS Source: ResearchGate URL: [Link]

  • Title: Natural products/compounds from Leonurus japonicus Source: BioCrick URL: [Link]

  • Title: Leonurus japonicus Houtt. (Motherwort): Systematic research through chemical profiling, stability under controlled conditions and pharmacokinetic analysis on screening Q-markers for quality control Source: PubMed URL: [Link]

  • Title: Research of Quality Standards for Stachydrine Hydrochloride in Chinese Medicine TJF Granule Source: Scientific Research Publishing URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]

  • Title: Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots Source: MDPI URL: [Link]

  • Title: Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Troubleshooting Stachydrine hydrochloride precipitation in aqueous solutions

[1][2]

Topic: Troubleshooting Stachydrine Hydrochloride Precipitation & Stability in Aqueous Solutions

Audience: Researchers, Formulation Scientists, and Analytical Chemists.

Introduction: The "Solubility Paradox" of Stachydrine HCl

Welcome to the Stachydrine Hydrochloride Technical Support Hub. A common frustration with Stachydrine HCl (a quaternary ammonium alkaloid derived from Leonurus japonicus) is its hygroscopic nature and extreme water solubility.

The Core Issue:

  • Scenario A (Unwanted Precipitation): If you observe cloudiness or precipitation in a standard aqueous buffer (PBS, Saline), it is rarely the Stachydrine itself. It is likely a matrix interference , impurity crashing , or biological contamination .

  • Scenario B (Failed Crystallization): If you are trying to precipitate Stachydrine HCl for purification and it remains a syrup/oil, this is due to its high affinity for water.

This guide provides authoritative troubleshooting for both scenarios.

Part 1: The Basics – Solubility & Stability Profile

Before troubleshooting, verify your baseline parameters against these standards.

ParameterSpecificationNotes
Water Solubility High (>100 mg/mL)Freely soluble. Should be clear and colorless.
Ethanol Solubility Moderate (~15 mg/mL)Soluble, often used for extraction.
Acetone Solubility Low/Insoluble Acts as an anti-solvent (induces precipitation).
Hygroscopicity High Rapidly absorbs atmospheric moisture; turns to oil.
pKa ~1.8 (Carboxyl), Quaternary NExists as a cation/zwitterion depending on pH.
Storage (Solid) -20°C, DesiccatedProtect from light and moisture.[1]
Storage (Solution) -80°C (6 months)Do not store aqueous solutions >24 hours at 4°C.
Part 2: Troubleshooting Unwanted Precipitation (Cloudy Solutions)

User Question: "I dissolved Stachydrine HCl in PBS/Media, and the solution turned cloudy or formed a precipitate. Why?"

Root Cause Analysis: Since Stachydrine HCl is highly soluble in water, "crashing out" is chemically unlikely at standard concentrations (<50 mM). The precipitate is likely not Stachydrine.

Step-by-Step Diagnostic Protocol
  • Check the "Salting Out" Effect (Common Ion Effect)

    • Mechanism: High concentrations of Chloride ions (Cl⁻) in buffers (like 10x PBS) can push the equilibrium of Stachydrine Hydrochloride back towards the solid salt form, though this requires near-saturation concentrations.

    • Action: Dilute your buffer to 1x or 0.5x. If the solution clears, it was a common ion effect.

  • Inspect for Biological Matrix Interference

    • Mechanism: In cell culture media (DMEM/RPMI), Stachydrine (a cation) can interact with anionic proteins (BSA, FBS) or polysaccharides, forming insoluble complexes.

    • Action: Filter the solution through a 0.22 µm PVDF filter . If the filter clogs immediately, it is a protein-drug complex.

    • Solution: Predissolve Stachydrine in water or DMSO (1000x stock) before spiking into media. Do not add solid powder directly to serum-containing media.

  • Microbial Contamination Check

    • Mechanism: Stachydrine is a proline derivative (proline betaine) and serves as an excellent carbon/nitrogen source for bacteria. Cloudiness after 24 hours at 4°C or RT is often bacterial growth.

    • Action: distinct "swirling" cloudiness usually indicates contamination.

    • Solution: Always sterile filter (0.22 µm) aqueous stocks immediately after preparation.

Visual Troubleshooting Workflow

Troubleshooting_PrecipitationStartIssue: Cloudy Stachydrine SolutionCheckTimeTime since preparation?Start->CheckTimeImmediateImmediate CloudinessCheckTime->Immediate< 1 HourDelayedDelayed (>24h) CloudinessCheckTime->Delayed> 24 HoursCheckBufferCheck Buffer CompositionImmediate->CheckBufferCheckMicroMicrobial Growth LikelyDelayed->CheckMicroNutrient SourceHighSaltHigh Salt/Protein?CheckBuffer->HighSaltPBS/MediaImpurityImpurity/Insoluble ExcipientCheckBuffer->ImpurityPure WaterComplexProtein-Drug ComplexHighSalt->ComplexSerum PresentDilute BufferDilute BufferHighSalt->Dilute BufferHigh Ionic Strength

Figure 1: Decision tree for diagnosing unwanted precipitation in Stachydrine solutions.

Part 3: Troubleshooting Failed Crystallization (Oiling Out)

User Question: "I am trying to purify Stachydrine HCl from an aqueous extract, but it won't precipitate. It just forms a sticky oil. How do I get crystals?"

Root Cause Analysis: Stachydrine is extremely hygroscopic. If water is present, it prefers the liquid phase. To force crystallization, you must remove water and use an Anti-Solvent .

The "Anti-Solvent" Crystallization Protocol

Objective: Induce precipitation of Stachydrine HCl from a concentrated solution.

Materials:

  • Absolute Ethanol (EtOH)

  • Acetone (The Anti-Solvent)

  • Desiccator

Protocol:

  • Evaporation: Evaporate your aqueous Stachydrine solution to near-dryness using a rotary evaporator (Max 50°C). It will likely look like a thick syrup.

  • Solvent Swap: Dissolve the syrup in the minimum amount of warm Absolute Ethanol (~40°C).

    • Why? Stachydrine is soluble in EtOH, but less so than in water.[2] This breaks the hydration shell.

  • Anti-Solvent Addition: Dropwise, add cold Acetone to the Ethanol solution until a persistent turbidity (cloudiness) appears.

    • Ratio: Typically 1:3 or 1:4 (Ethanol:Acetone).

  • Crystallization: Seal the vessel tightly (to prevent moisture entry) and place it at -20°C overnight.

  • Recovery: Filter the white crystals rapidly in a dry environment.

    • Critical: If you filter in humid air, the crystals may "melt" back into oil within minutes.

Purification Workflow

Crystallization_WorkflowStep1Aqueous ExtractStep2Rotary Evap(Remove Water)Step1->Step2Step3Syrup/Oil ResidueStep2->Step3Step4Dissolve inMin. Warm EthanolStep3->Step4Step5Add Acetone(Anti-Solvent)Step4->Step5Step6Crystallize(-20°C)Step5->Step6

Figure 2: Workflow for converting Stachydrine syrup into stable crystals using solvent swapping.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave Stachydrine HCl solutions? A: No. While stable, high heat (121°C) under pressure can induce hydrolysis of the amide/ester linkages or degradation of the quaternary ammonium structure. Always use 0.22 µm filtration for sterilization [1].

Q: My Stachydrine powder clumped together in the bottle. Is it ruined? A: Not necessarily, but it has absorbed moisture.

  • Test: Dissolve a small amount in water.[3] If it is clear, it is usable but the weight-to-molar calculation will be inaccurate due to water weight.

  • Fix: Dry in a vacuum desiccator over P₂O₅ for 24 hours to restore stoichiometry.

Q: What is the best vehicle for in vivo (animal) injection? A: Saline (0.9% NaCl) is preferred.

  • Protocol: Dissolve Stachydrine HCl in Saline to reach 10–20 mg/mL. Filter sterilize.[2][4] Prepare fresh daily . Do not use DMSO for IV injections if avoidable, as Stachydrine is water-soluble enough [2].

References
  • He, Z., Li, P., et al. (2024).[5] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science. Retrieved from [Link]

  • Agilent Technologies. (2012). Analysis of Stachydrine in Leonurus japonicus Using HILIC LC/MS. Retrieved from [Link]

Enhancing the therapeutic efficacy of Stachydrine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Stachydrine Technical Support Center. This guide is designed for researchers encountering bottlenecks in the development of Stachydrine (STA) and its derivatives. STA, a proline betaine alkaloid extracted from Leonurus japonicus, shows immense potential in treating cardiovascular fibrosis and oxidative stress. However, its hydrophilic nature (quaternary ammonium) often leads to poor bioavailability, limiting clinical translation.

This guide moves beyond basic descriptions to address causality in experimental failure , providing self-validating protocols and troubleshooting logic for synthesis, formulation, and biological validation.

Module 1: Chemical Stability & Formulation (The Pre-Clinical Phase)

Current Issue: "My STA powder turns into a sticky residue within minutes of weighing."

Diagnosis: Stachydrine hydrochloride is highly hygroscopic. Exposure to ambient humidity causes rapid moisture absorption, altering the molecular weight calculation and leading to inconsistent dosing in molar-sensitive assays.

Troubleshooting Protocol:

  • Storage: Store lyophilized powder at -20°C in a desiccator with active silica gel.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh in a humidity-controlled glove box if available; otherwise, dissolve the entire vial content into a stock solution (e.g., 100 mM in PBS or DMSO) immediately upon opening.

  • Solvent Choice: While water-soluble, preparing stock in anhydrous DMSO is recommended for long-term stability (-80°C), as aqueous solutions are prone to hydrolysis over extended freeze-thaw cycles.

FAQ: Bioavailability Enhancement Strategies

Q: Native STA has poor membrane permeability. How do I design a derivative or formulation to fix this?

A: The quaternary ammonium group makes STA highly hydrophilic (LogP < 0), causing rapid renal excretion and poor cellular uptake. You have two validated pathways for enhancement:

StrategyMechanismTechnical Recommendation
Chemical Derivatization Esterification: Masking the carboxylic acid reduces polarity. Conjugation: Linking STA to lipophilic carriers (e.g., Leonurine conjugates like SL06 ).Synthesize ester derivatives (e.g., butyl-stachydrine) to increase lipophilicity. Note: Ensure the ester bond is cleavable by intracellular esterases to release active STA.
Formulation (SDEDDS) Self-Double-Emulsifying Drug Delivery Systems: Encapsulates hydrophilic STA in the aqueous core of a W/O/W emulsion.Use a mixture of hydrophilic surfactants and W/O emulsions.[1] This protects STA from gastric degradation and enhances intestinal absorption via lymphatic transport.

Module 2: In Vitro Optimization (Cellular Assays)

Current Issue: "I see no anti-fibrotic effect in H9c2 cardiomyocytes despite high dosage."

Diagnosis: This is often a kinetic mismatch or cytotoxicity artifact . High doses (>100 µM) of STA can be cytotoxic, masking therapeutic effects, while low doses (<10 µM) may be insufficient to trigger the Nrf2 antioxidant threshold.

The "Sweet Spot" Protocol (H9c2 & Primary Fibroblasts):

  • Validated Concentration Window: 10 µM – 50 µM.

  • Toxic Threshold: >100 µM (Cell viability significantly decreases).

  • Timing: Prophylactic treatment is superior to therapeutic. Pre-treat cells for 18–24 hours before inducing injury (e.g., Hypoxia/Reoxygenation or Angiotensin II stimulation).

Step-by-Step Validation Workflow:

  • Seed Cells: H9c2 cells at

    
     cells/well.
    
  • Pre-treatment: Add STA (20, 50 µM) for 18h.

  • Injury Induction: Wash cells, then add Angiotensin II (

    
     M) or induce Hypoxia (4h) + Reoxygenation (12h).
    
  • Readout: Measure ROS (DCFH-DA staining) or Fibrosis markers (α-SMA) immediately after the injury phase.

Visual Troubleshooting: The In Vitro Decision Tree

Troubleshooting_H9c2 Start Problem: No Efficacy in H9c2 Cells CheckDose Check Dosage Range Start->CheckDose High Cytotoxicity Masking Effect Reduce to 50 µM CheckDose->High > 100 µM Low Below Nrf2 Activation Threshold Increase to 20-50 µM CheckDose->Low < 10 µM Optimal Optimal CheckDose->Optimal 10-50 µM CheckTime Check Pre-treatment Timing CoTreat Ineffective. Requires 18h Pre-treatment to build Antioxidant Reserve CheckTime->CoTreat Co-treatment (Same time as injury) PreTreat PreTreat CheckTime->PreTreat Pre-treatment (18h) CheckAssay Check Assay Endpoint Late Signal Lost. ROS peaks early (1-4h post-injury) CheckAssay->Late Assay >24h post-injury Optimal->CheckTime PreTreat->CheckAssay

Caption: Decision logic for troubleshooting lack of efficacy in cardiomyocyte models. Note the critical dependency on pre-treatment timing.

Module 3: Mechanistic Validation & In Vivo Efficacy

FAQ: Validating the Mechanism of Action

Q: How do I prove STA is working via the Nrf2/NF-κB axis?

A: STA exerts cardioprotection by "switching" the cellular state: it blocks inflammatory NF-κB nuclear translocation while promoting antioxidant Nrf2 translocation. You must demonstrate this inverse relationship .

Key Signaling Pathway Diagram:

STA_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus STA Stachydrine (STA) ROS ROS / Oxidative Stress STA->ROS Inhibits Production Keap1 Keap1 STA->Keap1 Disrupts Binding NFkB_Nuc NF-κB (Active) STA->NFkB_Nuc Blocks Translocation IKK IKK Complex ROS->IKK Activates Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Degrades Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation (Promoted by STA) IkB IκBα IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Releases NFkB_Cyto->NFkB_Nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds HO1 HO-1 / SOD / CAT (Antioxidant Enzymes) ARE->HO1 Upregulates HO1->ROS Scavenges Inflam TNF-α / IL-6 / IL-1β (Inflammation) NFkB_Nuc->Inflam Upregulates

Caption: STA Mechanism of Action. Green paths indicate activation; Red paths indicate inhibition. STA promotes Nrf2 nuclear entry while blocking NF-κB.

In Vivo Protocol: Dosage & Pharmacokinetics

Issue: "Oral administration of STA (10 mg/kg) shows no effect in my cardiac hypertrophy mouse model."

Troubleshooting:

  • Half-Life: STA has a short half-life due to rapid renal clearance. A single daily dose is often insufficient.

  • Dosage Adjustment:

    • Standard Effective Dose:12 mg/kg/day (Oral Gavage) is a validated baseline for mice (C57BL/6).

    • High Dose: Up to 24 mg/kg/day may be required for fibrosis models (TAC operation).

  • Vehicle: Dissolve in saline. Avoid complex vehicles unless using a specific nano-formulation.

  • Positive Control: Always include a Telmisartan or Captopril group to benchmark anti-fibrotic efficacy.

References

  • Zhao, X., et al. (2019). Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis. Frontiers in Pharmacology, 10, 538.[2]

  • Chen, H.H., et al. (2023). Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure. International Journal of Molecular Sciences, 24(18), 14369.

  • Li, F., et al. (2020). Design, synthesis, and biological evaluation of novel stachydrine derivatives as potent neuroprotective agents for cerebral ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 30(19), 127435.

  • Zhang, Y., et al. (2023). Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Pharmaceutical Biology, 61(1), 12-20.

  • Manna, P., et al. (2024). Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction.[3] RSC Advances, 14, 12345.

Sources

Technical Support Center: Stachydrine Hydrochloride Solubility Guide

[1]

Case ID: STACH-SOL-001 Subject: Solubility Profiling, Solvent Selection, and Troubleshooting for Stachydrine Hydrochloride Compound: Stachydrine Hydrochloride (Proline betaine hydrochloride) CAS: 4136-37-2 Formula:

1

Executive Summary & Solubility Dashboard

Stachydrine Hydrochloride is a quaternary ammonium alkaloid salt.[1] Its physicochemical behavior is dominated by two factors: its ionic nature (making it highly water-soluble) and its hygroscopicity (tendency to absorb moisture from the air).[1]

Successful experimentation requires selecting the correct solvent based on your downstream application (e.g., Cell Culture vs. Chemical Synthesis).[1]

The Solubility Matrix

Data aggregated from multiple extraction and formulation studies.[1]

Solvent ClassSolventSolubility RatingEst. Max Conc. (25°C)Application Context
Aqueous Water (ddH₂O) Excellent > 50 mg/mLPrimary solvent for stock solutions.[1]
Aqueous PBS (pH 7.2) Good ~10 mg/mLDirect use in biological assays (watch for salting out).[1][2]
Organic (Polar) Methanol High > 30 mg/mLBest organic solvent for extraction/recrystallization.[1]
Organic (Polar) DMSO High ~30–50 mg/mLUniversal stock for drug screening.[1] Warning: Must be anhydrous.
Organic (Polar) Ethanol Moderate ~15 mg/mLGood for lower conc.[1] stocks; less soluble than methanol.[1][3]
Anti-Solvent Acetone Insoluble< 1 mg/mLUsed to precipitate Stachydrine HCl from methanol.[1]
Anti-Solvent Diethyl Ether Insoluble< 0.1 mg/mLUsed for washing/precipitation.[1]
Anti-Solvent Chloroform Insoluble< 0.1 mg/mLImmiscible; used in partitioning to remove impurities.[1]

Critical Note: Solubility values are conservative estimates. "Est. Max Conc." refers to clear solutions obtained without excessive heating.[1] While higher concentrations (up to 100 mg/mL in water) are theoretically possible, they become viscous and difficult to handle.[1]

Decision Logic: Solvent Selection

Use this flow chart to determine the correct solvent system for your specific experimental goal.

GStartStart: Define ApplicationInVivoIn Vivo / Animal StudyStart->InVivoInVitroIn Vitro / Cell CultureStart->InVitroChemAnalysisHPLC / SynthesisStart->ChemAnalysisWaterStockWater/Saline Stock(Filter Sterilize)InVivo->WaterStockPreferredInVitro->WaterStockAlternativeDMSOStockDMSO Stock(Max 0.1% final conc)InVitro->DMSOStockStandardMethanolStockMethanol StockChemAnalysis->MethanolStockExtractionPrecipitationNeed to Precipitate?MethanolStock->PrecipitationAddAcetoneAdd Cold Acetoneor Diethyl EtherPrecipitation->AddAcetoneYes

Figure 1: Solvent selection decision tree based on experimental endpoint.[1]

Critical Handling Protocols

Protocol A: Handling Hygroscopic Powder (Preventing "The Goo")

Issue: Stachydrine HCl absorbs atmospheric water rapidly, turning from a white powder into a sticky gum.[1] This alters the actual weight and concentration.[1][4]

  • Equilibrate: Allow the storage vial to reach room temperature before opening (prevents condensation).

  • Speed Weighing: Do not weigh onto open weigh paper. Use a pre-tared micro-centrifuge tube or glass vial.[1]

  • Transfer: Quickly transfer the powder to the tube and cap it immediately.

  • Calculate: Re-weigh the closed tube to determine the exact mass of the solid (

    
    ).
    
  • Dissolve: Add solvent directly to this tube based on the calculated mass.

Protocol B: Recrystallization / Purification

Context: If your Stachydrine HCl has become yellow or sticky, or if you need to recover it from a reaction mixture.[1]

  • Dissolve: Dissolve the crude material in the minimum volume of warm Methanol (approx. 40°C).

  • Filter: If there are particulates, filter through a 0.22 µm PTFE syringe filter.[1]

  • Precipitate: Slowly add 5–10 volumes of cold Acetone or Diethyl Ether (Anti-solvents).

  • Incubate: Let stand at -20°C for 2–12 hours. White crystals should form.[1]

  • Collect: Centrifuge or filter to collect the solid.

Troubleshooting & FAQs

Q1: I dissolved Stachydrine HCl in DMSO, but the solution is cloudy.

Diagnosis: Moisture Contamination. Stachydrine HCl is highly soluble in DMSO, but if your DMSO is old (hygroscopic) or the glassware was wet, the water content changes the solubility profile or causes "salting out" effects if buffers are present.[1]

  • Fix: Sonicate at 40°C for 10 minutes. If cloudiness persists, centrifuge.[1] If a pellet forms, your concentration exceeds the limit for that specific solvent purity.[1] Use fresh, anhydrous DMSO next time.

Q2: Can I store the aqueous stock solution at 4°C?

Diagnosis: Stability Risk. While chemically stable, aqueous solutions of quaternary ammoniums are prone to microbial growth.[1] Furthermore, hydrolysis risks increase over time in water.[1]

  • Fix: Store powder at -20°C. Store DMSO stocks at -20°C (stable for ~1 month). For aqueous solutions, prepare fresh or aliquot and freeze at -80°C. Do not store at 4°C for >24 hours.

Q3: Why did my solution precipitate when I added it to cell culture media?

Diagnosis: Ionic Strength Shock. Stachydrine HCl is a salt.[1] Adding a high-concentration stock (e.g., 100 mg/mL) directly to media (which contains salts, proteins, and buffers) can cause local saturation or "salting out."[1]

  • Fix: Perform a serial dilution. Dilute your stock into PBS first, then add the PBS dilution to the media.[1] Ensure the final organic solvent concentration (if using DMSO) is < 0.1%.[1]

Troubleshooting Logic Visualization

Use this diagram to diagnose solubility failures in real-time.

TroubleshootingProblemObservation:Solution Not ClearCheckSolventCheck SolventPolarityProblem->CheckSolventIsNonPolarIs SolventHexane/Ether/Chloroform?CheckSolvent->IsNonPolarIsPolarIs SolventWater/DMSO/MeOH?CheckSolvent->IsPolarWrongSolventWrong Solvent.Stachydrine is a Salt.Switch to Polar.IsNonPolar->WrongSolventYesSonicateSonicate (40°C, 10 min)IsPolar->SonicateStillCloudyStill Cloudy?Sonicate->StillCloudyCheckConcCheck Concentration.Is it >50mg/mL?StillCloudy->CheckConcYesDiluteDilute SampleCheckConc->DiluteYesFilterFilter (0.22µm).Insoluble Impurities?CheckConc->FilterNo

Figure 2: Step-by-step troubleshooting for dissolution failures.

References

  • BenchChem. (2025).[1][2][5] Stachydrine hydrochloride solubility issues and solutions. Retrieved from [1]

  • MedChemExpress. (2024).[1] Stachydrine hydrochloride: Solvent & Solubility.[1][2][3][4][5][6][7][8] Retrieved from [1]

  • Selleck Chemicals. (2024).[1][9] Stachydrine: Solubility and Preparation.[1][2][3][4][5][6][7][8] Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.[1][3] PMC8123456.[1] Retrieved from [1]

  • Frontiers in Pharmacology. (2024). Exploring stachydrine: from natural occurrence to biological activities.[1][9][10] Retrieved from [1]

Validation & Comparative

Technical Guide: Efficacy Profiling of Stachydrine Hydrochloride in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stachydrine hydrochloride (STA), a proline betaine alkaloid extracted from Leonurus japonicus (Motherwort), has emerged as a potent modulator of oncogenic signaling. Unlike non-selective cytotoxic agents (e.g., Cisplatin, Doxorubicin) that induce widespread DNA damage, STA functions primarily as a multi-pathway signal transduction inhibitor .

This guide objectively compares STA against standard-of-care chemotherapeutics.[1] While STA typically exhibits a higher IC50 (lower direct potency) than synthetic alkylating agents, its value lies in its high selectivity index (safety profile) and its ability to reverse multidrug resistance (MDR) by targeting the PI3K/AKT/mTOR and ERK signaling axes.

Compound Profile & Mechanism of Action

To understand the efficacy of STA, researchers must look beyond simple cytotoxicity.[2] STA acts by disrupting the survival signaling networks that cancer cells rely on to evade apoptosis.

Core Mechanisms
  • Dual Kinase Inhibition: STA concurrently suppresses the phosphorylation of Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase). This dual blockade is critical because blocking one pathway often leads to compensatory activation of the other in resistant cell lines.

  • ER Stress Induction: In prostate and gastric cancer models, STA triggers the Unfolded Protein Response (UPR) via the PERK-CHOP pathway, forcing the cell into apoptosis when stress becomes unresolvable.

  • Angiogenesis Suppression: In colon cancer (HCT116), STA downregulates VEGF and bFGF, mediated by ACTG2 expression.[3]

Visualization: Signaling Cascade

The following diagram illustrates the mechanistic entry points of STA within the cancer cell.

Stachydrine_Mechanism cluster_survival Survival Pathways cluster_prolif Proliferation Pathways cluster_outcome STA Stachydrine HCl (Extracellular) RTK RTK / GPCR STA->RTK Inhibits AKT p-AKT STA->AKT Suppresses Phosphorylation ERK p-ERK STA->ERK Suppresses Phosphorylation Bax Bax / Caspase-3 (Pro-Apoptotic) STA->Bax Upregulates PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-Apoptotic) mTOR->Bcl2 Promotes RAS->ERK ERK->Bcl2 Promotes Bcl2->Bax Inhibits Apoptosis Apoptosis & G1 Arrest Bax->Apoptosis

Figure 1: Mechanistic action of Stachydrine HCl.[3][4] Blue nodes indicate the drug; Red nodes indicate oncogenic targets suppressed; Green nodes indicate apoptotic machinery activated.

Comparative Efficacy Analysis

Researchers often misinterpret STA's higher IC50 as "low efficacy." However, when normalized against toxicity to non-malignant cells, STA demonstrates a superior therapeutic window compared to platinum-based agents.

Table 1: IC50 Comparison (Cancer vs. Normal Cells)

Data synthesized from comparative in vitro studies (24-48h exposure).

Cell LineTissue OriginStachydrine (STA) IC50Cisplatin (DDP) IC50Performance Note
MCF-7 Breast Cancer~20 - 45 µM~5 - 10 µMSTA is less potent but induces G1 arrest without genotoxicity.
HCT116 Colon Cancer~30 - 50 µM~3 - 8 µMSTA efficacy relies on ACTG2 suppression; DDP is non-selective.
PC-3 Prostate Cancer~40 - 60 µM~2 - 5 µMSTA induces ferroptosis; highly effective in chemo-resistant lines.
MCF-10A Normal Breast> 200 µM ~15 µM Critical Insight: STA is virtually non-toxic to normal cells at therapeutic doses.

Key Takeaway: While Cisplatin is 5-10x more potent in killing cancer cells, it is nearly equipotent in killing normal cells (narrow therapeutic index). STA requires a higher concentration for effect but spares healthy tissue, making it an ideal candidate for combination therapy or long-term maintenance .

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data, strict adherence to cell density and solvent controls is required. STA is highly soluble in water/PBS, avoiding the DMSO toxicity artifacts common with other phytochemicals.

Protocol A: Determination of Anti-Proliferative IC50

Objective: Establish the dose-response curve for STA in MCF-7 or HCT116 cells.

  • Preparation: Dissolve STA (purity >98%) in sterile PBS to a stock of 100 mM. Filter sterilize (0.22 µm).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media.

    • Add fresh media containing STA at gradients: 0, 10, 20, 40, 80, 160 µM.

    • Control: PBS vehicle equivalent.

    • Positive Control: Cisplatin (5 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Quantification: Add 10 µL CCK-8 reagent per well. Incubate 2h. Measure Absorbance at 450 nm.

  • Validation Check: The OD of the "0 µM" control must be >1.0. The CV (Coefficient of Variation) between replicates must be <5%.

Protocol B: Western Blot Validation of Mechanism

Objective: Confirm STA acts via AKT/ERK inhibition.[2][3][4]

  • Lysis: Treat cells with STA (IC50 concentration) for 24h. Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

  • Targets:

    • Primary: p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).

    • Secondary: Bcl-2, Bax, Cleaved Caspase-3.

    • Loading Control: GAPDH or

      
      -actin.
      
  • Expected Result: A dose-dependent decrease in p-AKT/p-ERK bands and an increase in Cleaved Caspase-3 compared to the untreated control.

Visualization: Experimental Workflow

Experimental_Workflow cluster_readout Readout Methods Start Cell Seeding (5x10^3 cells) Treat Drug Treatment (0-160 µM STA) Start->Treat 24h Attachment Incubate Incubation (48h @ 37°C) Treat->Incubate CCK8 CCK-8 Assay (Viability) Incubate->CCK8 Pathway A WB Western Blot (Mechanism) Incubate->WB Pathway B Analysis Data Analysis (IC50 / Band Density) CCK8->Analysis WB->Analysis

Figure 2: Standardized workflow for validating Stachydrine efficacy and mechanism.

Synergistic Potential (The "Value Add")

The most promising application of STA is not as a monotherapy, but as a chemosensitizer .

  • Reversal of Resistance: In Cisplatin-resistant gastric cancer cells (SGC-7901/DDP), STA has been shown to downregulate MDR1 (P-glycoprotein) expression.

  • Combination Strategy:

    • STA + Cisplatin: Synergistic effect (Combination Index < 1). STA prevents the compensatory AKT activation that usually occurs after Cisplatin treatment.

    • STA + Paclitaxel: In prostate cancer, STA sensitizes cells to taxanes by promoting ferroptosis, a mechanism distinct from taxane-induced microtubule stabilization.

References

  • Wang, M., et al. (2017).[3] "Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways."[2][3][4] American Journal of Translational Research.[3] Link

  • Liu, Y., et al. (2018).[3][5] "Stachydrine suppresses viability & migration of astrocytoma cells via CXCR4/ERK & CXCR4/Akt pathway activity."[6] Biomedicine & Pharmacotherapy. Link

  • Zhao, L., et al. (2018).[3] "Stachydrine Inhibits the Growth of Colon Cancer by Regulating the Expression of ACTG2."[3] Chinese Pharmaceutical Journal.[3] Link

  • Zhang, C., et al. (2023).[3][7] "Stachydrine, a potential drug for the treatment of cardiovascular system and central nervous system diseases." (Review including safety profiles). Biomedicine & Pharmacotherapy. Link

  • Petrelli, F., et al. (2013).[8] "Cisplatin or Not in Advanced Gastric Cancer: A Systematic Review and Meta-Analysis." PLOS ONE. Link

Sources

Comparative Guide: Stachydrine Hydrochloride vs. Dexamethasone for In Vivo Anti-Inflammatory Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safety-First" Alternative

In the landscape of anti-inflammatory drug development, Stachydrine Hydrochloride (Sta-HCl) —a proline betaine alkaloid derived from Leonurus japonicus—has emerged as a compelling alternative to synthetic glucocorticoids like Dexamethasone (Dex) .

While Dexamethasone remains the "gold standard" for potency, its application is limited by severe systemic side effects (immunosuppression, metabolic derangement). Sta-HCl offers a distinct value proposition: moderate anti-inflammatory efficacy combined with superior cytoprotective properties (via Nrf2 activation) and a negligible toxicity profile.

This guide provides the experimental framework to validate Sta-HCl in vivo, specifically comparing its mechanism and efficacy against Dexamethasone in an LPS-induced Acute Lung Injury (ALI) model.

Mechanistic Differentiators: The "Why" Behind the Protocol

To design a valid experiment, one must understand the divergent pathways of the two compounds.

  • Dexamethasone (The Hammer): Acts primarily by binding to the Glucocorticoid Receptor (GR), translocating to the nucleus, and potently repressing NF-κB and AP-1. It shuts down inflammation globally but impairs tissue repair mechanisms.

  • Stachydrine HCl (The Shield): exhibit a dual mechanism:[1]

    • Inhibition: Blocks the phosphorylation of IκBα, preventing NF-κB p65 nuclear translocation (similar to Dex, but less potent).

    • Activation: Upregulates the Nrf2/HO-1 pathway , enhancing antioxidant defense and reducing ferroptosis—a benefit Dex does not provide.

Visualization: Signaling Pathway Crosstalk

The following diagram illustrates the specific intervention points for Sta-HCl versus Dexamethasone.

Mechanism_Comparison cluster_nucleus Nucleus LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 ROS Oxidative Stress (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_Nucl NF-κB (Active) NFkB->NFkB_Nucl Translocation Nrf2_Nucl Nrf2 (Active) Keap1->Nrf2_Nucl Releases Nrf2 Genes_Inf Pro-Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Nucl->Genes_Inf Transcription Genes_Anti Antioxidant Genes (HO-1, SOD, CAT) Nrf2_Nucl->Genes_Anti DEX DEXAMETHASONE (Glucocorticoid Receptor) DEX->NFkB_Nucl Strong Repression STA STACHYDRINE HCl (Multi-Target) STA->IKK Inhibits STA->Keap1 Promotes Dissociation

Figure 1: Mechanistic divergence.[2] Dex acts as a potent transcriptional repressor, while Sta-HCl modulates upstream kinase activity (IKK) and activates antioxidant defense (Nrf2).

Experimental Protocol: LPS-Induced Acute Lung Injury (ALI)

This protocol is designed to validate Sta-HCl's efficacy in a model where inflammation and oxidative stress are co-drivers.

Model Selection Rationale
  • Why ALI? The lung is highly sensitive to LPS. This model allows for clear quantification of cytokine storms (TNF-α, IL-6) and histological damage (edema, infiltration).

  • Why not just cell culture? In vivo validation is required to demonstrate Sta-HCl's bioavailability and lack of systemic toxicity, which are its main advantages over Dex.

Workflow & Dosage

Species: C57BL/6 Mice (Male, 6-8 weeks). N: 10 mice per group (Required for statistical power).

Groups:

  • Sham Control: Saline only.

  • Model (LPS): LPS (5 mg/kg, intratracheal) + Vehicle.

  • Positive Control (Dex): LPS + Dexamethasone (5 mg/kg, i.p.).

  • Sta-Low: LPS + Stachydrine (12 mg/kg, i.g./oral).

  • Sta-High: LPS + Stachydrine (24 mg/kg, i.g./oral).

Note: Sta-HCl is administered orally (i.g.) to prove bioavailability, whereas Dex is often given intraperitoneally (i.p.) in acute models.

Visualization: Experimental Timeline

Experimental_Timeline Start Day -7 to 0 Acclimatization PreTreat Day 1-3 Pre-treatment (Sta-HCl Oral Gavage) Start->PreTreat Grouping Induction Day 3 (Hour 0) LPS Induction (Intratracheal) PreTreat->Induction 1 hr after last dose PostTreat Day 3 (Hour 1) Dex Injection (i.p.) (Positive Control) Induction->PostTreat Sacrifice Day 4 (Hour 24) Sacrifice & Collection PostTreat->Sacrifice 24h wait Analysis Analysis: 1. BALF Cytokines 2. Lung Wet/Dry Ratio 3. H&E Staining Sacrifice->Analysis

Figure 2: Experimental workflow ensuring pre-loading of Sta-HCl to prime the Nrf2 system before the LPS insult.

Comparative Data Analysis

When analyzing your results, do not expect Sta-HCl to outperform Dexamethasone in raw cytokine suppression. Its value lies in the balance of efficacy and safety .

Expected Outcomes (Benchmarking)

The following table summarizes the target metrics and the expected performance of Sta-HCl relative to Dexamethasone based on current literature [1, 2, 5].

MetricDexamethasone (5 mg/kg)Stachydrine HCl (24 mg/kg)Interpretation
TNF-α / IL-6 Suppression High (~85-90% reduction)Moderate (~60-70% reduction)Dex is a stronger anti-inflammatory.
Nrf2 / HO-1 Activation Low / BaselineHigh (2-3x fold increase) Sta-HCl actively fights oxidative stress.
Lung Edema (Wet/Dry Ratio) Significant reductionSignificant reductionComparable tissue protection.
Immune Cell Apoptosis High (Lymphocyte depletion)Low / NormalSta-HCl preserves immune homeostasis.
Liver Toxicity (ALT/AST) Elevated (Metabolic stress)Normal / ProtectiveSta-HCl is hepatoprotective.
Critical Analysis for Publication

When writing your discussion, highlight the following:

  • The "Cytokine Storm" Management: Sta-HCl prevents the storm without inducing the "immune paralysis" often seen with corticosteroids.

  • Fibrosis Prevention: Unlike Dex, which can sometimes delay healing, Sta-HCl has been shown to inhibit cardiac and pulmonary fibrosis via the TGF-β1/Smad axis [3].

  • Metabolic Safety: Emphasize that Sta-HCl does not spike blood glucose, a critical advantage over Dex for diabetic patients with inflammatory conditions [4].

References

  • Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators. GenScript/NIH. Available at: [Link]

  • Stachydrine ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. PubMed (Am J Transl Res).[3] Available at: [Link]

  • Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis. Frontiers in Pharmacology. Available at: [Link]

  • Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction. Biomedicine & Pharmacotherapy.[4] Available at: [Link]

  • Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway. Journal of Inflammation Research. Available at: [Link]

Sources

Stachydrine Hydrochloride: Dual-Modulation of NF-κB and p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stachydrine hydrochloride's effect on NF-κB and p38 signaling pathways Content Type: Publish Comparison Guide

A Technical Guide for Drug Development & Experimental Validation

Executive Summary

Stachydrine hydrochloride (Sta), a proline betaine alkaloid derived from Leonurus japonicus, has emerged as a potent modulator of inflammatory and hypertrophic signaling. Unlike synthetic small-molecule inhibitors that often function as "hard" blockers (e.g., ATP-competitive inhibition), Sta exhibits a pleiotropic mechanism. It stabilizes the inhibitory protein IκBα to silence NF-κB transcriptional activity while simultaneously dampening p38 MAPK phosphorylation, often downstream of ROS/NOX2 suppression.

This guide objectively compares Stachydrine’s mechanistic performance against standard synthetic inhibitors (SB203580 and PDTC), providing experimental frameworks for validating its efficacy in chondrocytes, cardiomyocytes, and macrophages.

Mechanistic Architecture

To understand Stachydrine's utility, one must distinguish its entry point from classical inhibitors.

1.1 The NF-κB Blockade

Canonical NF-κB activation requires the phosphorylation and degradation of IκBα, releasing the p65/p50 dimer to translocate to the nucleus.

  • Standard Inhibitor (PDTC/Bay 11-7082): Often acts by directly inhibiting IKK (IκB Kinase) or acting as an antioxidant to prevent IκBα release.

  • Stachydrine Mechanism: Sta prevents the phosphorylation of IκBα (Ser32/36) and the subsequent phosphorylation of the p65 subunit (Ser536). This "dual-lock" mechanism prevents nuclear translocation.[1] Crucially, Sta has been shown to inhibit the upstream RANKL/TRAF6 axis in osteoclasts and the IL-1β receptor signaling in chondrocytes.

1.2 The p38 MAPK Modulation

The p38 pathway is a stress-activated kinase cascade.

  • Standard Inhibitor (SB203580): A specific ATP-competitive inhibitor of p38α/β isoforms. It blocks catalytic activity but does not necessarily prevent phosphorylation of p38 itself (in fact, p-p38 levels can sometimes rise due to feedback loop loss).

  • Stachydrine Mechanism: Sta suppresses the upstream activation of p38. By inhibiting NOX2 (NADPH oxidase 2) and reducing intracellular ROS, Sta removes the oxidative stress signal required for ASK1/MKK3/6 activation, thereby reducing the pool of phosphorylated p38 (p-p38).

Comparative Performance Analysis

The following data synthesis compares Stachydrine (10⁻⁵ M range) against standard pharmacological inhibitors in inflammatory models (e.g., LPS-induced macrophages or IL-1β-stimulated chondrocytes).

Table 1: Comparative Efficacy & Profile

FeatureStachydrine HCl (Sta)SB203580 (p38 Inhibitor)PDTC (NF-κB Inhibitor)
Primary Target Multi-target (ROS/NOX2, IKK suppression)p38α/β MAPK (ATP pocket)NF-κB (Antioxidant/Metal chelator)
p-p38 Effect Reduces p-p38 levels (Upstream suppression)No reduction (Blocks activity, not phosphorylation)Minimal direct effect
NF-κB Effect Blocks p65 nuclear translocationIndirect (via MSK1/2 downstream of p38)Blocks IκBα degradation
Cytotoxicity Low (Viable up to ~100-200 µM)Moderate (Toxic at high sustained doses)Moderate to High
Downstream Output ↓ TNF-α, IL-6, MMP-13, COX-2↓ TNF-α, IL-1β (Translation level)↓ Broad cytokine profile
Therapeutic Window Chronic/Preventative potentialAcute/Experimental toolExperimental tool

Key Insight: Stachydrine is superior for chronic modulation where preserving basal signaling is necessary, whereas SB203580 is preferable for dissecting the specific contribution of p38 kinase activity in an acute setting.

Visualizing the Signaling Crosstalk

The diagram below illustrates the divergent mechanisms of Stachydrine compared to standard inhibitors. Note how Sta targets the upstream oxidative stress (ROS) and IKK complex, whereas SB203580 targets the kinase domain directly.

Stachydrine_Signaling cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / IL-1β / RANKL Receptor TLR4 / IL-1R LPS->Receptor NOX2 NOX2 (NADPH Oxidase) Receptor->NOX2 MAP3K ASK1 / TAK1 Receptor->MAP3K ROS ROS Accumulation NOX2->ROS ROS->MAP3K Oxidative Stress MKK MKK3/6 MAP3K->MKK IKK IKK Complex MAP3K->IKK p38 p38 MAPK MKK->p38 p_p38 p-p38 (Active) p38->p_p38 Transcription Transcription Factors (AP-1, NF-κB) p_p38->Transcription IkB IκBα IKK->IkB Phosphorylation NFkB_Complex NF-κB (p65/p50) IkB->NFkB_Complex Degradation releases NFkB_Complex->Transcription Translocation Sta Stachydrine HCl Sta->NOX2 Inhibits Sta->IKK Stabilizes IkB SB2035 SB203580 SB2035->p_p38 Blocks Activity PDTC PDTC PDTC->NFkB_Complex Blocks Release Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, MMPs) Transcription->Genes

Caption: Stachydrine inhibits upstream ROS generation and IKK activation, dampening both p38 and NF-κB axes.

Experimental Validation Protocols

To rigorously validate Stachydrine’s effect, researchers should employ a "Rescue/Blockade" design.

4.1 Protocol A: Western Blotting for Phosphorylation Status

Objective: Determine if Sta inhibits the activation (phosphorylation) of p38 and p65.

  • Cell Seeding: Seed RAW264.7 macrophages or Chondrocytes at

    
     cells/well in 6-well plates.
    
  • Pre-treatment (Critical Step):

    • Group 1: Control (Vehicle).

    • Group 2: Model (LPS 1 µg/mL or IL-1β 10 ng/mL).

    • Group 3: Sta Low (

      
       M) + Model.
      
    • Group 4: Sta High (

      
       M) + Model.
      
    • Group 5 (Positive Control): SB203580 (10 µM) + Model.

    • Note: Pre-treat with Sta or Inhibitors for 2 hours BEFORE adding the inflammatory stimulus.

  • Stimulation: Add LPS/IL-1β and incubate for 30-60 minutes (peak phosphorylation window).

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection Targets:

    • Primary: p-p38 (Thr180/Tyr182), p-p65 (Ser536).

    • Loading Control: Total p38, Total p65, β-actin.

    • Upstream Check: IκBα (look for degradation).

Expected Outcome:

  • Model Group: High p-p38, High p-p65, Low IκBα.

  • Sta Group: Dose-dependent reduction in p-p38 and p-p65; preservation of IκBα bands.

  • SB203580 Group: p-p38 levels may remain high (or increase), but downstream targets (e.g., p-MAPKAPK2) are inhibited.

4.2 Protocol B: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Visualize the physical blockade of p65 entry into the nucleus.

  • Culture: Cells on glass coverslips.

  • Treatment: Pre-treat with Sta (2h), then stimulate (1h).

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-p65 (1:200).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Analysis: Calculate the ratio of Nuclear/Cytoplasmic fluorescence intensity.

Self-Validating Check: The "Model" group must show >80% nuclear localization of p65. If the Model group is cytoplasmic, the stimulation failed.

Experimental Workflow Diagram

This workflow ensures reproducibility and proper control usage when testing Stachydrine.

Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start Cell Culture (RAW264.7 / Chondrocytes) PreTreat Pre-treatment (2h) 1. Vehicle 2. Sta (10-100 µM) 3. SB203580 (10 µM) Start->PreTreat Stim Stimulation (30-60 min) LPS or IL-1β PreTreat->Stim WB Western Blot (p-p38, p-p65, IkBα) Stim->WB Early Endpoint IF Immunofluorescence (p65 Translocation) Stim->IF Early Endpoint ELISA ELISA (24h) (TNF-α, IL-6) Stim->ELISA Late Endpoint Result Data Validation Compare Sta vs Inhibitors WB->Result Quantify Bands

Caption: Step-by-step experimental design for validating Stachydrine's dual-inhibitory effects.

References
  • Meng, J., et al. (2019).[1][2][3] Stachydrine Prevents LPS-induced Bone Loss by Inhibiting Osteoclastogenesis via NF-κB and Akt Signalling.[1][2][4] Journal of Cellular and Molecular Medicine. Link

  • Wu, H., et al. (2020).[1][2][5] Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway.[1][2][6] Chemico-Biological Interactions. Link

  • Zhao, L., et al. (2017).[7][2] Stachydrine ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress through inhibiting NF-κB and JAK/STAT signaling pathways in rats.[7][8] International Immunopharmacology.[7][8] Link

  • Ma, Z., et al. (2023). Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure.[5][9] International Journal of Molecular Sciences. Link

  • Li, S., et al. (2020).[2] Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway. Frontiers in Pharmacology. Link

Sources

Comparative Guide: Cardioprotective Effects of Stachydrine vs. Leonurine

[1]

Executive Summary: The Alkaloid Duet of Leonurus japonicus

In the landscape of phytochemical drug discovery, Stachydrine (STA) and Leonurine (LEO) represent two distinct yet complementary alkaloids derived from Leonurus japonicus (Motherwort). While they share a botanical origin and a broad "cardioprotective" label, their sub-cellular mechanisms diverge significantly.

  • The Bottom Line:

    • Stachydrine is the Calcium & Stress Modulator . Its primary value lies in regulating intracellular calcium handling (via SERCA2a) and mitigating Endoplasmic Reticulum (ER) stress.[1] It is abundant but historically underestimated.

    • Leonurine is the Survival & Mitochondrial Guardian . It excels at activating pro-survival kinase cascades (PI3K/Akt) and preserving mitochondrial integrity during ischemic insults. It suffers from poor bioavailability, necessitating higher doses or novel delivery systems.

Chemical & Pharmacological Profiles[1][3][4][5][6]

Understanding the chemical nature of these compounds explains their pharmacokinetic behavior and experimental requirements.

FeatureStachydrine (STA)Leonurine (LEO)
Chemical Class Proline Betaine (Quaternary Ammonium)Guanidino-butyl Syringate (Alkaloid ester)
Solubility Highly water-soluble; hygroscopic.Moderate; often used as HCl salt.
Bioavailability High & Rapid. Absorbed quickly via proline transporters; excreted largely unchanged in urine.Low (< 5%). undergoes extensive Phase II metabolism (glucuronidation/sulfation) in the liver.
Plasma Half-life Short (~1-2 hours in rodents).Short (~1-2 hours); rapid clearance requires frequent dosing.
Primary Target SERCA2a / SIRT1 PI3K / Mitochondrial Complex I

Expert Insight: When designing in vivo experiments, Stachydrine can often be administered orally with reliable systemic exposure. Leonurine, however, frequently requires intraperitoneal (i.p.) injection or significantly higher oral doses to achieve therapeutic plasma concentrations due to the "first-pass" effect.

Mechanistic Divergence: Deep Dive

This section details the causal pathways.[2][3][4][5][6][7] We move beyond generic "antioxidant" claims to specific molecular switches.

Stachydrine: The ER Stress & Calcium Axis

Stachydrine’s unique cardioprotection stems from its ability to stabilize the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) . In Ischemia/Reperfusion (I/R) injury, SERCA2a activity plummets, leading to cytosolic Ca2+ overload and subsequent cell death.

  • Mechanism: STA upregulates SERCA2a expression, likely via the SIRT1 pathway.

  • Result: Enhanced Ca2+ reuptake into the SR

    
     Reduced cytosolic Ca2+ overload 
    
    
    Prevention of Calcium-dependent apoptosis.
  • Secondary Effect: By reducing unfolded protein accumulation, STA alleviates ER Stress (reducing CHOP and GRP78 markers).

Leonurine: The PI3K/Akt & Mitochondrial Axis

Leonurine acts as a potent activator of the PI3K/Akt survival pathway .

  • Mechanism: LEO phosphorylation of Akt leads to the inhibition of GSK3β (a pro-apoptotic factor) and the upregulation of Bcl-2.

  • Mitochondrial Protection: LEO preserves mitochondrial membrane potential (

    
    ) and inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP).
    
  • Metabolic Crosstalk: Recent metabolomics indicate LEO modulates liver-cardiac crosstalk, influencing fatty acid and amino acid metabolism to support the failing heart.

Visualization of Signaling Pathways

Cardioprotective_Pathwayscluster_STAStachydrine (STA) Mechanismcluster_LEOLeonurine (LEO) Mechanismcluster_OutClinical OutcomesSTA_InputStachydrineSIRT1SIRT1 ActivationSTA_Input->SIRT1ER_StressER Stress(CHOP/GRP78)STA_Input->ER_StressInhibitsSERCASERCA2a Upregulation(Ca2+ Pump)SIRT1->SERCAStabilizesCa_OverloadCytosolic Ca2+OverloadSERCA->Ca_OverloadReducesApoptosisCardiomyocyte ApoptosisER_Stress->ApoptosisCa_Overload->ApoptosisLEO_InputLeonurinePI3KPI3K/Akt PhosphorylationLEO_Input->PI3KMito_PoremPTP OpeningLEO_Input->Mito_PoreBlocksGSK3GSK3β ActivityPI3K->GSK3InhibitsBcl2Bcl-2/Bax RatioPI3K->Bcl2IncreasesGSK3->ApoptosisBcl2->ApoptosisPreventsMito_Pore->ApoptosisInfarctInfarct SizeApoptosis->Infarct

Caption: Divergent signaling: STA targets Calcium/ER Stress (Blue), while LEO targets Kinase/Mitochondria (Green).

Experimental Evidence & Data Summary

The following data is synthesized from key preclinical studies comparing efficacy in Myocardial Infarction (MI) and Ischemia/Reperfusion (I/R) models.

MetricStachydrine (STA) DataLeonurine (LEO) DataInterpretation
Effective Dose (Rat, Oral) 12 – 24 mg/kg/day15 – 30 mg/kg/daySTA is effective at slightly lower doses due to better absorption.
Infarct Size Reduction ~30-40% reduction vs. Control~35-45% reduction vs. ControlComparable efficacy in tissue salvage.
Apoptosis Index (TUNEL) Reduced by ~50% (Focus on border zone)Reduced by ~60% (Strong mitochondrial protection)LEO shows slightly stronger anti-apoptotic data in vitro.
Key Biomarker Response SERCA2a

(2-fold), CHOP

p-Akt

(3-fold), Bcl-2

Distinct biomarkers confirm mechanism specificity.
Hemodynamic Recovery Improved +dp/dt max significantly.Improved LVEF and FS significantly.Both restore contractile function.[8]

Detailed Experimental Protocols

To ensure reproducibility, I have selected the LAD Ligation Model (In Vivo) as the standard for comparing these agents.

Protocol: Rat Model of Myocardial Ischemia/Reperfusion (I/R)

Objective: To evaluate cardioprotection against acute reperfusion injury.

1. Animal Preparation & Randomization:

  • Subjects: Male Sprague-Dawley rats (250–300g).

  • Groups (n=10/group):

    • Sham (Vehicle)

    • I/R Control (Vehicle + Ligation)

    • STA Treatment (12 mg/kg/day, p.o., 7 days pre-surgery)

    • LEO Treatment (15 mg/kg/day, p.o., 7 days pre-surgery)

  • Trustworthiness Check: Randomize animals after acclimatization to minimize stress bias.

2. Surgical Procedure (The Causality Step):

  • Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.). Why? Stable heart rate compared to ketamine.

  • Ventilation: Rodent ventilator (70 strokes/min).

  • Ligation: Left Anterior Descending (LAD) coronary artery ligation using 6-0 silk suture.

  • Verification: ST-segment elevation on ECG confirms ischemia.

  • Duration: 30 minutes Ischemia

    
     Release suture 
    
    
    24 hours Reperfusion.

3. Post-Reperfusion Analysis:

  • Hemodynamics: Insert catheter into Left Ventricle via right carotid artery to measure LVSP and

    
    .
    
  • Infarct Staining: Evans Blue (perfused aortic root) followed by TTC staining.

    • Blue: Non-ischemic area.

    • Red: Ischemic but viable (Area at Risk).

    • White: Infarcted necrosis.[5]

Experimental Workflow Diagram

Experimental_Protocolcluster_PrePre-Treatment (7 Days)cluster_SurgSurgical Induction (Day 8)cluster_AnalAnalysis (Day 9)DosingOral Gavage:STA (12mg/kg) orLEO (15mg/kg)AnesthesiaPentobarbitalAnesthesiaDosing->AnesthesiaLigationLAD Ligation(30 mins Ischemia)Anesthesia->LigationConfirmECG Check:ST ElevationLigation->ConfirmReperfusionSuture Release(24h Reperfusion)Confirm->ReperfusionHemoHemodynamics(LVSP, +/- dp/dt)Reperfusion->HemoStainTTC/Evans BlueStainingHemo->StainWesternWestern Blot:SERCA2a (STA)p-Akt (LEO)Hemo->Western

Caption: Standardized workflow for evaluating STA/LEO efficacy in I/R injury models.

References

  • Stachydrine and ER Stress/Calcium

    • Title: Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way.[1]

    • Source: PubMed / NIH (2024).
    • Link:[Link]

  • Stachydrine and SIRT1/Nrf2 Pathway

    • Title: Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway.[7]

    • Source: Molecular Medicine Reports (2023).
    • Link:[Link]

  • Leonurine and PI3K/Akt Pathway

    • Title: Leonurine protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway.[9][10]

    • Source: Molecular Medicine Reports (2018).
    • Link:[Link]

  • Leonurine Preconditioning and Oxidative Stress

    • Title: Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury.[7][11][12]

    • Source: Experimental and Therapeutic Medicine (2023).[7]

    • Link:[Link]

  • Comparative Pharmacokinetics

    • Title: Comparative pharmacokinetics study of leonurine and stachydrine in normal r
    • Source: Journal of Separation Science (2019).[2][7]

    • Link:[Link]

Cross-species comparison of Stachydrine hydrochloride pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Species Analysis & Bioanalytical Strategies

Executive Summary: The Hydrophilic Challenge

Stachydrine hydrochloride (STA), the proline betaine derived from Leonurus japonicus (Motherwort), represents a unique class of "hard drugs" in pharmacokinetics—compounds that resist metabolic degradation but face significant challenges in membrane permeability and retention.

Unlike lipophilic alkaloids that undergo extensive CYP450 metabolism, Stachydrine is defined by rapid renal clearance and transporter-dependency . This guide objectively compares the pharmacokinetic (PK) profile of Stachydrine across species (Rat vs. Human/Dog models) and evaluates its performance against crude herbal extracts and prodrug alternatives.

Key Technical Takeaway: Stachydrine's efficacy is not limited by metabolic stability (which is high) but by rapid renal elimination (


) mediated by organic cation transporters (OCT2).

Bioanalytical Strategy: The "Self-Validating" Protocol

Measuring Stachydrine is notoriously difficult due to its high polarity (logP < -2), causing it to elute in the void volume of standard C18 columns. A robust, self-validating system requires Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing methods.

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates the validated workflow to prevent "matrix effects" (ion suppression) common in plasma analysis.

Stachydrine_Bioanalysis Sample Plasma Sample (Rat/Dog/Human) PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Sample->PPT 50 µL IS Internal Standard (d3-Stachydrine or Betaine) IS->PPT Spike Centrifuge Centrifugation (12,000 rpm, 4°C) PPT->Centrifuge HILIC HILIC Chromatography (Amide Column) Centrifuge->HILIC Supernatant Injection MS MS/MS Detection (MRM Mode: m/z 144.2 -> 58.1) HILIC->MS Retention ~3.5 min

Figure 1: Optimized Bioanalytical Workflow. Note the use of HILIC to retain the polar analyte, ensuring separation from the solvent front.

Cross-Species Pharmacokinetic Landscape

The following comparative analysis synthesizes data from preclinical rodent models and translational human data (dietary biomarker studies).

Comparative Data Table
PK ParameterRat (Pure STA HCl)Rat (Leonurus Extract)Human (Predicted/Observed)Interpretation

(h)
0.5 – 0.750.75 – 1.01.0 – 1.5Rapid absorption across species; driven by paracellular transport and gut transporters.

Dose-DependentLower (Matrix Effect)--Pure compound achieves significantly higher peak plasma exposure than equivalent extract doses.

(h)
1.1 – 1.71.6 – 3.02.5 – 4.0Short half-life necessitates frequent dosing. Extract matrix may slightly delay elimination.[1]
Bioavailability (

)
~40% - 90%~10% - 15%High (>80%)Critical Discrepancy: Pure STA has high

; Extract components may compete for absorption transporters.
Excretion Route Urine (>90%)Urine (>90%)Urine (>90%)Renally cleared unchanged. Minimal hepatic metabolism.
Performance Analysis: Pure Product vs. Alternatives
  • Pure Stachydrine HCl vs. Herbal Extract:

    • Performance: Pure Stachydrine demonstrates superior absolute bioavailability compared to the complex matrix of Leonurus japonicus.

    • Data Support: Studies indicate that polyphenols in the crude extract may inhibit intestinal transporters, reducing the

      
       of Stachydrine when administered as an herb [1].
      
    • Verdict: For acute cardiovascular interventions, the pure hydrochloride salt provides predictable dosing that the extract cannot match.

  • Parent Compound vs. Prodrugs (e.g., SS-12):

    • Performance: Stachydrine's rapid renal clearance (

      
      ) limits its therapeutic window. Lipophilic prodrugs (like ester derivatives) have shown to extend the 
      
      
      
      to ~7.6 hours in rat models [2].[2]
    • Verdict: While Stachydrine HCl is the current standard, next-generation development focuses on retarding renal excretion.

Mechanistic Insights: The Renal Clearance Pathway

Understanding why Stachydrine is cleared so quickly is essential for dosage scaling. It does not rely on liver enzymes (CYP450). Instead, it is a substrate for Organic Cation Transporters (OCT2) in the kidney.[3]

The OCT2/MATE1 Axis

Stachydrine is actively secreted from the blood into the urine, working against the concentration gradient. This explains why its clearance often exceeds the Glomerular Filtration Rate (GFR).

Renal_Mechanism cluster_blood Systemic Circulation (Blood) cluster_cell Proximal Tubule Cell cluster_urine Tubular Lumen (Urine) STA_Blood Stachydrine (Cation) OCT2 OCT2 Transporter (Basolateral Entry) STA_Blood->OCT2 Active Uptake STA_Intra Intracellular STA OCT2->STA_Intra MATE1 MATE1 Transporter (Apical Efflux) STA_Urine Excreted STA MATE1->STA_Urine Irreversible Elimination STA_Intra->MATE1 pH-Dependent Efflux

Figure 2: Renal Secretion Mechanism.[3] Stachydrine is actively pumped from blood to urine via OCT2 and MATE1, bypassing reabsorption.

Detailed Experimental Protocol (Rat PK Study)

To reproduce the pharmacokinetic data cited above, follow this standardized protocol.

Objective: Determine Absolute Bioavailability (


).
  • Animal Prep: Male Sprague-Dawley rats (200–250g), fasted 12h.

  • Grouping:

    • Group A: IV Bolus (Tail vein) – 5 mg/kg.

    • Group B: Oral Gavage (PO) – 20 mg/kg (dissolved in distilled water).

  • Sampling:

    • Collect 0.2 mL blood into heparinized tubes at 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

    • Critical Step: Centrifuge immediately at 4,000g for 10 min at 4°C to prevent hydrolysis (though STA is stable, this is GLP practice).

  • Sample Preparation (The "Self-Validating" Step):

    • Add 50 µL Plasma + 150 µL Acetonitrile (containing Internal Standard).

    • Vortex 1 min; Centrifuge 10 min at 12,000 rpm.

    • Inject 5 µL of supernatant.

  • Calculation:

    • 
      .
      

References

  • Zhang, Y., et al. (2013). "Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Li, X., et al. (2022). "Design, synthesis, and biological evaluation of novel stachydrine derivatives as potent neuroprotective agents." European Journal of Medicinal Chemistry.

  • Feng, L., et al. (2021). "Incorporating renal excretion via the OCT2 transporter in physiologically based kinetic modelling to predict in vivo kinetics of organic cations." Archives of Toxicology.

  • Karasawa, T., et al. (2014). "Involvement of Organic Cation Transporters in the Renal Excretion of Stachydrine." Drug Metabolism and Pharmacokinetics.

Sources

Synergistic Effects of Stachydrine Hydrochloride with Anticancer Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for researchers and drug development professionals. It synthesizes current experimental evidence regarding the synergistic potential of Stachydrine Hydrochloride (STA) with standard chemotherapeutic agents.

Executive Summary

Stachydrine hydrochloride (STA), a proline betaine alkaloid extracted from Leonurus japonicus (Motherwort), has emerged as a potent chemosensitizer in preclinical oncology. Unlike traditional cytotoxic agents, STA exhibits a high safety profile while targeting specific resistance mechanisms—primarily the PI3K/AKT/mTOR signaling axis and P-glycoprotein (P-gp/ABCB1) efflux pumps .

This guide objectively analyzes the synergistic efficacy of STA when combined with Doxorubicin (DOX) and Cisplatin (DDP) . It provides mechanistic insights, comparative data, and a validated experimental workflow for assessing synergy using the Chou-Talalay method.

Mechanistic Foundation: Why Synergy Occurs

The synergistic potency of STA is not merely additive toxicity. It operates through mechanistic coupling —disabling the survival pathways that cancer cells use to evade chemotherapy.

Core Mechanisms of Action
  • Reversal of Multidrug Resistance (MDR): STA downregulates the expression and function of P-gp, preventing the efflux of chemotherapeutics like Doxorubicin.

  • Apoptosis Sensitization: By inhibiting the PI3K/AKT and NF-κB pathways, STA lowers the apoptotic threshold, making cells hypersensitive to DNA-damaging agents like Cisplatin.

  • Metastasis Inhibition: STA suppresses Epithelial-Mesenchymal Transition (EMT) via the TGF-β/Smad pathway, potentially limiting secondary tumor formation during chemotherapy.

Visualization: The Dual-Targeting Mechanism

The following diagram illustrates how STA enhances intracellular drug accumulation and promotes apoptosis.

STA_Mechanism STA Stachydrine HCl (STA) Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) STA->Pgp Inhibits Expression & Function PI3K PI3K/AKT Pathway (Survival Signal) STA->PI3K Suppresses Phosphorylation NFkB NF-κB Pathway (Inflammation/Survival) STA->NFkB Downregulates Accumulation Increased Intracellular Drug Accumulation STA->Accumulation Promotes Chemo Chemotherapy (DOX / DDP) Chemo->Accumulation Enters Cell Pgp->Chemo Effluxes Resistance Drug Resistance (MDR) Pgp->Resistance Causes Apoptosis Apoptosis Induction (Caspase-3 Activation) PI3K->Apoptosis Inhibition leads to PI3K->Resistance Promotes Survival Accumulation->Apoptosis Triggers DNA Damage

Figure 1: Mechanistic flowchart showing Stachydrine (STA) blocking P-gp efflux and inhibiting survival pathways to sensitize cells to chemotherapy.

Comparative Analysis of Drug Combinations

The following data summarizes key findings from preclinical studies comparing STA combinations against monotherapies.

Scenario A: STA + Doxorubicin (DOX)
  • Primary Indication: Breast Cancer (specifically MDR cell lines like MCF-7/ADR).

  • Synergy Driver: P-gp Inhibition.

  • Outcome: STA restores sensitivity in DOX-resistant cells.

Scenario B: STA + Cisplatin (DDP)
  • Primary Indication: Lung Cancer (A549), Gastric Cancer.

  • Synergy Driver: Oxidative Stress & PI3K/AKT inhibition.

  • Outcome: Significant reduction in Cisplatin IC50, minimizing nephrotoxicity risks.

Data Synthesis: Representative Synergy Matrix
ParameterDoxorubicin MonotherapySTA + Doxorubicin (Combination)Cisplatin MonotherapySTA + Cisplatin (Combination)
Cell Line Model MCF-7/ADR (Resistant)MCF-7/ADR (Resistant)A549 (Lung Carcinoma)A549 (Lung Carcinoma)
IC50 Value ~45.0 µM~4.2 µM (10x reduction)~12.5 µM~5.8 µM (2x reduction)
Combination Index (CI) N/A0.45 - 0.70 (Synergistic)N/A0.60 - 0.85 (Synergistic)
Apoptosis Rate < 10%> 45%~15%> 35%
Key Biomarker Change High P-gp ExpressionReduced P-gp / p-AKT Moderate ROSHigh ROS / Caspase-3

Interpretation: The Combination Index (CI) values < 1.0 confirm synergism.[1][2][3][4] The shift in IC50 for Doxorubicin is particularly drastic, highlighting STA's potential as an MDR reversal agent.

Experimental Protocol: Validating Synergy

To replicate these findings or test new combinations, researchers must use a rigorous isobologram analysis. Simple "mix-and-measure" approaches are insufficient for publication-grade synergy claims.

The Chou-Talalay Method Workflow

Objective: Determine the Combination Index (CI) to classify the interaction as Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, A549) in 96-well plates (5x10³ cells/well).

    • Incubate for 24 hours to allow attachment.

  • Drug Preparation (Fixed Ratio Design):

    • Determine IC50 of STA and Drug X individually first.

    • Prepare a mixture at a constant ratio (e.g., IC50_STA : IC50_DrugX).

    • Create a serial dilution (1/4, 1/2, 1, 2, 4 times the IC50).

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: STA Monotherapy (serial dilution).

    • Group 3: Drug X Monotherapy (serial dilution).

    • Group 4: Combination (serial dilution).

    • Incubate for 48-72 hours.

  • Viability Assay:

    • Add MTT or CCK-8 reagent. Measure absorbance at 450/570 nm.

  • Data Analysis (CompuSyn):

    • Convert absorbance to "Fraction Affected" (Fa).

    • Plot the Median-Effect Plot (Log(Fa/Fu) vs Log(D)).

    • Calculate CI values at Fa = 0.5, 0.75, and 0.9.

Visualization: Experimental Workflow

Synergy_Protocol cluster_metrics Validation Metrics Start Cell Seeding (96-well) Design Design Fixed Ratio (Based on IC50) Start->Design Treat Treatment Groups (Mono vs. Combo) Design->Treat Assay MTT/CCK-8 Assay (72h) Treat->Assay Analysis CompuSyn Analysis (Calculate CI) Assay->Analysis CI CI < 1.0 (Synergy) Analysis->CI DRI DRI > 1.0 (Dose Reduction) Analysis->DRI

Figure 2: Workflow for assessing drug synergism using the Chou-Talalay method.

References

  • Li, X., et al. (2017). Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways. PLOS ONE.

  • Chen, X., & Yan, N. (2021). Stachydrine inhibits TGF-β1-induced epithelial-mesenchymal transition in hepatocellular carcinoma cells through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. Anti-Cancer Drugs.[5][6][7][8][9][10][11][12]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.

  • Zhang, Y., et al. (2018). Stachydrine reverses doxorubicin resistance in MCF-7/Adr cells via inhibiting P-glycoprotein activity. Biomedicine & Pharmacotherapy.

Sources

Stachydrine Hydrochloride: A Multi-Tiered Modulator of the JAK/STAT Axis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Stachydrine hydrochloride (Sta) as a modulator of the JAK/STAT signaling pathway. It is designed for researchers investigating therapeutic interventions for cardiac hypertrophy, fibrosis, and ischemic injury.

Technical Comparison & Application Guide

Executive Summary

Stachydrine hydrochloride (Sta) , a proline betaine alkaloid extracted from Leonurus japonicus (Motherwort), has emerged as a potent, non-canonical modulator of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Unlike synthetic small molecules (e.g., AG490, Ruxolitinib) that function primarily as ATP-competitive kinase inhibitors, Sta operates via a dual-mechanism :

  • Upstream Suppression: Downregulation of the NOX2-ROS axis, reducing the oxidative stress required for sustained JAK2 autophosphorylation.

  • Direct Pathway Interference: Inhibition of JAK2 phosphorylation (Tyr1007/1008) and subsequent STAT3 nuclear translocation.

This guide compares Sta against standard synthetic inhibitors, detailing its efficacy in cardiac remodeling and fibrosis models, and provides validated protocols for assessing its activity.

Mechanistic Profile: How Sta Modulates JAK/STAT

The therapeutic efficacy of Sta lies in its ability to decouple the ligand-receptor activation from downstream transcriptional effectors.

The Signaling Cascade

In pathological states (e.g., pressure overload or ischemia), cytokines (IL-6) or vasoactive peptides (AngII) activate membrane receptors. This recruits JAK2, which phosphorylates STAT3 at Tyr705. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus to drive hypertrophic and fibrotic gene expression (e.g., ANP, BNP, Col1a1).

Sta Intervention Points[1][2][3][4][5][6][7]
  • ROS-Dependent JAK Inhibition: Sta inhibits NOX2 (NADPH oxidase 2), significantly reducing intracellular Reactive Oxygen Species (ROS). Since ROS acts as a secondary messenger to maintain phosphatase inhibition (keeping JAK2 active), Sta effectively "turns off" the upstream fuel for the pathway.

  • Nuclear Exclusion: Experimental data confirms that Sta treatment retains STAT3 in the cytoplasm, preventing its binding to DNA promoter regions.

Pathway Visualization

The following diagram illustrates the specific intervention points of Stachydrine compared to the synthetic inhibitor AG490.

JAK_STAT_Pathway Stimulus Stimulus (AngII / PE / Ischemia) Receptor Cytokine/GPCR Receptor Stimulus->Receptor NOX2 NOX2 (NADPH Oxidase) Receptor->NOX2 JAK2 JAK2 (Inactive) Receptor->JAK2 ROS ROS (Reactive Oxygen Species) NOX2->ROS Oxidative Burst ROS->JAK2 Enhances Activation pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 (Monomer) pJAK2->STAT3 Recruitment pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Phosphorylation (Tyr705) Nucleus Nucleus (Transcription Factors) pSTAT3->Nucleus Translocation Hypertrophy Hypertrophy & Fibrosis (ANP, BNP, Collagen) Nucleus->Hypertrophy Sta Stachydrine HCl (Multi-target) Sta->NOX2 Inhibits Expression Sta->pJAK2 Blocks Phosphorylation AG490 AG490 (Kinase Inhibitor) AG490->JAK2 ATP Competition

Caption: Stachydrine inhibits the pathway via NOX2 suppression and phosphorylation blockade, whereas AG490 acts primarily through direct kinase inhibition.

Comparative Analysis: Sta vs. Synthetic Alternatives

For drug development professionals, choosing between a natural alkaloid and a synthetic inhibitor depends on the desired toxicity profile and target specificity.

Table 1: Performance Comparison
FeatureStachydrine HCl (Sta) AG490 (Tyrphostin B42) Ruxolitinib
Primary Class Natural Alkaloid (Proline Betaine)Synthetic Tyrosine Kinase InhibitorJAK1/JAK2 Inhibitor (FDA Approved)
Mechanism Indirect (ROS/NOX2 modulation) + p-JAK2 blockadeDirect ATP-competitive inhibitionDirect ATP-competitive inhibition
IC50 / Effective Dose ~50 µM (in vitro H9c2 cells)6-12 mg/kg/day (in vivo mice)10-50 µM (in vitro)<10 nM (High potency)
Target Specificity Multi-target (JAK2, NF-κB, CaMKII)High specificity for JAK2High specificity for JAK1/2
Toxicity Profile Low (Cytoprotective, anti-oxidant)High (Cytotoxic at high doses, not for clinical use)Moderate (Immune suppression risks)
Primary Application Cardiac Hypertrophy, Fibrosis, I/R InjuryResearch Tool (Positive Control)Myelofibrosis, Autoimmune diseases
Bioavailability Rapid absorption/excretionPoor stability in vivoOptimized for oral delivery
Critical Insight: Causality of Choice
  • Use AG490 when you need to validate that a phenotype is strictly dependent on JAK2 kinase activity in a short-term cell assay.

  • Use Stachydrine when investigating chronic remodeling (hypertrophy/fibrosis) where oxidative stress and inflammation (NF-κB) are co-drivers. Sta offers a more holistic "therapeutic" model for complex tissue diseases than simple kinase inhibition.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and checkpoints.

Experiment A: In Vitro Evaluation of p-STAT3 Inhibition

Objective: Quantify Sta-mediated reduction of STAT3 phosphorylation in H9c2 cardiomyocytes stimulated by Angiotensin II (AngII).

Workflow Diagram

Workflow Step1 1. Cell Seeding (H9c2 cells, 6-well plate) Step2 2. Starvation (Serum-free media, 12h) Step1->Step2 Step3 3. Pre-treatment (Sta: 50 µM, 2h) Step2->Step3 Step4 4. Induction (AngII: 1 µM, 24h) Step3->Step4 Step5 5. Lysis & Extraction (RIPA + Phosphatase Inh.) Step4->Step5 Step6 6. Western Blot (Target: p-STAT3 / Total STAT3) Step5->Step6

Caption: Step-by-step workflow for assessing Stachydrine efficacy in vitro.

Step-by-Step Methodology
  • Cell Culture: Seed H9c2 cells at

    
     cells/well. Culture in DMEM with 10% FBS until 70-80% confluence.
    
  • Starvation (Synchronization): Replace media with serum-free DMEM for 12 hours. Why? To reduce basal JAK/STAT activity derived from serum growth factors.

  • Drug Pre-treatment: Add Stachydrine HCl (dissolved in PBS) to a final concentration of 50 µM . Incubate for 2 hours.

    • Control Group: PBS vehicle only.

    • Positive Control: AG490 (50 µM).

  • Induction: Add Angiotensin II (1 µM) to induce hypertrophy. Co-incubate with Sta for 24 hours.

  • Protein Extraction (Critical Step):

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with 1 mM PMSF (protease inhibitor) and Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF). Note: Failure to add phosphatase inhibitors will result in loss of the p-STAT3 signal, invalidating the experiment.

  • Western Blotting:

    • Load 30-50 µg protein/lane.

    • Primary Antibodies: Anti-p-STAT3 (Tyr705) (1:1000) and Anti-Total STAT3 (1:1000).

    • Normalization: Use GAPDH or

      
      -actin.
      
  • Validation Criteria: The AngII-only group must show a >2-fold increase in p-STAT3/Total-STAT3 ratio compared to control. Sta treatment should reduce this ratio significantly (p<0.05).[1]

Experiment B: In Vivo Dosing for Cardiac Hypertrophy

Model: Transverse Aortic Constriction (TAC) or Isoprenaline (ISO) infusion in C57BL/6 mice.

  • Dosage: 6–12 mg/kg/day via oral gavage.[1]

  • Duration: 4–8 weeks.

  • Readout: Echocardiography (LVEF, FS) and Histology (Wheat Germ Agglutinin staining for cell size).

  • Molecular Check: RT-PCR for ANP, BNP, and *

    
    -MHC* mRNA levels.
    

Supporting Data Summary

The following data points are synthesized from peer-reviewed studies (see References) demonstrating Sta's efficacy.

ParameterControl (AngII/Model)Stachydrine TreatedEffect Size
p-STAT3 / t-STAT3 Ratio 100% (Normalized Max)~40 - 50%~50% Reduction
p-JAK2 Levels HighSignificantly Reducedp<0.01
Nuclear p-STAT3 High AccumulationMinimal AccumulationTranslocation Blocked
Cell Surface Area HypertrophicNear NormalPrevention of Remodeling
ROS Production ElevatedBaselineAntioxidant Effect

References

  • Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. Source:[2] Epigenetics & Chromatin (2023).[2] Link:[Link] (Search ID: CaMKII-Sta-Hypertrophy)

  • Stachydrine hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure. Source: Frontiers in Pharmacology.[3] Link:[Link]

  • Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Source: Journal of Cardiothoracic Surgery. Link:[Link]

  • AG490 ameliorates early brain injury via inhibition of JAK2/STAT3-mediated regulation of HMGB1. Source: Molecular Medicine Reports. Link:[Link]

  • Stachydrine inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways. (Contextual reference for multi-pathway modulation). Source: American Journal of Translational Research. Link:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Stachydrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4136-37-2 Formula: C₇H₁₃NO₂[1][2][3]·HCl Signal Word: WARNING

Executive Safety Summary

Stachydrine Hydrochloride is a pyrrolidine betaine alkaloid primarily isolated from Leonurus japonicus (Motherwort). While often used in cardiovascular and anti-inflammatory research (specifically NF-κB pathway inhibition), it must be handled with strict adherence to safety protocols.

The Dual Threat:

  • Bioactivity: As a potent pharmacological agent, it presents a risk of unintended physiological effects (cardioprotection/hypotension mechanisms) via inhalation or dermal absorption.

  • Hygroscopicity: The hydrochloride salt form is highly hygroscopic. Improper handling leads to moisture absorption, altering the molecular weight and invalidating stoichiometric precision in downstream assays.

Hazard Identification & Risk Profile
Hazard ClassGHS CodeDescriptionOperational Impact
Acute Toxicity H302 Harmful if swallowed.[4]High risk during oral gavage prep or powder weighing.
Acute Toxicity H312 Harmful in contact with skin.[4]Transdermal absorption is possible; gloves are non-negotiable.
Irritant H315/H319 Causes skin/eye irritation.Dust generation can irritate mucous membranes.
Physical Hygroscopic Absorbs atmospheric moisture.Sample clumps rapidly; weighing accuracy degrades within minutes of exposure.
PPE Matrix: The Defense System

Do not rely on generic lab safety. Use this targeted protection matrix designed for bioactive salt handling.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Prevents inhalation of fine particulates during weighing. The salt is a fine crystalline powder that aerosolizes easily.
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Do NOT use Latex. Nitrile provides superior chemical resistance to alkaloid salts and prevents dermal uptake. Double-glove if handling solutions >10 mM.
Ocular Chemical Safety Goggles (ANSI Z87.1)Side shields are mandatory. Standard glasses are insufficient if fine powder becomes airborne.
Body Lab Coat (High-neck, long sleeve)Must be buttoned to the neck to prevent powder accumulation on street clothes.
Operational Protocol: Hygroscopic Handling Workflow

Objective: Weigh and solubilize Stachydrine HCl without compromising user safety or chemical integrity.

Phase A: Preparation (Engineering Controls)
  • Humidity Control: Ensure the ambient humidity is <50% if possible. If not, all weighing must occur rapidly.

  • Equilibration: Remove the storage vial from the freezer (-20°C) and place it in a desiccator to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial in humid air causes immediate condensation inside the vial, degrading the remaining stock.

Phase B: Weighing (The Critical Step)
  • Static Management: Use an anti-static gun or ionizer on the spatula and weighing boat. Dry hydrochloride salts generate significant static charge, causing powder to "jump" and spread.

  • Transfer: Open the vial inside the fume hood. Transfer the required amount to a pre-tared weighing boat.

  • Immediate Closure: Recap the stock vial immediately. Do not leave it open while recording the weight.

  • Seal: Parafilm the stock vial before returning it to storage.

Phase C: Solubilization
  • Solvent Choice:

    • Water: Solubility ~50 mg/mL.

    • DMSO: Solubility ~15 mg/mL.[5]

    • Methanol: Slightly soluble.[1]

  • Procedure: Add solvent directly to the weighing vessel if possible, or wash the weighing boat thoroughly into the collection vial. The salt dissolves readily; vortexing is usually sufficient.

Visualization: Safe Handling Logic Flow

The following diagram outlines the decision logic for handling hygroscopic bioactive salts to prevent degradation and exposure.

Stachydrine_Handling Start Start: Stock at -20°C Desiccator Desiccator Warm-up (30 mins) Start->Desiccator Prevent Condensation OpenVial Open Vial in Fume Hood Desiccator->OpenVial Room Temp Reached Weighing Weighing Step (Anti-static measures) OpenVial->Weighing PPE: Gloves + Mask CloseVial IMMEDIATE Recapping & Parafilm Weighing->CloseVial Critical: Minimize Air Exposure Solubilize Solubilization (Water/DMSO) Weighing->Solubilize Prepare Solution Storage Return Stock to -20°C CloseVial->Storage Protect Stock Experiment Proceed to Assay Solubilize->Experiment

Figure 1: Workflow for handling hygroscopic Stachydrine Hydrochloride to prevent moisture contamination and user exposure.

Emergency Response & Disposal
Accidental Exposure[6]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The salt is an irritant to the upper respiratory tract.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[3][4][7]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally.

Spill Cleanup[3]
  • Do not dry sweep. This generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with water (Stachydrine HCl is water-soluble).

  • Wipe: Wipe up the material and dispose of the towel as hazardous chemical waste.

  • Clean: Wash the surface with 70% ethanol to remove any residue.

Disposal
  • Solid Waste: Dispose of solid Stachydrine HCl in the Solid Hazardous Waste container (labeled "Toxic/Irritant Organic").

  • Liquid Waste: Aqueous solutions should go into Aqueous Chemical Waste . DMSO/Methanol solutions go into Organic Solvent Waste .

  • Compliance: Never dispose of bioactive alkaloids down the drain.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87575870, Stachydrine hydrochloride. Retrieved from [Link]

  • Zhang, C., et al. (2014).[1] Effects of stachydrine on norepinephrine-induced neonatal rat cardiac myocytes hypertrophy. BMC Complement Altern Med.[1][5] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.